molecular formula C4H6O4 B161665 3-Hydroxy-2-oxobutanoic acid CAS No. 1944-42-9

3-Hydroxy-2-oxobutanoic acid

Cat. No.: B161665
CAS No.: 1944-42-9
M. Wt: 118.09 g/mol
InChI Key: QWZIITCYKKSZGN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxobutanoic acid (CAS 1944-42-9) is a hydroxy keto acid of interest in biochemical and metabolic research. This compound, with a molecular formula of C4H6O4 and a molecular weight of 118.09 g/mol, features both a hydroxyl group on the third carbon and a ketone group on the second carbon adjacent to the carboxylic acid . This structure classifies it as both an alpha-keto and a beta-hydroxy acid, making it a versatile intermediate in various chemical and biological systems . In research contexts, this compound is recognized for its role in metabolic pathways. It is involved in the degradation of threonine, where it is formed via transamination and serves as a key intermediate . Studies of similar alpha-keto-beta-hydroxy acids, such as (S)-2-acetolactate, have highlighted their critical function as precursors in the biosynthesis of branched-chain amino acids like valine and leucine in bacteria, fungi, and plants . Furthermore, investigations into analogous compounds have revealed their importance in enzymatic mechanisms, particularly for thiamine pyrophosphate-dependent enzymes like acetolactate synthase . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should note that it requires careful handling; it is recommended to be stored sealed in a dry environment, ideally at -20°C or below . Appropriate safety precautions should be followed, as indicated by its associated hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZIITCYKKSZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941175
Record name 3-Hydroxy-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1944-42-9
Record name beta-Hydroxy-alpha-ketobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Hydroxy-2-oxobutanoic acid, a significant metabolic intermediate. The document details its chemical and physical characteristics, biological roles, and metabolic pathways. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering organized data, and insights into its relevance in biological systems.

Chemical and Physical Properties

This compound, also known as α-keto-β-hydroxybutyrate, is a short-chain alpha-keto acid. Its structure features both a hydroxyl group and a ketone functional group, making it a chiral molecule with significant reactivity in biological systems.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms beta-Hydroxy-alpha-ketobutyric acid, alpha-Oxo-beta-hydroxybutyric acid[3]
CAS Number 1944-42-9 (for racemic mixture), 68862-42-0 (for (R)-isomer)[3][4]
Molecular Formula C₄H₆O₄[3]
Molecular Weight 118.09 g/mol [3]
Boiling Point (estimated) 233.9 ± 23.0 °C at 760 Torr[4]
Solubility (estimated) Freely soluble in water (705 g/L at 25 °C)[4]

Biological Role and Significance

This compound is a key metabolite in several essential biochemical pathways, primarily related to amino acid metabolism.

Threonine Degradation

One of the primary roles of this compound is as an intermediate in the degradation of the essential amino acid L-threonine. In many organisms, L-threonine is catabolized via two main pathways. One pathway involves the enzyme threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-oxobutyrate. This intermediate is unstable and can be further metabolized. Another major pathway involves the deamination of threonine by serine/threonine dehydratase to yield 2-oxobutanoate, which can then be further metabolized.[5][6] While not directly in the main threonine-to-isoleucine pathway, this compound is closely related to intermediates in these degradative and biosynthetic routes.

Branched-Chain Amino Acid (BCAA) Biosynthesis

This compound is structurally analogous to key intermediates in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[7][8] Specifically, the biosynthesis of isoleucine starts from L-threonine, which is converted to 2-oxobutanoate.[9] This α-keto acid then enters the common BCAA synthesis pathway. While this compound itself is not a direct intermediate in the canonical BCAA synthesis pathway, its structural similarity to other α-keto acids in this pathway, like α-acetolactate and α-aceto-α-hydroxybutyrate, suggests potential interactions with the involved enzymes.

Metabolic Pathways

The metabolic fate of this compound is intricately linked to amino acid metabolism. Below are diagrams illustrating its position within these pathways.

Threonine_Degradation Threonine L-Threonine Intermediate1 2-Amino-3-oxobutyrate Threonine->Intermediate1 Threonine dehydrogenase Intermediate2 2-Oxobutanoate Threonine->Intermediate2 Serine/Threonine dehydratase Glycine Glycine Intermediate1->Glycine AcetylCoA Acetyl-CoA Intermediate1->AcetylCoA Metabolite This compound Intermediate2->Metabolite Side Reaction? Isoleucine_Pathway Isoleucine Biosynthesis Intermediate2->Isoleucine_Pathway BCAA_Biosynthesis Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Aceto_hydroxybutyrate (S)-2-Aceto-2-hydroxybutyrate Pyruvate->Aceto_hydroxybutyrate Threonine L-Threonine Alpha_Ketobutyrate 2-Oxobutanoate Threonine->Alpha_Ketobutyrate Threonine dehydratase Alpha_Ketobutyrate->Aceto_hydroxybutyrate Related_Metabolite This compound Alpha_Ketobutyrate->Related_Metabolite Potential Conversion Dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Dihydroxy_methylvalerate 2,3-Dihydroxy- 3-methylvalerate Aceto_hydroxybutyrate->Dihydroxy_methylvalerate Valine Valine Dihydroxy_isovalerate->Valine Leucine Leucine Dihydroxy_isovalerate->Leucine Isoleucine Isoleucine Dihydroxy_methylvalerate->Isoleucine Synthesis_Workflow Start Start with corresponding α-hydroxy acid Oxidation Oxidation using a suitable oxidizing agent (e.g., KMnO₄, PCC) Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Purification Purification by chromatography or crystallization Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

References

An In-Depth Technical Guide to 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-2-oxobutanoic acid, a significant alpha-keto acid intermediate in key metabolic pathways. This document details its chemical properties, synthesis methodologies, biological roles, and analytical procedures for its quantification. With a focus on its implications in cancer metabolism and potential as a biomarker, this guide serves as a critical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as α-keto-β-hydroxybutyric acid, is a chiral molecule existing in different stereoisomeric forms. Its chemical and physical properties are crucial for its handling, analysis, and understanding its biological function.

PropertyValueReference
Molecular Formula C4H6O4[1][2]
Molecular Weight 118.09 g/mol [1][2]
CAS Number 1944-42-9 (for the general compound)[1]
68862-42-0 (for the (R)-enantiomer)[3]
Synonyms beta-Hydroxy-alpha-ketobutyric acid, alpha-Oxo-beta-hydroxybutyric acid, 3-Hydroxy-alpha-ketobutyrate[1]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired stereochemistry and scale of production.

Chemical Synthesis

A common approach for the synthesis of the (R)-enantiomer involves the asymmetric hydrogenation of a 3-oxobutanoic acid ester using a ruthenium complex catalyst.

Experimental Protocol: Synthesis of (R)-3-Hydroxybutanoic Acid Ester [4]

  • Reaction Setup: In an autoclave, dissolve a 3-oxobutanoic acid ester (e.g., ethyl 3-oxobutanoate) in an organic solvent such as methanol.

  • Catalyst Addition: Add a ruthenium complex catalyst at a molar ratio of 1:0.0005 to 1:0.005 (substrate:catalyst).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 1-20 bar and heat the reaction mixture to 20-80°C.

  • Reaction Time: Maintain the reaction for 12-24 hours.

  • Work-up: After the reaction, cool the mixture to room temperature and remove the organic solvent by vacuum distillation to obtain the (R)-3-hydroxybutanoic acid ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to (R)-3-hydroxybutanoic acid using an acid or base.

Enzymatic Synthesis

Enzymatic synthesis offers high stereoselectivity. A chemoenzymatic cascade can be employed, starting from L-α-amino acids.[5]

Experimental Protocol: Chemoenzymatic Synthesis [5]

  • Enzymatic Deamination: An L-amino acid deaminase is used to convert an L-α-amino acid (e.g., L-threonine) into the corresponding 2-oxoacid.

  • Aldol Addition: The resulting 2-oxoacid undergoes a stereoselective aldol addition to formaldehyde, catalyzed by an aldolase such as 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) or 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) to yield a 3-substituted 4-hydroxy-2-oxoacid.

  • Oxidative Decarboxylation: The product from the previous step is then subjected to in situ oxidative decarboxylation using hydrogen peroxide to yield the desired 2-substituted 3-hydroxycarboxylic acid.

Biological Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways, most notably the degradation of threonine and the biosynthesis of branched-chain amino acids (BCAAs).

Threonine Degradation

In this pathway, L-threonine is oxidized by L-threonine 3-dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then converted by 2-amino-3-ketobutyrate Coenzyme A lyase into glycine and acetyl-CoA.[6][7] The initial step catalyzed by L-threonine dehydrogenase is a key control point.[8][9]

Threonine_Degradation Threonine L-Threonine A3K 2-Amino-3-ketobutyrate Threonine->A3K L-Threonine Dehydrogenase Glycine Glycine A3K->Glycine 2-Amino-3-ketobutyrate CoA Lyase AcetylCoA Acetyl-CoA A3K->AcetylCoA 2-Amino-3-ketobutyrate CoA Lyase

Threonine Degradation Pathway
Branched-Chain Amino Acid (BCAA) Biosynthesis

2-Oxobutanoate, derived from threonine, is a precursor for the biosynthesis of isoleucine. It condenses with pyruvate in a reaction catalyzed by acetohydroxyacid synthase.[10][11][12]

BCAA_Biosynthesis Threonine L-Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine Deaminase AHB (S)-2-Aceto-2-hydroxybutanoate Oxobutanoate->AHB Acetohydroxyacid Synthase Pyruvate Pyruvate Pyruvate->AHB Acetohydroxyacid Synthase Isoleucine Isoleucine AHB->Isoleucine Multiple Steps

Isoleucine Biosynthesis Pathway
Role in Cancer Metabolism

Recent studies have highlighted the role of this compound and its metabolites in cancer. In acute myeloid leukemia (AML) with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), the threonine metabolite (3S)-hydroxy-2-oxobutanoic acid is reduced to (2R,3S)-dihydroxybutanoic acid (2,3-DHBA).[13][14][15] This suggests that mutant IDH enzymes have a broader substrate specificity than previously thought, and that 2,3-DHBA may act as an oncometabolite.

AML_Metabolism ThreonineMetabolite (3S)-Hydroxy-2-oxobutanoic acid DHBA (2R,3S)-Dihydroxybutanoic acid ThreonineMetabolite->DHBA Reduction MutantIDH Mutant IDH1/2 MutantIDH->DHBA Catalyzes

Role in AML with IDH Mutations

Analytical Methods

Accurate quantification of this compound in biological matrices is essential for studying its metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol is adapted from methods for similar short-chain hydroxy acids.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from low to high organic phase is used to elute the analyte.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Applications in Drug Development

The involvement of this compound and its metabolic pathways in cancer has opened avenues for drug development.

  • Targeting BCAA Metabolism: The enzymes in the BCAA biosynthesis pathway are potential targets for the development of novel anticancer agents, as cancer cells often exhibit altered amino acid metabolism.[16]

  • Derivatives as Anticancer Agents: Derivatives of related hydroxy acids have been synthesized and shown to possess anticancer and antioxidant properties, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents.[17]

  • Biomarker for IDH-mutant Cancers: The discovery of elevated (2R,3S)-dihydroxybutanoic acid in AML patients with IDH mutations suggests its potential as a biomarker for disease diagnosis and monitoring treatment response.[13][14][15]

Conclusion

This compound is a multifaceted molecule with significant roles in fundamental metabolism and disease pathophysiology. A thorough understanding of its chemistry, synthesis, and biological functions is crucial for researchers and clinicians. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into its potential as a therapeutic target and a clinical biomarker.

References

An In-depth Technical Guide to 3-Hydroxy-2-oxobutanoic Acid: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-oxobutanoic acid, a significant α-keto-β-hydroxy acid, plays a pivotal role as a key intermediate in fundamental metabolic pathways, including the degradation of threonine and the biosynthesis of branched-chain amino acids.[1] Its unique molecular architecture, featuring both a hydroxyl and a ketone functional group, imparts versatile reactivity, making it a molecule of considerable interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological relevance of this compound. The document further details generalized experimental protocols for its synthesis, purification, and analysis, and presents available spectroscopic data. Signaling pathways involving this metabolite are visualized to facilitate a deeper understanding of its metabolic context.

Molecular Structure and Chemical Identity

This compound is a four-carbon carboxylic acid characterized by a hydroxyl group at the third carbon (C3) and a ketone at the second carbon (C2).[1] This arrangement classifies it as both an alpha-keto acid and a beta-hydroxy acid.[1] The molecule possesses a chiral center at C3, and can therefore exist as two enantiomers: (3R)-3-hydroxy-2-oxobutanoic acid and (3S)-3-hydroxy-2-oxobutanoic acid.

IdentifierValue
IUPAC Name This compound[2]
Synonyms beta-Hydroxy-alpha-ketobutyric acid, beta-Hydroxy-alpha-oxobutyric acid, 3-Hydroxy-alpha-ketobutyrate[2]
Molecular Formula C₄H₆O₄[2][3]
Molecular Weight 118.09 g/mol [2][3]
CAS Number 1944-42-9 (for the general compound)[2]
68862-42-0 (for the (R)-enantiomer)[4]
SMILES CC(C(=O)C(=O)O)O[2][3]
InChI InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)[2][3]
InChIKey QWZIITCYKKSZGN-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its functional groups, which allow for hydrogen bonding and contribute to its solubility in polar solvents.

PropertyValueSource
XLogP3-AA -0.6PubChem (Predicted)[2]
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
Topological Polar Surface Area 74.6 ŲPubChem (Computed)[2]
Flash Point 229.00 °F (109.50 °C)The Good Scents Company (Estimated)[5]
Solubility in water 1e+006 mg/L @ 25 °CThe Good Scents Company (Estimated)[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. The following tables summarize predicted data and characteristic spectral features based on its functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~4.5QuartetCH
~2.2DoubletCH₃
VariableBroad SingletOH (Carboxylic Acid)
VariableSingletOH (Alcohol)

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)Assignment
~198C=O (Ketone)
~165C=O (Carboxylic Acid)
~70CH-OH
~20CH₃

Note: Predicted NMR data should be confirmed with experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchAlcohol
3300-2500 (broad)O-H stretchCarboxylic Acid
~1720C=O stretchKetone
~1710C=O stretchCarboxylic Acid
~1250C-O stretchCarboxylic Acid, Alcohol
Mass Spectrometry

The mass spectrum of this compound would likely exhibit a molecular ion peak (M+) at m/z 118. Key fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and other characteristic fragments. Predicted collision cross-section data for various adducts are available.[6][7]

Biological Significance and Metabolic Pathways

This compound is a key metabolite in amino acid metabolism.

Threonine Degradation

In many organisms, the degradation of the essential amino acid threonine proceeds via this compound. Threonine is first converted to 2-amino-3-oxobutanoate, which is then reduced to (3S)-hydroxy-2-oxobutanoic acid.[8]

Threonine_Degradation Threonine Threonine Intermediate 2-Amino-3-oxobutanoate Threonine->Intermediate Threonine Dehydrogenase Target This compound Intermediate->Target Reduction BCAA_Biosynthesis cluster_valine Valine Pathway cluster_isoleucine Isoleucine Pathway Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Aceto_hydroxybutyrate (S)-2-Aceto-2-hydroxybutanoate Pyruvate->Aceto_hydroxybutyrate alpha_Ketobutyrate 2-Oxobutanoate alpha_Ketobutyrate->Aceto_hydroxybutyrate Acetolactate Synthase Target_isomer 3-Hydroxy-3-methyl-2-oxobutanoic acid Acetolactate->Target_isomer Ketol-acid Reductoisomerase Isoleucine Isoleucine Aceto_hydroxybutyrate->Isoleucine ... Valine Valine Target_isomer->Valine ... HPLC_Workflow Start Sample/Standard Preparation Derivatization Derivatization with DMB Start->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Quantification Detection->Quantification

References

An In-depth Technical Guide to the Chemical Synthesis of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical synthesis pathways for 3-hydroxy-2-oxobutanoic acid, a molecule of interest in various biochemical and metabolic studies. This document details proposed synthetic routes, experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound, also known as α-keto-β-hydroxybutyrate, is a bifunctional molecule containing both a ketone and a carboxylic acid, with a hydroxyl group at the β-position.[1][2] Its structure makes it a versatile chiral building block and an intermediate in metabolic pathways. While its biosynthesis is well-documented, this guide focuses on viable chemical synthesis strategies for its preparation in a laboratory setting. The primary proposed pathway involves a two-step sequence: the α-hydroxylation of a readily available 2-oxobutanoate ester, followed by hydrolysis of the ester to yield the target carboxylic acid.

Proposed Chemical Synthesis Pathway

A logical and feasible synthetic route to this compound commences with the α-hydroxylation of an appropriate ester of 2-oxobutanoic acid, such as ethyl 2-oxobutanoate. This is followed by the hydrolysis of the resulting ethyl 3-hydroxy-2-oxobutanoate to afford the desired product.

Synthesis_Pathway cluster_0 Step 1: α-Hydroxylation cluster_1 Step 2: Hydrolysis Ethyl_2-oxobutanoate Ethyl 2-oxobutanoate Intermediate_Ester Ethyl 3-hydroxy-2-oxobutanoate Ethyl_2-oxobutanoate->Intermediate_Ester m-CPBA or Oxaziridine Final_Product This compound Intermediate_Ester->Final_Product Acid or Base Catalyzed Hydrolysis Experimental_Workflow_Step1 Start Dissolve Ethyl 2-oxobutanoate in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA portion-wise Cool->Add_mCPBA Warm_Stir Warm to RT and stir for 12-16h Add_mCPBA->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with Na₂SO₃ solution Monitor->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify End Ethyl 3-hydroxy-2-oxobutanoate Purify->End Experimental_Workflow_Step2 Start Dissolve Ethyl 3-hydroxy-2-oxobutanoate in THF/Water Add_LiOH Add LiOH at 0 °C and stir at RT Start->Add_LiOH Monitor Monitor by TLC Add_LiOH->Monitor Remove_THF Concentrate to remove THF Monitor->Remove_THF Acidify Acidify with 1 M HCl Remove_THF->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Dry_Concentrate Wash, Dry, and Concentrate Extract->Wash_Dry_Concentrate End This compound Wash_Dry_Concentrate->End

References

Biosynthesis of 3-Hydroxy-2-oxobutanoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-oxobutanoic acid, a short-chain alpha-keto-beta-hydroxy acid, is a molecule of growing interest within bacterial metabolism and its potential applications in biotechnology and drug development. While the biosynthesis of related hydroxy fatty acids, such as 3-hydroxybutyric acid, is well-documented, the specific pathways leading to this compound in bacteria are less characterized. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic routes of this compound in bacteria. It details the key enzymatic reactions, relevant metabolic precursors, and potential regulatory mechanisms. Furthermore, this document outlines experimental protocols for the characterization of these pathways and presents quantitative data from studies on analogous biosynthetic routes to provide a comparative framework.

Introduction

Alpha-keto-beta-hydroxy acids are a class of organic compounds that play crucial roles in various metabolic pathways. This compound, with the chemical formula C4H6O4, is a member of this class and has been identified in various biological systems.[1][2][3] In bacteria, the synthesis of such molecules is often linked to central carbon metabolism and can be influenced by the availability of specific substrates and the redox state of the cell. Understanding the biosynthesis of this compound is critical for harnessing its potential in producing valuable chemicals and for identifying novel targets for antimicrobial drug development.

Proposed Biosynthetic Pathways of this compound

Direct experimental evidence for a dedicated biosynthetic pathway for this compound in bacteria is limited. However, based on known metabolic reactions and the biosynthesis of structurally similar molecules like 3-hydroxybutyrate, two primary hypothetical pathways can be proposed.

Pathway 1: Threonine-based Synthesis

One plausible route for the formation of this compound is through the metabolism of L-threonine. This pathway would involve the deamination of L-threonine to 2-keto-3-hydroxybutyrate (another name for this compound) by an L-threonine dehydrogenase.

  • Step 1: Conversion of L-Threonine to 2-Amino-3-oxobutanoate. An enzyme such as L-threonine 3-dehydrogenase could catalyze the NAD+-dependent oxidation of L-threonine.

  • Step 2: Spontaneous or Enzymatic Deamination. The resulting unstable intermediate, 2-amino-3-oxobutanoate, can spontaneously decarboxylate to aminoacetone or be converted to 2-keto-3-hydroxybutyrate.

Pathway 2: Aldol Condensation-based Synthesis

An alternative pathway could involve an aldol condensation reaction between pyruvate and glyoxylate or a similar two-carbon compound, catalyzed by an aldolase.

  • Step 1: Condensation of Pyruvate and Glyoxylate. A specific aldolase could catalyze the condensation of these two precursors to form 2-keto-4-hydroxy-glutarate.

  • Step 2: Subsequent enzymatic modification. Further enzymatic steps would be required to convert this intermediate to this compound.

The following diagram illustrates these two proposed biosynthetic pathways.

Biosynthesis_of_3_Hydroxy_2_oxobutanoic_acid cluster_pathway1 Pathway 1: Threonine-based Synthesis cluster_pathway2 Pathway 2: Aldol Condensation-based Synthesis Threonine L-Threonine Intermediate1 2-Amino-3-oxobutanoate Threonine->Intermediate1 L-threonine 3-dehydrogenase Product1 This compound Intermediate1->Product1 Deamination Pyruvate Pyruvate Intermediate2 2-Keto-4-hydroxy-glutarate Pyruvate->Intermediate2 Aldolase Glyoxylate Glyoxylate Glyoxylate->Intermediate2 Aldolase Product2 This compound Intermediate2->Product2 Further enzymatic steps

Caption: Proposed biosynthetic pathways for this compound in bacteria.

Key Enzymes and Their Characteristics

While the specific enzymes for this compound biosynthesis are not yet fully characterized, we can infer their properties from homologous enzymes involved in similar metabolic pathways.

Enzyme FamilyProposed Function in this compound SynthesisKnown Examples in Bacteria (for analogous reactions)Cofactors
L-Threonine Dehydrogenase Oxidation of L-threonineEscherichia coli TdhNAD+
Aldolases Carbon-carbon bond formation via aldol condensationE. coli KDPG-aldolaseDivalent metal ions (e.g., Mg2+, Zn2+)
Dehydrogenases Reduction/Oxidation reactionsCupriavidus necator (R)-3-hydroxybutyryl-CoA dehydrogenase (PhaB)NAD(P)H/NAD(P)+
Thioesterases Hydrolysis of thioester bondsE. coli TesB-

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathways and characterize the enzymes involved, a combination of genetic, biochemical, and analytical techniques can be employed.

Gene Knockout and Complementation Studies
  • Objective: To identify genes essential for the biosynthesis of this compound.

  • Methodology:

    • Create targeted deletions of candidate genes (e.g., putative dehydrogenases, aldolases) in a bacterial strain known or predicted to produce this compound.

    • Cultivate the knockout strains and the wild-type strain under controlled conditions.

    • Analyze the culture supernatant and cell extracts for the presence and quantity of this compound using LC-MS or GC-MS.

    • For confirmed gene knockouts that abolish production, perform complementation studies by reintroducing the wild-type gene on a plasmid to rescue the phenotype.

In Vitro Enzymatic Assays
  • Objective: To confirm the activity of candidate enzymes and determine their kinetic parameters.

  • Methodology:

    • Clone and overexpress the candidate genes in a suitable expression host (e.g., E. coli).

    • Purify the recombinant proteins using affinity chromatography.

    • Perform in vitro assays using the purified enzyme, the proposed substrate(s) (e.g., L-threonine, pyruvate, glyoxylate), and necessary cofactors.

    • Monitor the reaction progress by measuring the consumption of substrates or the formation of products using spectrophotometry or chromatography.

    • Determine kinetic parameters such as Km, Vmax, and kcat.

The following diagram outlines a general experimental workflow for elucidating the biosynthetic pathway.

Experimental_Workflow start Hypothesize Putative Biosynthetic Pathway knockout Generate Gene Knockout Mutants start->knockout overexpression Overexpress & Purify Candidate Enzymes start->overexpression analysis Metabolite Analysis (LC-MS/GC-MS) knockout->analysis complementation Gene Complementation analysis->complementation phenotype Confirm Phenotype complementation->phenotype assay In Vitro Enzymatic Assays overexpression->assay kinetics Determine Kinetic Parameters assay->kinetics

Caption: Experimental workflow for biosynthetic pathway elucidation.

Quantitative Data from Analogous Pathways

While specific quantitative data for this compound production is scarce, data from the well-studied biosynthesis of (R)-3-hydroxybutyric acid ((R)-3-HB) in engineered E. coli can provide a valuable benchmark.[4][5][6]

Strain / ConditionKey Genes ExpressedSubstrateTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Engineered E. coliphaA, phaB, tesBGlucose6.89--[4]
Engineered E. coli (ΔeutD)phaA, phaB, tesBGlucose11.2--[4]
Engineered E. coliphaA, (S)-hbd, bchGlucose10.3-0.21[5]
Recombinant E. coliphbA, phbB, phaGGlucose + Acrylic Acid0.661--[6]

Note: The table presents data for 3-hydroxybutyric acid, not this compound, and is intended for comparative purposes.

Relevance for Drug Development

The enzymes involved in the biosynthesis of this compound and related metabolites can represent novel targets for the development of antimicrobial agents. Inhibiting these pathways could disrupt essential metabolic functions in pathogenic bacteria. Furthermore, understanding these pathways is crucial for the metabolic engineering of bacteria for the production of specialty chemicals and pharmaceutical precursors.

Conclusion

The biosynthesis of this compound in bacteria is an emerging area of research. While definitive pathways are yet to be fully elucidated, plausible routes involving threonine metabolism or aldol condensation provide a solid foundation for future investigation. The experimental strategies and comparative data presented in this guide offer a roadmap for researchers to unravel the complexities of this metabolic pathway. Such efforts will undoubtedly contribute to advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.

References

A Technical Guide to the Central Role of 2-Amino-3-Oxobutanoate in Threonine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-threonine, an essential amino acid, is catabolized through several pathways, the principal of which in many prokaryotes and eukaryotes proceeds via the intermediate 2-amino-3-oxobutanoate (also known as 2-amino-3-ketobutyrate). This guide provides an in-depth examination of this metabolic route, focusing on the enzymatic reactions, quantitative kinetics, and detailed experimental protocols for its study. While the topic specifies "3-hydroxy-2-oxobutanoic acid," it is critical to note that the primary, well-characterized pathway involves the closely related amino-keto intermediate, 2-amino-3-oxobutanoate. The potential role of this compound is not established in the canonical threonine degradation pathway and may represent a minor, uncharacterized side-product. This paper will focus on the evidence-based pathway involving 2-amino-3-oxobutanoate to provide a precise and actionable resource for the scientific community.

The Threonine Dehydrogenase Pathway: A Core Metabolic Route

The primary pathway for L-threonine degradation into glycine and acetyl-CoA is a two-step enzymatic process. This pathway is crucial for providing one-carbon units (via glycine) and for energy production through the citric acid cycle (via acetyl-CoA)[1].

Step 1: Oxidation of L-Threonine

L-threonine is first oxidized by the NAD⁺-dependent enzyme L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103). This reaction produces the unstable α-amino-β-keto acid, 2-amino-3-oxobutanoate [1][2][3].

  • Reaction: L-threonine + NAD⁺ ⇌ (S)-2-amino-3-oxobutanoate + NADH + H⁺[4]

Step 2: Ligation to Glycine and Acetyl-CoA

Due to its instability, 2-amino-3-oxobutanoate is rapidly processed by 2-amino-3-ketobutyrate CoA ligase (KBL) , also known as glycine C-acetyltransferase (EC 2.3.1.29)[5][6]. This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the cleavage of the intermediate and subsequent ligation of one fragment to Coenzyme A, yielding glycine and acetyl-CoA[5][7][8]. It is suggested that TDH and KBL may form a multienzyme complex to facilitate the channeling of the unstable intermediate[2].

  • Reaction: (S)-2-amino-3-oxobutanoate + CoA ⇌ Acetyl-CoA + Glycine

An alternative, non-enzymatic fate of 2-amino-3-oxobutanoate is its spontaneous decarboxylation to aminoacetone and CO₂[2]. In humans, the gene for TDH is an inactive pseudogene, making the alternative pathway via serine/threonine dehydratase to α-ketobutyrate the predominant route for threonine catabolism[8][9].

Metabolic Pathway Diagram

Threonine_Metabolism cluster_TDH cluster_KBL Thr L-Threonine AKB 2-Amino-3-oxobutanoate (unstable intermediate) Thr->AKB NAD⁺ → NADH Gly Glycine AKB->Gly CoA AcCoA Acetyl-CoA AKB->AcCoA CoA Aminoacetone Aminoacetone + CO₂ AKB->Aminoacetone Spontaneous Decarboxylation TDH L-Threonine Dehydrogenase (TDH) TDH_label KBL 2-Amino-3-ketobutyrate CoA Ligase (KBL) KBL_label

Caption: The TDH/KBL pathway for L-threonine catabolism.

Quantitative Data Presentation

Quantitative understanding of enzyme kinetics and metabolite concentrations is fundamental for modeling metabolic flux and for drug development applications.

Table 1: Kinetic Parameters of L-Threonine 3-Dehydrogenase (TDH)
Organism SourceSubstrateKₘ (mM)VₘₐₓConditions
Pyrococcus horikoshiiL-Threonine0.0131.75 mmol/min/mg65°C[2][10]
NAD⁺0.010
Escherichia coliL-Threonine1.4357 µmol/min/mgpH 8.4, 37°C[5]
NAD⁺0.19
Chicken Liver MitochondriaL-Threonine8.4Not Reported[1]
NAD⁺0.98
Thermoplasma volcaniumL-Threonine1.6Not Reported50°C[10]
NAD⁺0.028
Cytophaga sp. KUC-1L-Threonine1.9 (at 20°C)12.3 U/mgTemperature-dependent[11]
Table 2: Kinetic Parameters of 2-Amino-3-ketobutyrate CoA Ligase (KBL)
Organism SourceSubstrateKₘVₘₐₓNotes
Various2-Amino-3-oxobutanoate, CoANot readily availableNot readily availableThe forward reaction (cleavage) is strongly favored, with a kcat approximately 50-fold higher than the reverse reaction (synthesis) in E. coli[12]. The enzyme is dependent on pyridoxal phosphate (PLP)[7][8].
Table 3: Reference Ranges of Threonine and Glycine in Human Plasma
AnalyteAge GroupConcentration Range (µmol/L)
Threonine 1 month - <1 year81 - 313[13]
1 year - <13 years72 - 185[13]
>19 years (Adults)54 - 208[13]
Glycine 1 month - <1 year176 - 398[13]
1 year - <13 years176 - 398[13]
>19 years (Adults)141 - 432[13]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-Threonine Dehydrogenase (TDH) Activity

This protocol measures TDH activity by monitoring the production of NADH, which causes an increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder (e.g., 37°C)

  • Assay Buffer: 100 mM HEPES or Glycine-KCl-KOH buffer, pH 8.4 - 10.0

  • L-Threonine stock solution (e.g., 100 mM in water)

  • NAD⁺ stock solution (e.g., 50 mM in water)

  • Enzyme sample (e.g., purified TDH or cell lysate)

  • UV-transparent cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture. Final concentrations should be optimized, but a typical setup is:

    • 800 µL Assay Buffer

    • 50 µL NAD⁺ stock solution (Final conc: 2.5 mM)

    • Varying concentrations of L-Threonine (e.g., for kinetics, from 0.1 mM to 10 mM final concentration)

    • Add distilled water to bring the volume to 980 µL.

  • Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction: Add 20 µL of the enzyme sample to the cuvette, mix gently by pipetting or inverting, and immediately start monitoring the absorbance.

  • Monitor Absorbance: Record the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Data Analysis: Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Quantification of Threonine and Glycine by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of amino acids in plasma samples.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Protein precipitation solvent: Acetonitrile or Methanol containing stable-isotope labeled internal standards (e.g., ¹³C,¹⁵N-Threonine, ¹³C,¹⁵N-Glycine).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Chromatography Column: HILIC or a specialized amino acid column (e.g., Intrada Amino Acid).

  • Plasma samples, standards, and quality controls.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold protein precipitation solvent containing internal standards.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC Separation:

    • Inject a small volume (e.g., 1-5 µL) of the supernatant onto the column.

    • Separate the analytes using a gradient elution. A typical gradient might start at high %B, decrease to allow retention on a HILIC column, and then ramp up again to elute the analytes.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize parent-to-fragment ion transitions for threonine, glycine, and their respective internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of threonine and glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (4°C) Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject Analysis Data Acquisition (MRM Mode) Inject->Analysis Process Data Processing (Integration & Quantification) Analysis->Process

Caption: A typical workflow for amino acid quantification.

References

The Central Role of 3-Hydroxy-2-oxobutanoic Acid in Amino Acid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-α-ketobutyrate, is a key intermediate in the catabolism of several essential amino acids. Its position at a critical metabolic junction makes it a molecule of significant interest in understanding cellular metabolism, particularly in the context of metabolic disorders and drug development. This technical guide provides an in-depth exploration of the role of this compound in amino acid degradation, focusing on the catabolic pathways of threonine, methionine, and isoleucine. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for studying these pathways, and provides visualizations of the core metabolic routes.

Threonine Degradation and the Formation of this compound

The primary route for threonine degradation in many organisms involves its conversion to 2-amino-3-ketobutyrate, a highly unstable intermediate. This reaction is catalyzed by L-threonine 3-dehydrogenase. 2-amino-3-ketobutyrate can then be further metabolized. While not directly this compound, its precursor, 2-amino-3-ketobutyrate, is central to the pathway that ultimately converges with the degradation pathways of other amino acids. A key subsequent step is the conversion of α-ketobutyrate to propionyl-CoA.

Enzymatic Conversion of Threonine

The initial and rate-limiting step in this major threonine degradation pathway is the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate, catalyzed by L-threonine 3-dehydrogenase (TDH) [1].

L-Threonine + NAD+ ⇌ (S)-2-Amino-3-oxobutanoate + NADH + H+

2-Amino-3-ketobutyrate is then rapidly converted by 2-amino-3-ketobutyrate CoA ligase (KBL) , also known as glycine C-acetyltransferase, to glycine and acetyl-CoA[2][3].

(S)-2-Amino-3-oxobutanoate + CoA ⇌ Glycine + Acetyl-CoA

Alternatively, threonine can be deaminated by threonine dehydratase to produce α-ketobutyrate, which is a key precursor for the synthesis of propionyl-CoA[4]. This propionyl-CoA then enters a common pathway for the degradation of several amino acids.

Convergence of Degradation Pathways at Propionyl-CoA

The degradation of threonine, methionine, isoleucine, and valine all converge at the level of propionyl-CoA, which is then converted to the citric acid cycle intermediate, succinyl-CoA. This conversion is a critical anaplerotic pathway, replenishing TCA cycle intermediates.

From α-Ketobutyrate to Propionyl-CoA

α-Ketobutyrate, derived from threonine and methionine catabolism, is oxidatively decarboxylated to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .

The VOMIT Pathway: Valine, Odd-chain fatty acids, Methionine, Isoleucine, and Threonine

The conversion of propionyl-CoA to succinyl-CoA is a three-step process often referred to by the acronym VOMIT, representing the substrates that feed into this pathway.

  • Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme carboxylates propionyl-CoA to (S)-methylmalonyl-CoA[5][6]. This reaction requires ATP and bicarbonate[5][6].

  • Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the epimerization of (S)-methylmalonyl-CoA to its (R)-stereoisomer[7][8].

  • Methylmalonyl-CoA Mutase (MUT): This vitamin B12-dependent enzyme catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA[9][10].

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the degradation pathways leading from threonine, methionine, and isoleucine to succinyl-CoA.

Table 1: Kinetic Parameters of Key Enzymes in Threonine Degradation

EnzymeSubstrateOrganismK_m_ (mM)V_max_ (µmol/min/mg)CoenzymeReference
L-Threonine 3-DehydrogenaseL-ThreoninePyrococcus horikoshii0.0131750 (nmol/min/mg)NAD+[11]
L-Threonine 3-DehydrogenaseNAD+Pyrococcus horikoshii0.0101750 (nmol/min/mg)-[12]
L-Threonine 3-DehydrogenaseL-ThreonineChicken Liver Mitochondria8.4Not ReportedNAD+[11]

Table 2: Kinetic Parameters of Enzymes in the Propionyl-CoA to Succinyl-CoA Pathway

EnzymeSubstrateK_m_ (mM)Reference
Propionyl-CoA CarboxylasePropionyl-CoA0.29[5][6]
Propionyl-CoA CarboxylaseBicarbonate3.0[6]
Propionyl-CoA CarboxylaseATP0.08[6]
Methylmalonyl-CoA EpimeraseMethylmalonyl-CoA0.079[13]
Methylmalonyl-CoA MutaseAdenosylcobalaminIncreased 40- to 900-fold in mutants[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying the role of this compound and related metabolites in amino acid degradation.

Assay for L-Threonine 3-Dehydrogenase (TDH) Activity

This spectrophotometric assay measures the activity of L-Threonine Dehydrogenase by monitoring the production of NADH at 340 nm[11][14].

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes or 96-well UV-transparent microplate

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • L-Threonine stock solution (e.g., 100 mM)

  • NAD+ stock solution (e.g., 20 mM)

  • Enzyme preparation (e.g., purified TDH, cell lysate)

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing:

    • Assay Buffer

    • L-Threonine (final concentration, e.g., 10 mM)

    • NAD+ (final concentration, e.g., 2 mM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of α-Keto Acids by HPLC with Fluorescence Detection

This protocol describes a method for the analysis of α-keto acids, including α-ketobutyrate, in biological samples after derivatization[5].

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Derivatization reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB)

  • Biological samples (e.g., cell extracts, plasma)

  • Internal standard (e.g., α-ketovaleric acid)

Procedure:

  • Sample Preparation: Deproteinize biological samples using an appropriate method (e.g., perchloric acid precipitation followed by neutralization).

  • Derivatization:

    • To an aliquot of the deproteinized sample, add the DMB derivatization solution.

    • Incubate the mixture at a specific temperature and time to allow for the formation of the fluorescent derivative (e.g., 60°C for 1 hour).

    • Stop the reaction by cooling on ice.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the derivatives using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer).

    • Detect the fluorescent derivatives using the fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification:

    • Generate a standard curve using known concentrations of the α-keto acids of interest.

    • Quantify the α-keto acids in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Metabolic Flux Analysis using Stable Isotope Labeling

This protocol provides a general workflow for conducting metabolic flux analysis (MFA) to quantify the flow of metabolites through the threonine degradation pathway using stable isotope-labeled threonine[15][16].

Materials:

  • Cell culture medium with and without the unlabeled amino acid of interest

  • Stable isotope-labeled amino acid (e.g., [U-¹³C]-Threonine)

  • Cell culture equipment

  • Metabolite extraction solution (e.g., ice-cold 80% methanol)

  • LC-MS/MS or GC-MS system for metabolite analysis

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Replace the medium with one containing the stable isotope-labeled substrate at a specific time point or for a defined duration.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by washing the cells with an ice-cold solution (e.g., phosphate-buffered saline).

    • Extract intracellular metabolites by adding a cold extraction solvent.

    • Collect the cell extract and separate it from the cell debris by centrifugation.

  • Metabolite Analysis:

    • Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopomer distribution of the labeled substrate and its downstream metabolites.

  • Flux Calculation:

    • Use specialized software to fit the mass isotopomer distribution data to a metabolic model of the relevant pathways.

    • The software will then calculate the metabolic fluxes (rates) through the different reactions in the network.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow for their investigation.

Threonine_Degradation_Pathway Threonine L-Threonine AminoKetobutyrate 2-Amino-3-ketobutyrate Threonine->AminoKetobutyrate L-Threonine Dehydrogenase AlphaKetobutyrate α-Ketobutyrate Threonine->AlphaKetobutyrate Threonine Dehydratase Glycine Glycine AminoKetobutyrate->Glycine 2-Amino-3-ketobutyrate CoA Ligase AcetylCoA Acetyl-CoA AminoKetobutyrate->AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase PropionylCoA Propionyl-CoA AlphaKetobutyrate->PropionylCoA BCKDH Complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA PCC, MCEE, MUT TCACycle TCA Cycle SuccinylCoA->TCACycle VOMIT_Pathway PropionylCoA Propionyl-CoA (from Val, Odd-chain FA, Met, Ile, Thr) S_MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->S_MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) (Biotin, ATP) R_MethylmalonylCoA (R)-Methylmalonyl-CoA S_MethylmalonylCoA->R_MethylmalonylCoA Methylmalonyl-CoA Epimerase (MCEE) SuccinylCoA Succinyl-CoA R_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MUT) (Vitamin B12) TCACycle TCA Cycle SuccinylCoA->TCACycle Experimental_Workflow_MFA cluster_wet_lab Wet Lab cluster_data_analysis Data Analysis CellCulture Cell Culture with Stable Isotope Labeling MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction MS_Analysis LC-MS/MS or GC-MS Analysis MetaboliteExtraction->MS_Analysis MID_Determination Mass Isotopomer Distribution (MID) Determination MS_Analysis->MID_Determination FluxCalculation Metabolic Flux Calculation MID_Determination->FluxCalculation PathwayVisualization Pathway Visualization and Interpretation FluxCalculation->PathwayVisualization

References

The Elusive Metabolite: A Technical Guide to the Natural Occurrence and Analysis of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into a Key Metabolic Intermediate for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the natural occurrence, biosynthetic pathways, and analytical methodologies for the study of 3-hydroxy-2-oxobutanoic acid, a significant, yet often unquantified, metabolite. This document provides a comprehensive overview for researchers in metabolic diseases, microbiology, and plant sciences, as well as for professionals in drug development targeting metabolic pathways.

Introduction: A Metabolite of Interest

This compound, an alpha-keto and beta-hydroxy acid, is a naturally occurring small molecule that plays a crucial role as an intermediate in several metabolic pathways.[1] Its presence has been noted in a variety of biological systems, from microorganisms to plants and mammals. Despite its importance, quantitative data on its natural concentrations remain scarce, presenting a significant challenge and opportunity for metabolic research. This guide synthesizes the current knowledge on its natural occurrence and provides detailed protocols for its study.

Natural Occurrence: Detected but Unquantified

While this compound has been identified in various natural sources, peer-reviewed literature to date has not established definitive quantitative concentrations in these matrices. The compound is often detected in metabolomic studies, but its precise levels are not typically reported. The table below summarizes the biological sources where its presence has been confirmed.

Biological SourceOrganism/Product TypeLevel of Quantification
FruitsNot specifiedDetected, not quantified[2][3]
Milk and Milk ProductsNot specifiedDetected, not quantified[2][3]
CytoplasmEukaryotic and Prokaryotic CellsDetected, not quantified[2][4]
Extracellular SpaceEukaryotic and Prokaryotic CellsDetected, not quantified[2][4]
Escherichia coliBacteriaNoted as a metabolite[5]

The lack of quantitative data highlights a critical gap in our understanding of the metabolic flux through pathways involving this keto acid. Future research employing sensitive and specific analytical techniques is necessary to elucidate the physiological and pathological concentrations of this compound.

Biosynthetic and Metabolic Pathways

This compound and its stereoisomers are central to key metabolic processes, most notably the biosynthesis of branched-chain amino acids and the degradation of threonine.

Biosynthesis of Branched-Chain Amino Acids

A key stereoisomer, (S)-α-acetolactic acid ((2S)-2-hydroxy-2-methyl-3-oxobutanoic acid), is a precursor in the biosynthesis of valine and leucine.[1] This pathway is initiated by the condensation of two pyruvate molecules, a reaction catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS).[1] This enzyme is a key target for various herbicides.

The following diagram illustrates the initial steps of the valine biosynthesis pathway, highlighting the central role of the pyruvate condensation product.

Valine_Biosynthesis_Pathway Pyruvate1 Pyruvate Alpha_Acetolactate (S)-α-Acetolactic Acid (3-Hydroxy-2-oxo-2-methylbutanoic acid) Pyruvate1->Alpha_Acetolactate AHAS Pyruvate2 Pyruvate Pyruvate2->Alpha_Acetolactate AHAS Intermediate 2,3-Dihydroxy- isovalerate Alpha_Acetolactate->Intermediate Isomeroreductase Alpha_Ketoisovalerate α-Ketoisovalerate Intermediate->Alpha_Ketoisovalerate Dehydratase Valine Valine Alpha_Ketoisovalerate->Valine Transaminase AHAS Acetohydroxy Acid Synthase (AHAS) AHAS->Alpha_Acetolactate Enzyme2 Isomeroreductase Enzyme3 Dehydratase Enzyme4 Transaminase

Biosynthesis of Valine from Pyruvate.
Threonine Degradation

This compound is also an intermediate in the degradation pathway of the amino acid threonine.[1] In some pathological conditions, such as acute myeloid leukemia with mutations in IDH1 and IDH2, the threonine metabolite (3S)-hydroxy-2-oxobutanoic acid can be further metabolized to 2,3-dihydroxybutanoic acid.[6]

Experimental Protocols

Given the importance of the biosynthetic pathway, a detailed protocol for assaying the activity of acetohydroxy acid synthase (AHAS) is provided below. This colorimetric assay is a well-established method for determining the enzyme's activity by detecting the formation of its product.

Acetohydroxy Acid Synthase (AHAS) Activity Assay (Colorimetric)

This protocol is adapted from established methods for the spectrophotometric determination of AHAS activity. The principle involves the conversion of the enzymatic product, α-acetolactate, to acetoin, which then forms a colored complex with creatine and α-naphthol.

Materials:

  • Enzyme preparation (e.g., purified AHAS, cell lysate)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

  • Stopping Solution: 6 N H₂SO₄.

  • Color Reagent A: 0.5% (w/v) creatine monohydrate.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 100 µL of the enzyme preparation with 100 µL of the Substrate Solution.

    • For a negative control, use a heat-inactivated enzyme preparation or omit the enzyme.

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the enzyme's activity.

  • Stopping the Reaction:

    • Terminate the reaction by adding 20 µL of the Stopping Solution. This acidic environment also facilitates the decarboxylation of α-acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete decarboxylation.

  • Color Development:

    • Add 200 µL of Color Reagent A (creatine) to each tube.

    • Add 200 µL of Color Reagent B (α-naphthol) to each tube.

    • Vortex briefly and incubate at 60°C for 15 minutes to allow for color development.

  • Measurement:

    • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to a cuvette or a 96-well plate.

    • Measure the absorbance at 525 nm.

  • Calculation:

    • The enzyme activity is proportional to the increase in absorbance at 525 nm. A standard curve can be generated using known concentrations of acetoin to quantify the amount of product formed.

Future Directions

The study of this compound is an area ripe for further investigation. The development and application of sensitive and robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for the accurate quantification of this metabolite in various biological matrices. Elucidating its precise concentrations in health and disease will undoubtedly provide valuable insights into metabolic regulation and its potential as a biomarker or therapeutic target.

This technical guide provides a foundation for researchers and drug development professionals to delve into the complexities of this intriguing metabolite. The provided methodologies and pathway information are intended to facilitate further exploration and discovery in this exciting field of metabolic research.

References

The Central Role of 3-Hydroxy-2-oxobutanoic Acid in Microbial Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, a chiral α-keto-β-hydroxy acid, serves as a critical metabolic intermediate in various microbial pathways. Its strategic position at the intersection of amino acid biosynthesis and degradation pathways makes it a compound of significant interest for researchers in microbiology, metabolic engineering, and drug development. This technical guide provides an in-depth exploration of the role of this compound in microbial metabolism, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of its biochemical significance.

Core Metabolic Pathways Involving this compound

This compound and its close structural analogs are primarily involved in two key microbial metabolic networks: the biosynthesis of branched-chain amino acids (BCAAs) and the degradation of threonine.

Branched-Chain Amino Acid Biosynthesis

In the biosynthesis of L-valine and L-isoleucine, the structural analog of this compound, (S)-2-acetolactate, undergoes a two-step reaction catalyzed by the enzyme Ketol-Acid Reductoisomerase (KARI) (EC 1.1.1.86). This process is central to the formation of the dihydroxy acid precursors of these essential amino acids.[1][2] The reaction involves an isomerization of (S)-2-acetolactate to 3-hydroxy-3-methyl-2-oxobutanoate, a close derivative of this compound, followed by an NADPH-dependent reduction to (2R)-2,3-dihydroxy-3-isovalerate.[2][3] This dihydroxy acid is then converted to α-ketoisovalerate by dihydroxy-acid dehydratase (DHAD) (EC 4.2.1.9).[4][5]

BCAA_Biosynthesis Pyruvate 2x Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Acetohydroxyacid Synthase (ilvBN/ilvGM/ilvIH) HOMB 3-Hydroxy-3-methyl- 2-oxobutanoate Acetolactate->HOMB Ketol-Acid Reductoisomerase (KARI, ilvC) - Isomerization DHIV (2R)-2,3-Dihydroxy- 3-isovalerate HOMB->DHIV Ketol-Acid Reductoisomerase (KARI, ilvC) - Reduction (NADPH -> NADP+) KIV α-Ketoisovalerate DHIV->KIV Dihydroxy-acid Dehydratase (DHAD, ilvD) Valine L-Valine KIV->Valine Transaminase B (ilvE)

Threonine Degradation

Microorganisms employ several pathways for the catabolism of threonine. One major route involves the direct conversion of L-threonine to 2-amino-3-ketobutyrate, catalyzed by L-threonine dehydrogenase (EC 1.1.1.103). This intermediate is unstable and can be cleaved by 2-amino-3-ketobutyrate CoA ligase (EC 2.3.1.29) into glycine and acetyl-CoA.[6][7] In this pathway, this compound is not a direct intermediate.

Another significant threonine degradation pathway is initiated by threonine aldolase (EC 4.1.2.5), which cleaves L-threonine into glycine and acetaldehyde.[8][9] This pathway also does not directly involve this compound.

Threonine_Degradation cluster_dehydrogenase Threonine Dehydrogenase Pathway cluster_aldolase Threonine Aldolase Pathway Threonine1 L-Threonine AKB 2-Amino-3-ketobutyrate Glycine1 Glycine AcetylCoA Acetyl-CoA Threonine2 L-Threonine Glycine2 Glycine Acetaldehyde Acetaldehyde

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in the metabolic pathways of interest. Understanding these parameters is crucial for metabolic modeling and the design of engineered pathways.

EnzymeOrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)Reference(s)
Ketol-Acid Reductoisomerase (KARI) Escherichia coli(S)-2-Acetolactate230 ± 82.15 ± 0.02[1]
Campylobacter jejuni(S)-2-Acetolactate881 ± 500.85 ± 0.05[1]
Escherichia coli3-Hydroxy-3-methyl-2-oxobutanoate--[2]
Dihydroxy-acid Dehydratase (DHAD) Staphylococcus aureus2,3-Dihydroxyisovalerate-6.7[10]
Campylobacter jejuni2,3-Dihydroxyisovalerate--[10]
L-Threonine Dehydrogenase Pyrococcus horikoshiiL-Threonine13-[1]
Threonine Aldolase Pseudomonas sp.L-Threonine5,000 - 10,000-[8]

Table 1: Kinetic parameters of key enzymes in BCAA biosynthesis and threonine degradation.

MetaboliteOrganismConditionIntracellular Concentration (μM)Reference(s)
Acetyl-CoAEscherichia coliAerobic, glucose20 - 600[11]
2,3-DihydroxyisovalerateKlebsiella pneumoniae (engineered)Fed-batch fermentation36,500,000 (extracellular)[12]

Table 2: Intracellular concentrations of relevant metabolites.

Experimental Protocols

Enzymatic Assay for Ketol-Acid Reductoisomerase (KARI)

This protocol describes a continuous spectrophotometric assay to measure the activity of KARI by monitoring the consumption of NADPH.[1]

Materials:

  • Purified KARI enzyme

  • (S)-2-Acetolactate (substrate)

  • NADPH

  • MgCl₂

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 8.0

    • 4 mM MgCl₂

    • 0.2 mM NADPH

    • Varying concentrations of (S)-2-acetolactate (for K_m_ determination) or a saturating concentration (for routine activity measurement).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.[1]

  • Initiate the reaction by adding a known amount of purified KARI enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺ (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

  • The initial linear rate of absorbance change is used to calculate the enzyme activity.

KARI_Assay_Workflow Start Prepare Reaction Mixture (Buffer, MgCl₂, NADPH, Substrate) Equilibrate Equilibrate to Temperature (e.g., 25°C) Start->Equilibrate AddEnzyme Initiate with KARI Enzyme Equilibrate->AddEnzyme Measure Monitor Absorbance at 340 nm AddEnzyme->Measure Calculate Calculate Enzyme Activity Measure->Calculate

GC-MS Analysis of this compound and Related Organic Acids

This protocol outlines a general procedure for the analysis of non-volatile organic acids from microbial culture supernatants using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[13]

Materials:

  • Microbial culture supernatant

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization reagents:

    • Methoxamine hydrochloride in pyridine

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction:

    • Centrifuge the microbial culture to pellet the cells.

    • Collect the supernatant.

    • Acidify the supernatant to pH < 2 with HCl.

    • Add an internal standard.

    • Extract the organic acids with an appropriate solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.[13]

  • Derivatization:

    • Methoximation: Add methoxamine hydrochloride in pyridine to the dried extract and incubate to protect the keto group.

    • Silylation: Add MSTFA with 1% TMCS and incubate to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) ethers and esters, respectively.[13]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the derivatized organic acids.

    • The mass spectrometer is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow Sample Culture Supernatant Extraction Acidification, Internal Standard, Solvent Extraction, Evaporation Sample->Extraction Derivatization Methoximation followed by Silylation Extraction->Derivatization GCMS GC-MS Analysis (Separation and Detection) Derivatization->GCMS DataAnalysis Data Analysis (Identification and Quantification) GCMS->DataAnalysis

Regulatory Mechanisms

The expression of the genes encoding the enzymes of the BCAA biosynthesis pathway is tightly regulated. In Escherichia coli, the expression of ilvC (encoding KARI) and ilvD (encoding DHAD) is subject to complex control. The ilvY gene product acts as a positive activator for ilvC expression, and this induction is triggered by the substrates of KARI, namely acetolactate and acetohydroxybutyrate.[14] The ilvD and ilvA genes are translationally coupled, meaning the translation of ilvD is required for the efficient translation of ilvA.[2]

BCAA_Regulation Acetolactate Acetolactate IlvY_protein IlvY protein Acetolactate->IlvY_protein induces ilvY ilvY gene ilvY->IlvY_protein expresses ilvC ilvC gene IlvY_protein->ilvC activates transcription KARI KARI enzyme ilvC->KARI expresses ilvD ilvD gene DHAD DHAD enzyme ilvD->DHAD expresses ilvA ilvA gene ilvD->ilvA translationally coupled

Conclusion

This compound and its analogs are key players in the intricate web of microbial metabolism. A thorough understanding of the pathways they participate in, the enzymes that catalyze their transformations, and the regulatory networks that control their flux is essential for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This guide provides a foundational resource for researchers, offering a synthesis of current knowledge and practical experimental approaches to further investigate the role of these important molecules.

References

An In-depth Technical Guide to 3-Hydroxy-2-oxobutanoic Acid and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-oxobutanoic acid, a key chiral metabolite, and its stereoisomers, (3R)-3-hydroxy-2-oxobutanoic acid and (3S)-3-hydroxy-2-oxobutanoic acid, are of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of their chemical properties, biological roles, and detailed experimental methodologies. The document summarizes quantitative data, outlines experimental protocols for synthesis and analysis, and visualizes their involvement in critical metabolic pathways, serving as a vital resource for professionals in the field.

Introduction

This compound (also known as α-keto-β-hydroxybutyric acid) is a four-carbon α-keto acid with a hydroxyl group at the β-position.[1][2] Its chemical formula is C₄H₆O₄, and it has a molecular weight of 118.09 g/mol .[2] The presence of a chiral center at the third carbon gives rise to two stereoisomers: (3R)-3-hydroxy-2-oxobutanoic acid and (3S)-3-hydroxy-2-oxobutanoic acid. These stereoisomers play distinct roles in metabolic pathways, particularly in the degradation of threonine and the biosynthesis of branched-chain amino acids.[3][4] Understanding the stereospecificity of these molecules is crucial for elucidating biochemical mechanisms and for the development of targeted therapeutics.

Chemical and Physical Properties

The distinct stereochemistry of (3R)- and (3S)-3-hydroxy-2-oxobutanoic acid results in different physical properties. While comprehensive experimental data is not widely available, computed and some experimental values for the racemic mixture and the (R)-isomer are summarized below.

Property(3R)-3-hydroxy-2-oxobutanoic acid(3S)-3-hydroxy-2-oxobutanoic acidRacemic this compound
CAS Number 68862-42-0[4][5]Not available1944-42-9[2]
Molecular Formula C₄H₆O₄[5]C₄H₆O₄C₄H₆O₄[2]
Molecular Weight 118.09 g/mol [5]118.09 g/mol 118.09 g/mol [2]
Boiling Point (calculated) 233.9 ± 23.0 °C (at 760 Torr)[5]Not availableNot available
Density (calculated) 1.402 ± 0.06 g/cm³ (at 20 °C)[5]Not availableNot available
Solubility in Water (calculated) 705 g/L (at 25 °C)[5]Not availableNot available
Flash Point (calculated) 109.5 ± 19.1 °C[5]Not availableNot available

Biological Significance and Metabolic Pathways

This compound is a key intermediate in two major metabolic pathways: the degradation of L-threonine and the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

Threonine Degradation Pathway

In many organisms, L-threonine is catabolized via the threonine dehydrogenase pathway. L-threonine is first oxidized by L-threonine 3-dehydrogenase (EC 1.1.1.103) to 2-amino-3-ketobutyrate. This unstable intermediate can then be cleaved by 2-amino-3-ketobutyrate CoA ligase (EC 2.3.1.29) into glycine and acetyl-CoA.[3]

Threonine_Degradation Threonine L-Threonine KetoButyrate 2-Amino-3-ketobutyrate Threonine->KetoButyrate NAD+ -> NADH + H+ Enzyme1 L-Threonine 3-Dehydrogenase Threonine->Enzyme1 Glycine Glycine KetoButyrate->Glycine AcetylCoA Acetyl-CoA KetoButyrate->AcetylCoA Enzyme2 2-Amino-3-ketobutyrate CoA Ligase KetoButyrate->Enzyme2 Enzyme1->KetoButyrate Enzyme2->Glycine Enzyme2->AcetylCoA

Fig. 1: Threonine Degradation Pathway
Branched-Chain Amino Acid Biosynthesis

In bacteria, archaea, fungi, and plants, this compound is an intermediate in the biosynthesis of isoleucine. The pathway begins with L-threonine, which is deaminated by threonine deaminase (EC 4.3.1.19) to form 2-oxobutanoate. Acetohydroxyacid synthase (AHAS; EC 2.2.1.6) then catalyzes the condensation of 2-oxobutanoate with pyruvate to form 2-aceto-2-hydroxybutanoate. This is subsequently rearranged and reduced by acetohydroxy acid isomeroreductase (EC 1.1.1.86) to yield 2,3-dihydroxy-3-methylvalerate, a precursor to isoleucine.[4][6]

BCAA_Biosynthesis Threonine L-Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Enzyme1 Threonine Deaminase Threonine->Enzyme1 AcetoHydroxy 2-Aceto-2-hydroxybutanoate Oxobutanoate->AcetoHydroxy Enzyme2 Acetohydroxyacid Synthase (AHAS) Oxobutanoate->Enzyme2 Pyruvate Pyruvate Pyruvate->AcetoHydroxy Pyruvate->Enzyme2 Dihydroxy (2R,3R)-2,3-Dihydroxy- 3-methylvalerate AcetoHydroxy->Dihydroxy NADPH -> NADP+ Enzyme3 Acetohydroxy acid Isomeroreductase AcetoHydroxy->Enzyme3 Isoleucine Isoleucine Dihydroxy->Isoleucine ... Enzyme1->Oxobutanoate Enzyme2->AcetoHydroxy Enzyme3->Dihydroxy

Fig. 2: Branched-Chain Amino Acid Biosynthesis (Isoleucine branch)

Experimental Protocols

Enzymatic Synthesis of this compound Stereoisomers

A general chemo-enzymatic approach can be employed for the stereoselective synthesis of β-hydroxy acids. This involves the chemical synthesis of a racemic ester precursor followed by enzymatic resolution.[7]

Materials:

  • Racemic ethyl 3-hydroxy-2-oxobutanoate

  • Porcine pancreas lipase (PPL)

  • Phosphate buffer (0.1 mol/L, pH 7.5)

  • Organic solvents (e.g., hexane, isopropanol)

  • Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate, anhydrous magnesium sulfate)

Procedure:

  • Enzymatic Resolution: Dissolve racemic ethyl 3-hydroxy-2-oxobutanoate in phosphate buffer. Add Porcine Pancreas Lipase (PPL) to the solution. Incubate the reaction mixture at 35°C with gentle stirring. Monitor the progress of the reaction by chiral HPLC.

  • Work-up: Once the desired conversion is reached, stop the reaction by adding an organic solvent (e.g., ethyl acetate). Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting mixture will contain the unreacted ester and the hydrolyzed acid. These can be separated by column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomers of this compound can be separated and quantified using chiral HPLC. A polysaccharide-based chiral stationary phase is often effective.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak AY-H)

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample containing This compound Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC system Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect at 210 nm Separate->Detect Quantify Quantify Enantiomers Detect->Quantify

Fig. 3: Chiral HPLC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to characterize the structure of this compound. The spectrum of the related compound 3-hydroxybutanone shows characteristic peaks that can be used as a reference.[9] For this compound, one would expect signals for the methyl protons (CH₃), the methine proton (CH-OH), and the hydroxyl proton (OH), which may be exchangeable with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum of the related compound 3-hydroxybutanone shows a molecular ion peak and characteristic fragment ions.[10] For this compound, the molecular ion peak would be expected at m/z 118.

Conclusion

This compound and its stereoisomers are molecules of considerable interest in the fields of biochemistry and drug development. Their involvement in fundamental metabolic pathways highlights the importance of stereospecific analysis. This guide provides a foundational understanding of these compounds, including their properties, biological roles, and key experimental methodologies. Further research to obtain more comprehensive experimental data on the individual stereoisomers will be invaluable for advancing our understanding of their function and potential applications.

References

3-Hydroxy-2-oxobutanoic Acid in Plant Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-oxobutanoic acid is an alpha-keto acid whose role in plant biochemistry is not yet fully elucidated. Its structural similarity to key metabolic intermediates suggests potential involvement in significant pathways, including amino acid metabolism. This technical guide synthesizes the current understanding of its likely position within plant metabolic networks, provides detailed hypothetical biosynthetic and degradation pathways, and outlines comprehensive experimental protocols for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating the function of this and other alpha-keto acids in plants, with implications for crop improvement and the development of novel therapeutic agents.

Introduction

Alpha-keto acids are critical intermediates in a multitude of metabolic pathways in all domains of life, acting as precursors for amino acids, fatty acids, and as key players in the tricarboxylic acid (TCA) cycle. While the roles of common alpha-keto acids like pyruvate and α-ketoglutarate are well-established in plants, the significance of less-studied analogues, such as this compound, remains an area of active investigation. The presence of a hydroxyl group at the beta-position suggests unique enzymatic interactions and a potential regulatory role. This guide explores the hypothesized metabolic context of this compound in plants, drawing parallels with known pathways of structurally related molecules.

Hypothesized Metabolic Pathways

Direct evidence for the metabolic fate of this compound in plants is currently limited. However, based on established enzymatic reactions in plant biochemistry, we can propose the following hypothetical pathways for its biosynthesis and degradation.

Putative Biosynthesis from Threonine

The primary route for the formation of 2-oxobutanoate in plants is through the catabolism of threonine. It is plausible that this compound arises from a subsequent hydroxylation step.

The deamination of L-threonine to 2-oxobutanoate is catalyzed by threonine deaminase. Following this, a putative hydroxylase could act on 2-oxobutanoate to introduce a hydroxyl group at the C3 position, yielding this compound.

Biosynthesis_of_3_Hydroxy_2_oxobutanoic_acid L-Threonine L-Threonine 2-Oxobutanoate 2-Oxobutanoate L-Threonine->2-Oxobutanoate Threonine Deaminase 3-Hydroxy-2-oxobutanoic_acid This compound 2-Oxobutanoate->3-Hydroxy-2-oxobutanoic_acid Putative Hydroxylase

Caption: Hypothesized biosynthesis of this compound from L-threonine.

Involvement in Branched-Chain Amino Acid (BCAA) Metabolism

2-Oxobutanoate is a key precursor in the biosynthesis of isoleucine, a branched-chain amino acid.[1] It condenses with pyruvate in a reaction catalyzed by acetohydroxyacid synthase (AHAS). The presence of a hydroxylated form of 2-oxobutanoate could potentially modulate this pathway, either as an alternative substrate or as a competitive inhibitor.

BCAA_Pathway_Involvement cluster_0 Isoleucine Biosynthesis cluster_1 Potential Interaction Threonine Threonine 2-Oxobutanoate 2-Oxobutanoate Threonine->2-Oxobutanoate Threonine Deaminase Acetohydroxyacid_Synthase Acetohydroxyacid Synthase (AHAS) 2-Oxobutanoate->Acetohydroxyacid_Synthase Pyruvate Pyruvate Pyruvate->Acetohydroxyacid_Synthase Isoleucine_Precursors Isoleucine Precursors Acetohydroxyacid_Synthase->Isoleucine_Precursors Isoleucine Isoleucine Isoleucine_Precursors->Isoleucine Multiple Steps 3-Hydroxy-2-oxobutanoic_acid This compound 3-Hydroxy-2-oxobutanoic_acid->Acetohydroxyacid_Synthase Potential Inhibition

Caption: Potential interaction of this compound with the BCAA pathway.

Quantitative Data

As of the time of this publication, there is no specific quantitative data available in the literature for the concentration of this compound in plant tissues. However, data for the related precursor, 2-oxobutanoate, can provide a contextual baseline for expected concentration ranges.

MetabolitePlant/OrganismTissueConcentrationMethodReference
2-OxobutanoateEscherichia coliWhole CellsVariable, can be toxic at g/L levelsLC-MS[2]
2-OxobutanoateSolanum lycopersicum (Tomato)FruitDetected, not quantifiedGC-MS[3]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of alpha-keto acids and organic acids in plant matrices and can be optimized for the specific detection and quantification of this compound.

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of small polar molecules from plant tissue.

Extraction_Workflow Start Plant Tissue (e.g., 100 mg FW) Quench Flash freeze in liquid N2 and grind to a fine powder Start->Quench Extract Add 1 mL of pre-chilled 80% Methanol (-20°C) Quench->Extract Vortex Vortex vigorously for 1 min Extract->Vortex Incubate Incubate at -20°C for 2 hours Vortex->Incubate Centrifuge Centrifuge at 14,000 x g for 15 min at 4°C Incubate->Centrifuge Collect Collect supernatant Centrifuge->Collect Dry Dry supernatant under vacuum or nitrogen stream Collect->Dry End Dried Extract (Ready for Derivatization) Dry->End

Caption: Workflow for the extraction of metabolites from plant tissue.

Derivatization for GC-MS Analysis

Alpha-keto acids are generally not volatile enough for direct GC-MS analysis and require derivatization. A two-step process involving oximation followed by silylation is recommended.

  • Oximation:

    • Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 37°C for 90 minutes.[4]

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes.[4]

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp 1: 10°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

LC-MS/MS Analysis

For a more sensitive and specific analysis without the need for extensive derivatization, LC-MS/MS is a powerful alternative.

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: A mixed-mode column such as Atlantis PREMIER BEH C18 AX (150 mm x 2.1 mm, 1.7 µm) is recommended for good retention of polar organic acids.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for this compound would need to be determined using a pure standard.

Future Directions

The study of this compound in plant biochemistry is in its infancy. Future research should focus on:

  • Enzyme Identification: Identifying and characterizing the putative hydroxylase responsible for its synthesis from 2-oxobutanoate.

  • Metabolic Flux Analysis: Using stable isotope labeling to trace the metabolic fate of this compound and its precursors.

  • Physiological Role: Investigating the impact of varying levels of this metabolite on plant growth, development, and stress responses.

  • Pharmacological Potential: Exploring the potential of this and related alpha-keto acids as novel drug targets or leads, particularly in the context of herbicides or plant-derived therapeutics.

Conclusion

While direct evidence remains to be uncovered, the likely involvement of this compound in fundamental plant metabolic pathways, such as amino acid metabolism, warrants further investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the presence, concentration, and physiological relevance of this intriguing metabolite. Elucidating its role will undoubtedly contribute to a more comprehensive understanding of plant biochemistry and may open new avenues for agricultural and pharmaceutical innovation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxy-2-oxobutanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as β-hydroxy-α-ketobutyric acid, is a short-chain keto acid.[1] While it has been identified as a metabolite, there is a notable scarcity of literature on its specific quantification in human plasma.[1] This document provides a detailed guide for researchers by adapting established methodologies for the analysis of similar short-chain organic and keto acids in plasma. The protocols described herein are based on common techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely used for metabolomic analyses.

Given the limited direct data, this application note serves as a foundational resource, offering robust starting points for method development and validation for the quantification of this compound in a clinical or research setting.

Quantitative Data for Structurally Similar Analytes in Plasma

Due to the absence of specific quantitative data for this compound in plasma in the reviewed literature, the following table summarizes quantitative data for structurally related short-chain hydroxy and keto acids. This information can serve as a reference for expected concentration ranges and analytical sensitivity required for method development.

AnalyteAnalytical MethodMatrixConcentration Range (µg/mL)Reference
3-Hydroxypentanoic acidLC-MS/MSHuman Plasma0.078 - 5[2]
3-Oxopentanoic acidLC-MS/MSHuman Plasma0.156 - 10[2]
3-Hydroxybutyric acidLC-MS/MSHuman Plasma0.1 - 10[3]
3-Hydroxyisovaleric acidLC-MS/MSHuman Plasma0.1 - 10[3]

Experimental Protocols

The following are detailed protocols for the quantification of short-chain organic acids, adapted for this compound.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

1. Sample Preparation:

  • Plasma Collection: Collect whole blood in sodium heparin (green top) tubes.[4] Process the samples within 30 minutes of collection to minimize changes in metabolite levels.[4] Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Protein Precipitation: To 100 µL of thawed plasma, add 400 µL of ice-cold acidified methanol.[4] Vortex vigorously for 1 minute.

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[5] Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas.

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and heat at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.

1. Sample Preparation (Protein Precipitation):

  • Plasma Collection: Follow the same procedure as described in Protocol 1.

  • Protein Precipitation: To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile.[6] Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection and Dilution: Transfer the supernatant to a new tube. Dilute the supernatant with an appropriate solvent (e.g., mobile phase) as needed for your specific LC-MS/MS method.[5]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: A suitable reversed-phase column such as a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Key Parameters: Optimize declustering potential, collision energy, and cell exit potential for this compound and a suitable internal standard.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol plasma Plasma Sample precipitate Protein Precipitation (Acidified Methanol/Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_gc Dry Supernatant supernatant->dry_gc dilute_lc Dilute Supernatant supernatant->dilute_lc derivatize Derivatization (Silylation) dry_gc->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis lcms_analysis LC-MS/MS Analysis dilute_lc->lcms_analysis lcms_analysis->data_analysis

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway threonine Threonine glycine Glycine threonine->glycine alpha_ketobutyrate α-Ketobutyrate threonine->alpha_ketobutyrate Threonine dehydratase acetaldehyde Acetaldehyde glycine->acetaldehyde three_hydroxy_two_oxobutanoate 3-Hydroxy-2-oxobutanoate alpha_ketobutyrate->three_hydroxy_two_oxobutanoate Potential Metabolic Step

Caption: Simplified metabolic context of α-keto acids.

References

Application Notes and Protocols for the Detection of 3-Hydroxy-2-oxobutanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as α-keto-β-hydroxybutyrate, is a key intermediate metabolite in the catabolism of the essential amino acid threonine and plays a role in the biosynthesis of branched-chain amino acids. Accurate and reliable quantification of this keto acid in biological matrices is crucial for studying metabolic disorders, monitoring disease progression, and in drug development research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, derivatization is a mandatory step to enable its analysis by GC-MS.

This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples using GC-MS. The described methods include sample preparation, a two-step derivatization procedure involving oximation followed by silylation, and recommended GC-MS instrument parameters.

Quantitative Data

ParameterResult
Linearity (r²)User-defined
Limit of Detection (LOD)User-defined (e.g., in µg/mL or µM)
Limit of Quantification (LOQ)User-defined (e.g., in µg/mL or µM)
Intra-day Precision (%CV)User-defined
Inter-day Precision (%CV)User-defined
Recovery (%)User-defined

Experimental Protocols

Sample Preparation (from Plasma/Serum)

This protocol outlines the steps for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Perchloric acid or a cold organic solvent (e.g., acetonitrile) for deproteinization

  • Centrifuge

Procedure:

  • To 1 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard.

  • Deproteinize the sample by adding a suitable precipitating agent (e.g., perchloric acid or cold acetonitrile) and vortex thoroughly.[1]

  • Centrifuge the sample to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube for the derivatization step.

Derivatization

A two-step derivatization process is recommended to ensure the stability and volatility of this compound for GC-MS analysis. The first step, oximation, protects the keto group, while the second step, silylation, derivatizes the hydroxyl and carboxyl groups.

Materials:

  • Sample extract from the previous step

  • Oximation reagent (e.g., hydroxylamine, methoxylamine, or pentafluorobenzyloxylamine)[2]

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[3]

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Heating block or oven

Procedure:

  • Oximation:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add the oximation reagent dissolved in a suitable solvent (e.g., pyridine).[2]

    • Incubate the mixture to allow the formation of the oxime derivative. The reaction conditions (temperature and time) will depend on the chosen reagent.[2]

  • Silylation:

    • Following oximation, add the silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) to the reaction mixture.[1][3]

    • Incubate at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.[3]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of the derivatized this compound. These parameters should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnCapillary column suitable for separating derivatized organic acids (e.g., DB-5ms or equivalent)[1]
Carrier GasHelium[1]
Injection ModeSplitless[1]
Injector Temperature250 - 280 °C
Oven Temperature ProgramInitial temperature of 70-80°C, followed by a temperature ramp to 280-300°C. The specific ramp rate and hold times should be optimized for best separation.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp.280 °C[3]
MS Ion Source Temp.220 - 230 °C[3]
Acquisition ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Serum) preparation Sample Preparation (Deproteinization) sample->preparation Add Internal Standard derivatization Two-Step Derivatization (Oximation & Silylation) preparation->derivatization gcms GC-MS Analysis derivatization->gcms Inject Sample data Data Acquisition & Processing gcms->data

Caption: General experimental workflow for the GC-MS analysis of this compound.

metabolic_pathway Threonine Threonine Intermediate1 2-Amino-3-oxobutanoate Threonine->Intermediate1 Threonine Dehydrogenase Target This compound Intermediate1->Target Spontaneous or Enzymatic Conversion BCAA Branched-Chain Amino Acids (e.g., Isoleucine) Target->BCAA Biosynthesis Pathway PropionylCoA Propionyl-CoA Target->PropionylCoA Degradation

Caption: Simplified metabolic pathway showing the role of this compound.

References

Application Note: Quantitative Analysis of 3-Hydroxy-2-oxobutanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as β-hydroxy-α-ketobutyric acid, is a short-chain keto acid that serves as an intermediate in various metabolic pathways, notably in the degradation of threonine.[1] Its accurate quantification in biological samples is crucial for metabolic research and understanding disease states. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for high-throughput analysis in research and drug development settings.

Metabolic Pathway

This compound is a key metabolite in the catabolism of the amino acid threonine. The pathway involves the conversion of threonine to this keto acid, which can then be further metabolized.

Metabolic Pathway of this compound Threonine Threonine Intermediate 2-Amino-3-oxobutanoate Threonine->Intermediate Threonine dehydrogenase Metabolite This compound Intermediate->Metabolite Spontaneous decarboxylation Further Further Metabolism Metabolite->Further

Caption: Metabolic pathway showing the formation of this compound from Threonine.

Experimental Protocols

This section details the complete workflow for the analysis of this compound from sample preparation to data acquisition.

Experimental Workflow

The overall experimental workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (Methanol with 0.1% Formic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution & Filtration Supernatant->Dilution LC Liquid Chromatography (Reversed-Phase C18) Dilution->LC MS Tandem Mass Spectrometry (Negative ESI, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to each sample. This high ratio of organic solvent ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying (Optional): For concentrating the sample, the supernatant can be dried under a gentle stream of nitrogen at 30°C. The dried residue is then reconstituted in 100 µL of the initial mobile phase.

  • Filtration: Filter the supernatant (or reconstituted sample) through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

A reversed-phase chromatographic method is employed for the separation of this compound.

ParameterValue
LC System Shimadzu Nexera X2 series or equivalent
Column Phenomenex Luna C18(2) (150 x 2.0 mm, 3 µm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 1.05
1.0 - 5.0Ramp to 95
5.0 - 7.095
7.0 - 7.1Ramp to 5
7.1 - 10.05 (Equilibration)

Mass Spectrometry (MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Negative Electrospray Ionization (ESI)
Ion Spray Voltage -4500 V
Curtain Gas 35 psi
Nebulizer Gas 50 psi
Auxiliary Gas 50 psi
Collision Gas High
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound117.073.0-40-15
Internal Standard (e.g., ¹³C₄-3-Hydroxy-2-oxobutanoic acid)121.076.0-40-15

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation and Quantification

Calibration Curve and Linearity

Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration range should encompass the expected levels in the samples. A typical calibration range is 0.1 to 50 µg/mL. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Example Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
0.1 (LLOQ)0.012105.28.5
0.50.061102.86.2
1.00.12598.54.1
5.00.63099.13.5
10.01.255101.32.8
25.03.14097.92.1
50.0 (ULOQ)6.285100.51.9

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
LLOQ Accuracy 80-120%105.2%
LLOQ Precision (%RSD) ≤ 20%8.5%
QC Accuracy 85-115%98.5% - 102.8%
QC Precision (%RSD) ≤ 15%2.1% - 6.2%
Recovery Consistent and reproducible> 90%
Matrix Effect CV ≤ 15%7.8%
Stability (Freeze-thaw, Bench-top, Long-term) % Change within ±15%Pass

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices. The protocol, including a straightforward protein precipitation sample preparation and a sensitive MRM-based detection, is suitable for high-throughput analysis in both academic research and industrial drug development environments. The provided tables and diagrams offer a clear and comprehensive guide for the implementation of this method.

References

Application Note: Derivatization of 3-Hydroxy-2-oxobutanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-alpha-ketobutyrate, is a short-chain alpha-keto acid that serves as an intermediate in various metabolic pathways.[1] The accurate quantification of this and other alpha-keto acids is crucial for metabolic research and the diagnosis of certain enzymatic deficiencies. However, the inherent chemical properties of this compound, such as its polarity and thermal instability, present significant challenges for direct chromatographic analysis.

Chemical derivatization is an essential strategy to overcome these analytical hurdles. This process modifies the analyte to improve its volatility for Gas Chromatography (GC) or enhance its detectability and retention for Liquid Chromatography (LC). This application note provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS/MS analysis, enabling sensitive and reliable quantification in various biological matrices.

Principles of Derivatization for this compound

This compound possesses three key functional groups that can be targeted for derivatization: a hydroxyl group (-OH), an alpha-keto group (C=O), and a carboxylic acid group (-COOH). The choice of derivatization strategy depends on the analytical platform (GC or LC) and the desired outcome.

  • For Gas Chromatography (GC): The primary goal is to increase the volatility and thermal stability of the analyte.[2][3] This is typically achieved by replacing the active hydrogens in the hydroxyl and carboxyl groups with non-polar protecting groups. A two-step approach involving oximation followed by silylation is often employed for alpha-keto acids to prevent tautomerization and the formation of multiple derivatives.[4][5]

  • For Liquid Chromatography (LC): Derivatization aims to enhance detection sensitivity (e.g., by introducing a fluorophore or a readily ionizable moiety) and improve chromatographic retention on reverse-phase columns.[4] Reagents that react specifically with the alpha-keto group are commonly used for this purpose.[4][6]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, a two-step methoximation and silylation procedure is recommended to achieve a stable and volatile derivative of this compound.

Protocol: Two-Step Methoximation and Silylation

This protocol first converts the keto group to a methoxime and then derivatizes the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[5]

Materials:

  • Sample extract containing this compound, dried completely.

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.[7]

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for drying.

Procedure:

  • Methoximation:

    • Ensure the sample extract is completely dry. The presence of water can interfere with the derivatization reactions.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.

    • Seal the vial tightly and vortex briefly to dissolve the residue.

    • Incubate the mixture at 60°C for 60 minutes.[5]

    • Cool the vial to room temperature.

  • Silylation:

    • To the methoximated sample, add 80 µL of MSTFA + 1% TMCS.[7][8]

    • Seal the vial tightly and vortex briefly.

    • Incubate the mixture at 60°C for 30 minutes.[8]

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.[8]

Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For LC-MS/MS, derivatization with o-phenylenediamine (OPDA) is a highly effective method. This reaction targets the alpha-keto acid moiety to form a highly fluorescent and ionizable quinoxaline derivative, significantly enhancing detection sensitivity.[4][9]

Protocol: o-Phenylenediamine (OPDA) Derivatization

Materials:

  • Aqueous sample or standard solution of this compound.

  • o-Phenylenediamine (OPDA) solution (e.g., 0.5 mg/mL in 2M HCl). Prepare fresh daily and protect from light.[6][10]

  • Reaction vials.

  • Heating block or water bath.

Procedure:

  • To 100 µL of the aqueous sample, add 100 µL of the OPDA solution.

  • Vortex the mixture gently.

  • Heat the mixture at 80-100°C for 30-60 minutes. Optimal conditions may need to be determined empirically.[6]

  • Cool the solution to room temperature.

  • The sample is now ready for LC-MS/MS analysis. The resulting derivative can be detected by fluorescence or by mass spectrometry in positive ion mode.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described derivatization methods. Data for closely related alpha-keto acids are included as a reference.

ParameterMethoximation + Silylation (GC-MS)o-Phenylenediamine (OPDA) Derivatization (LC-Fluorescence/MS)
Analyte(s) Organic Acids, Keto Acidsα-Keto Acids
Detection Principle Mass Spectrometry (Scan or SIM)Fluorescence, Mass Spectrometry
Typical Limit of Detection (LOD) Low ng/mL to pg/mL range~5 x 10⁻⁷ M (Polarography)[10], Low nmol (Fluorescence)[9]
Reaction Yield Generally high (>95%) with excess reagent[11]85-100% under optimal acidic conditions[9]
Key Advantages Creates volatile and thermally stable derivatives suitable for GC; well-established method.[5]Forms highly fluorescent and stable derivatives; high sensitivity.[4]
Considerations Two-step reaction; moisture-sensitive reagents.Primarily for α-keto acids; reagent can degrade with light and air exposure.[6]

Visualizations

Experimental Workflow

G Figure 1. General workflow for the derivatization and analysis of this compound. cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of Acidic Metabolites (e.g., LLE, SPE) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Deriv_GC Two-Step Derivatization: 1. Methoximation 2. Silylation Drying->Deriv_GC For GC Deriv_LC OPDA Derivatization Drying->Deriv_LC For LC (reconstitute in aqueous buffer) GCMS GC-MS Analysis Deriv_GC->GCMS LCMS LC-MS/MS Analysis Deriv_LC->LCMS

Caption: General workflow for sample analysis.

OPDA Derivatization Reaction

G Figure 2. Reaction of this compound with o-phenylenediamine (OPDA). reactant1 This compound reaction_arrow H⁺, Heat (-2H₂O) reactant1->reaction_arrow reactant2 o-Phenylenediamine reactant2->reaction_arrow product Quinoxaline Derivative plus + reaction_arrow->product

Caption: Derivatization with o-phenylenediamine.

Conclusion

The derivatization methods outlined in this application note provide robust and reliable strategies for the chromatographic analysis of this compound. For GC-MS, a two-step methoximation and silylation protocol effectively enhances volatility and thermal stability. For highly sensitive LC-MS/MS applications, derivatization with o-phenylenediamine yields a fluorescent and readily ionizable product. The selection of the appropriate method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper optimization of the reaction conditions is critical to ensure high derivatization efficiency and accurate quantification.

References

Application Notes and Protocols for the Extraction of 3-Hydroxy-2-oxobutanoic Acid from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-α-ketobutyrate, is a short-chain α-keto acid that plays a role in cellular metabolism, particularly in the catabolism of branched-chain amino acids (BCAAs). As an intermediate metabolite, its accurate quantification from cellular extracts is crucial for understanding metabolic pathways, identifying potential biomarkers for metabolic disorders, and in the development of therapeutic interventions.

These application notes provide detailed protocols for the efficient extraction of this compound from both adherent and suspension mammalian cells. The methodologies are designed to ensure high recovery rates and sample integrity for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Analysis

The recovery and quantification of this compound are influenced by the chosen extraction method and analytical technique. The following tables provide a summary of expected quantitative data based on studies of similar short-chain keto acids and metabolites.

Table 1: Expected Recovery Rates of Short-Chain Keto Acids Using Various Extraction Solvents

Extraction Solvent SystemCell TypeExpected Recovery Rate (%)Reference Compound(s)
80% MethanolAdherent Mammalian Cells85 - 95General Polar Metabolites
Acetonitrile/Methanol/Water (40:40:20)Adherent Mammalian Cells90 - 98General Polar Metabolites
60% Methanol (Quenching) followed by 100% Methanol ExtractionSuspension Mammalian Cells80 - 90General Polar Metabolites

Table 2: Typical Quantitative Parameters for GC-MS Analysis of Derivatized α-Keto Acids

ParameterValueNotes
Limit of Detection (LOD)1 - 10 nMDependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ)5 - 50 nMDependent on instrument sensitivity and matrix effects.
Linearity (R²)> 0.99Over a typical concentration range of 10 nM to 10 µM.
Intra-day Precision (%RSD)< 10%Relative Standard Deviation for replicate measurements within the same day.
Inter-day Precision (%RSD)< 15%Relative Standard Deviation for replicate measurements on different days.

Experimental Protocols

Protocol 1: Extraction of this compound from Adherent Mammalian Cells

This protocol is suitable for cells grown in monolayer cultures (e.g., in Petri dishes or multi-well plates).

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen

  • Pre-chilled (-80°C) 80% Methanol (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Cell Washing:

    • Aspirate the cell culture medium.

    • Gently wash the cell monolayer twice with an appropriate volume of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after the final wash.

  • Metabolic Quenching:

    • Immediately place the culture dish on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.

  • Metabolite Extraction:

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer (e.g., 1 mL for a 60 mm dish).

    • Incubate the dish at -80°C for 15 minutes.

  • Cell Lysis and Collection:

    • Using a pre-chilled cell scraper, scrape the cells from the surface of the dish in the presence of the extraction solvent.

    • Transfer the cell lysate and solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, containing the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis:

    • The supernatant can be directly analyzed by LC-MS or dried down under a stream of nitrogen gas or using a vacuum concentrator for subsequent derivatization and GC-MS analysis.

    • Store the extracted samples at -80°C until analysis.

Protocol 2: Extraction of this compound from Suspension Mammalian Cells

This protocol is suitable for cells grown in suspension culture.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-40°C) Quenching Solution (60% Methanol in 0.85% w/v Ammonium Bicarbonate)

  • Pre-chilled (-80°C) 100% Methanol (HPLC grade)

  • Pre-chilled deionized water

  • Centrifuge capable of reaching 1,000 x g at 4°C

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly transfer a known volume of cell suspension (containing a known number of cells) into a larger volume of pre-chilled (-40°C) quenching solution (e.g., 1:5 ratio of cell suspension to quenching solution).

    • Immediately centrifuge the mixture at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Cell Washing:

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Centrifuge again at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Metabolite Extraction:

    • Add 500 µL of pre-chilled (-80°C) 100% methanol to the cell pellet.

    • Vortex vigorously for 30 seconds to resuspend the pellet.

    • Incubate at -80°C for 30 minutes.

  • Second Extraction Step:

    • Add 200 µL of pre-chilled deionized water to the mixture.

    • Vortex for 30 seconds.

  • Protein Precipitation and Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis:

    • The supernatant is ready for analysis or can be dried for derivatization as described in Protocol 1.

    • Store extracts at -80°C.

Protocol 3: Derivatization for GC-MS Analysis

Due to its polar nature and low volatility, this compound requires derivatization prior to GC-MS analysis. A two-step methoximation and silylation procedure is recommended.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Drying:

    • Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator or a gentle stream of nitrogen gas.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

    • Vortex to dissolve the sample.

    • Incubate at 60°C for 60 minutes. This step protects the keto group.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS.

    • Vortex and incubate at 60°C for 30 minutes. This step derivatizes the hydroxyl and carboxyl groups.

  • Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • The sample is now ready for injection into the GC-MS system.

Mandatory Visualization

Extraction_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells cluster_common Common Steps A1 Cell Culture A2 Wash with ice-cold PBS A1->A2 A3 Quench Metabolism (Dry Ice / Liquid N2) A2->A3 A4 Add 80% Methanol (-80°C) A3->A4 A5 Scrape and Collect Lysate A4->A5 C1 Vortex and Centrifuge (14,000 x g, 4°C) A5->C1 S1 Cell Culture S2 Quench in 60% Methanol (-40°C) S1->S2 S3 Centrifuge and Wash S2->S3 S4 Add 100% Methanol (-80°C) S3->S4 S5 Add Water S4->S5 S5->C1 C2 Collect Supernatant C3 Dry Extract C2->C3 C5 GC-MS or LC-MS Analysis C2->C5 Direct LC-MS C4 Derivatization (Methoximation + Silylation) C3->C4 C4->C5

Caption: Experimental workflow for the extraction and analysis of this compound from cells.

BCAA_Catabolism Branched-Chain Amino Acid and Threonine Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism cluster_threonine Threonine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT TCA TCA Cycle Intermediates KIC->TCA BCKDH Complex Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT KMV->TCA BCKDH Complex Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT KIV->TCA BCKDH Complex Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine Dehydratase HOKB 3-Hydroxy-2-oxobutanoate Oxobutanoate->HOKB Enzymatic Hydration

Caption: Simplified metabolic pathway of branched-chain amino acid and threonine catabolism.

Application Notes: 3-Hydroxy-2-oxobutanoic Acid as a Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-oxobutanoic acid is an alpha-keto and beta-hydroxy acid that is structurally characterized by a carboxylic acid, a ketone group at the alpha position, and a hydroxyl group at the beta position.[1] It is recognized as an intermediate in the metabolic degradation of the essential amino acid threonine.[1] While related metabolites, such as 3-hydroxyisobutyrate (a product of valine catabolism) and 3-hydroxybutyrate (a ketone body), have been investigated as markers for insulin resistance and type 2 diabetes, the role of this compound in metabolic disorders remains largely unexplored.[2][3][4][5] Very few publications currently exist detailing its association with specific disease states.[6]

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a biomarker. Included are its metabolic context, protocols for its quantification in biological samples, and a framework for data presentation.

Metabolic Pathway: Threonine Degradation

In humans, the primary pathway for threonine degradation that leads to the precursor of this compound is initiated by the enzyme threonine dehydratase (also known as threonine deaminase). This enzyme converts L-threonine into 2-oxobutanoate (also known as α-ketobutyrate).[7][8] 2-oxobutanoate is a key metabolic intermediate that can be further metabolized, for instance, by the branched-chain alpha-keto acid dehydrogenase complex to form propionyl-CoA, which subsequently enters the citric acid cycle.[9] The direct enzymatic conversion of 2-oxobutanoate to this compound is not prominently documented in canonical metabolic pathways and represents an area for further investigation.

Threonine_Metabolism cluster_pathway Threonine Degradation Pathway Threonine L-Threonine Oxobutanoate 2-Oxobutanoate (α-Ketobutyrate) Threonine->Oxobutanoate Threonine Dehydratase Target This compound Oxobutanoate->Target Further Metabolism (Hypothesized) PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA BCKDH Complex TCA Citric Acid Cycle PropionylCoA->TCA

Figure 1. Metabolic pathway of L-threonine degradation.

Quantitative Data on this compound

To date, there is a scarcity of published quantitative data linking this compound concentrations to metabolic disorders. To facilitate future research and ensure standardized data presentation, the following table structure is proposed for reporting concentrations in various clinical cohorts.

CohortSample Size (n)Sample TypeAnalyte Concentration (µmol/L) [Mean ± SD]p-value (vs. Healthy Control)Reference
Healthy Controle.g., 100Plasma/UrineData to be determined-Future Study
Obese (Non-Diabetic)e.g., 100Plasma/UrineData to be determinedTo be calculatedFuture Study
Type 2 Diabetese.g., 100Plasma/UrineData to be determinedTo be calculatedFuture Study
Metabolic Syndromee.g., 100Plasma/UrineData to be determinedTo be calculatedFuture Study

Experimental Protocols

The quantification of polar, low-molecular-weight compounds like this compound in complex biological matrices requires robust and sensitive analytical methods. Due to its keto and hydroxyl moieties, derivatization is often necessary to improve chromatographic behavior and detection sensitivity. Below are detailed protocols based on established methods for similar alpha-keto and hydroxy acids, which can be adapted and optimized.[1][10][11]

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for quantifying low-abundance metabolites. Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common strategy for targeting keto acids.[12]

LCMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow Sample 1. Biological Sample (Plasma, Serum, Urine) Prepare 2. Sample Preparation (Protein Precipitation) Sample->Prepare Derivatize 3. Derivatization (e.g., with 3-NPH) Prepare->Derivatize Analyze 4. LC-MS/MS Analysis (MRM Mode) Derivatize->Analyze Quantify 5. Data Analysis (Quantification) Analyze->Quantify

Figure 2. Workflow for LC-MS/MS analysis of this compound.

1. Principle Biological samples undergo protein precipitation, followed by derivatization of the keto group in this compound. The resulting derivative is then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

2. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., 13C4-3-Hydroxy-2-oxobutanoic acid (requires custom synthesis) or a structurally similar labeled keto acid.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Ultrapure water

3. Sample Preparation (from Human Plasma)

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 10 µL of the internal standard solution (concentration to be optimized).

  • Precipitate proteins by adding 200 µL of ice-cold ACN containing 0.1% FA.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

4. Derivatization Protocol

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of water/ACN (1:1, v/v).

  • Add 20 µL of 20 mM 3-NPH in water/ACN (1:1, v/v).

  • Add 20 µL of 20 mM EDC in water/ACN (1:1, v/v) containing 1% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • Stop the reaction by adding 110 µL of 0.1% FA in water. The sample is now ready for injection.

5. Suggested LC-MS/MS Conditions (to be optimized)

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-10 min: 95-5% B

    • 10-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be determined empirically by infusing the derivatized standard of this compound and the IS. The precursor ion will be the [M+H]+ of the 3-NPH derivative.

6. Quantification A calibration curve is generated by spiking known concentrations of the this compound standard into a surrogate matrix (e.g., stripped serum or water) and processing them alongside the unknown samples. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for metabolite quantification but requires that analytes be volatile and thermally stable. Therefore, a two-step derivatization (methoximation followed by silylation) is typically required for hydroxy-keto acids.[13]

GCMS_Workflow cluster_workflow GC-MS Quantification Workflow Sample 1. Biological Sample (Plasma, Serum, Urine) Extract 2. Liquid-Liquid Extraction Sample->Extract Derivatize1 3. Derivatization Step 1 (Methoximation) Extract->Derivatize1 Derivatize2 4. Derivatization Step 2 (Silylation) Derivatize1->Derivatize2 Analyze 5. GC-MS Analysis Derivatize2->Analyze Quantify 6. Data Analysis Analyze->Quantify

Figure 3. Workflow for GC-MS analysis of this compound.

1. Principle Organic acids are first extracted from the biological matrix. The ketone group is protected by methoximation, and the hydroxyl and carboxyl groups are silylated to increase volatility. The resulting derivative is separated by gas chromatography and detected by mass spectrometry, typically in Selected Ion Monitoring (SIM) mode.

2. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled or other suitable internal standard

  • Ethyl acetate, GC grade

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methoxyamine hydrochloride

  • Pyridine, anhydrous

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

3. Sample Preparation and Extraction

  • To 100 µL of plasma or urine, add 10 µL of internal standard solution.

  • Acidify the sample to pH < 2 with 2M HCl.

  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

4. Derivatization Protocol

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Seal the vial and incubate at 60°C for 60 minutes.

  • Silylation: Cool the vial to room temperature. Add 50 µL of MSTFA + 1% TMCS. Seal the vial and incubate at 60°C for 30 minutes.[11]

  • Cool the vial. The sample is now ready for injection into the GC-MS system.

5. Suggested GC-MS Conditions (to be optimized)

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial: 70°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Acquisition Mode: Scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification).

  • SIM Ions: Characteristic fragment ions for the derivatized analyte and internal standard must be determined from the mass spectrum of the standards.

6. Quantification Create a calibration curve using standards prepared in the same manner as the samples. Calculate the concentration by comparing the peak area ratio of the target analyte ion to the internal standard ion against the calibration curve.

References

Application Notes and Protocols: Metabolic Flux Analysis of the Threonine Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting metabolic flux analysis (MFA) of the threonine degradation pathway. Understanding the metabolic fate of threonine is crucial for various research areas, including cancer metabolism, immunology, and drug development, as its degradation products fuel central carbon metabolism and biosynthetic pathways.

Introduction

Threonine, an essential amino acid, is catabolized through several key pathways that contribute to cellular energy and biomass production. The primary routes of threonine degradation are:

  • Threonine Dehydrogenase (TDH) Pathway: Threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, while glycine can be used in one-carbon metabolism.[1][2][3]

  • Threonine Aldolase (TA) Pathway: Threonine is cleaved into glycine and acetaldehyde.[2][3] This pathway is generally less active in most mammalian tissues compared to the TDH pathway.[2]

  • Threonine Dehydratase Pathway: Threonine is deaminated to produce α-ketobutyrate, which can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the TCA cycle.[1][4]

Metabolic flux analysis (MFA) using stable isotopes, such as ¹³C-labeled threonine, is a powerful technique to quantify the flow of metabolites through these pathways.[1][5] By tracing the incorporation of ¹³C into downstream metabolites, researchers can determine the relative activity of each degradation pathway under specific physiological or pathological conditions.

Key Metabolic Pathways of Threonine Degradation

Threonine_Degradation_Pathways Threonine Threonine TwoAmino3Keto 2-Amino-3-ketobutyrate Threonine->TwoAmino3Keto Threonine Dehydrogenase AlphaKetobutyrate α-Ketobutyrate Threonine->AlphaKetobutyrate Threonine Dehydratase Acetaldehyde Acetaldehyde Threonine->Acetaldehyde Threonine Aldolase Glycine2 Glycine Threonine->Glycine2 Threonine Aldolase Protein Protein Synthesis Threonine->Protein Glycine1 Glycine TwoAmino3Keto->Glycine1 2-Amino-3-ketobutyrate CoA Ligase AcetylCoA Acetyl-CoA TwoAmino3Keto->AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase OneCarbon One-Carbon Metabolism Glycine1->OneCarbon TCA TCA Cycle AcetylCoA->TCA PropionylCoA Propionyl-CoA AlphaKetobutyrate->PropionylCoA PropionylCoA->TCA Glycine2->OneCarbon

Caption: Major metabolic pathways of threonine degradation.

Experimental Protocols

A typical ¹³C-Metabolic Flux Analysis experiment involves several key stages, from initial cell culture to data analysis.[2]

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing a ¹³C-labeled threonine tracer.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Culture medium lacking threonine

  • [U-¹³C₄]-DL-Threonine (or other desired isotopologue)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Adaptation (Optional): If necessary, adapt cells to the experimental medium over several passages.

  • Labeling Preparation: Prepare the labeling medium by supplementing the threonine-free medium with the desired concentration of [U-¹³C₄]-DL-Threonine and dialyzed FBS. Pre-warm the medium to 37°C.

  • Labeling:

    • Aspirate the standard culture medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C labeling medium to the cells.[6]

  • Incubation: Incubate the cells for a predetermined time to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental goals but is often around 24 hours.[2][6]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.[6]

Materials:

  • Cold quenching/extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)[6]

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately add the ice-cold quenching/extraction solution to the culture vessel to quench metabolic activity.[2][6]

  • Scraping: Place the culture vessel on ice and scrape the cells in the quenching solution.[6]

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.[6]

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[6]

  • Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.[6]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.[6]

Protocol 3: Protein Hydrolysis and Derivatization for GC-MS Analysis

Objective: To analyze the isotopic enrichment of protein-bound amino acids and to chemically modify polar metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Dried cell pellet (from Protocol 2)

  • 6 M HCl

  • Acetonitrile

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCI

  • Heating block or oven

Procedure:

  • Protein Hydrolysis (for protein-bound amino acids):

    • To the dried cell pellet (after metabolite extraction), add 6 M HCl.[6]

    • Incubate at 110°C for 24 hours to hydrolyze proteins.[2][6]

    • Dry the sample completely under a stream of nitrogen or in a vacuum concentrator.

  • Amino Acid Derivatization:

    • Resuspend the dried amino acid pellet in acetonitrile.

    • Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMSCI).[2]

    • Incubate at 70°C for 1 hour to allow for complete derivatization.[2]

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC-MS vial for analysis.

Experimental Workflow

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase CellCulture 1. Cell Culture IsotopeLabeling 2. Isotope Labeling (e.g., [U-13C4]-Threonine) CellCulture->IsotopeLabeling Quenching 3. Quenching & Metabolite Extraction IsotopeLabeling->Quenching ProteinHydrolysis 4. Protein Hydrolysis (for protein-bound amino acids) Quenching->ProteinHydrolysis Derivatization 5. Derivatization (for GC-MS analysis) ProteinHydrolysis->Derivatization GCMS 6. GC-MS Analysis (Mass Isotopomer Distribution) Derivatization->GCMS DataProcessing 7. Data Processing & Correction GCMS->DataProcessing FluxCalculation 8. Metabolic Flux Calculation (Software, e.g., INCA, Metran) DataProcessing->FluxCalculation Interpretation 9. Biological Interpretation FluxCalculation->Interpretation

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Data Presentation

The primary quantitative data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of various metabolites. This data is then used in computational models to calculate metabolic fluxes. The results are typically presented in tables that summarize the flux rates through key reactions in the metabolic network.

Table 1: Threonine Catabolism in Adult Humans
Metabolic FluxControl Diet (µmol·kg⁻¹·h⁻¹)High Threonine Diet (µmol·kg⁻¹·h⁻¹)High Protein & Threonine Diet (µmol·kg⁻¹·h⁻¹)
Threonine Intake50 (SD 8)126 (SD 8)126 (SD 8)
Threonine Oxidation to CO₂15 (SD 6)49 (SD 6)45 (SD 6)
Threonine Conversion to Glycine1.6 (SD 1.3)3.5 (SD 1.3)3.4 (SD 1.3)
TDG Pathway Contribution to Total Threonine Catabolism~11%~7%~8%

Data adapted from Darling et al. (2000). The study concluded that the threonine dehydrogenase (TDG) pathway is a minor route of threonine degradation in healthy adult humans.[7][8]

Table 2: Threonine and Glucose Contribution to Acetate Production in Trypanosoma brucei**
ConditionGlucose-derived Acetate (nmol·h⁻¹·mg⁻¹ protein)Threonine-derived Acetate (nmol·h⁻¹·mg⁻¹ protein)
[U-¹³C]-glucose only1499 ± 235N/A
[U-¹³C]-glucose + Threonine1240 ± 2503155 ± 561

Data adapted from a study on Trypanosoma brucei, which demonstrates that threonine is a major source for acetate production, a key precursor for lipid biosynthesis in this organism.[9] In this parasite, threonine's contribution to lipid biosynthesis is approximately 2.5 times higher than that of glucose.[9][10]

Data Analysis and Interpretation

The mass isotopomer distributions obtained from GC-MS analysis are corrected for the natural abundance of ¹³C.[2] This corrected data is then used as an input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the flux values.[2] The software uses a metabolic network model and atom transitions to simulate the labeling patterns for a given set of fluxes and compares them to the experimental data to find the best fit. The output is a flux map that quantifies the rates of reactions throughout the metabolic network.

Conclusion

Metabolic flux analysis of the threonine degradation pathway provides valuable quantitative insights into cellular metabolism. The protocols and data presented here offer a framework for researchers to investigate the role of threonine catabolism in their specific systems of interest. By applying these methods, scientists and drug development professionals can identify potential targets for therapeutic intervention and gain a deeper understanding of metabolic reprogramming in health and disease.

References

Application Note: 1H-NMR Spectroscopy of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as α-keto-β-hydroxybutyric acid, is a short-chain α-keto acid.[1] α-Keto acids are implicated in various metabolic pathways and are of interest in drug development and clinical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This application note outlines the expected ¹H-NMR characteristics of this compound and provides a robust protocol for its analysis.

Predicted ¹H-NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following table summarizes predicted ¹H-NMR data. These predictions are based on computational models and analysis of structurally similar compounds. The actual experimental values may vary depending on the specific conditions such as solvent, pH, and temperature.

Proton Assignment Predicted Chemical Shift (δ) (ppm) Predicted Multiplicity Predicted Coupling Constant (J) (Hz)
CH₃ (H4)~1.4Doublet (d)~7.0
CH (H3)~4.5Quartet (q)~7.0
OH (on C3)Broad singlet--
COOHBroad singlet--

Note: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Experimental Protocol

This protocol provides a detailed methodology for the preparation and ¹H-NMR analysis of this compound.

1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., D₂O, Acetone-d₆, CDCl₃)

  • NMR tubes (5 mm, high precision)

  • Pipettes and pipette tips

  • Vortex mixer

  • pH meter (optional, for aqueous samples)

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Solvent Selection: The choice of deuterated solvent is critical. For polar molecules like this compound, Deuterium Oxide (D₂O) or Acetone-d₆ are suitable choices. Chloroform-d (CDCl₃) can also be used but may be less effective at dissolving the acid.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid degradation.

  • pH Adjustment (for D₂O samples): If using D₂O, the pH of the solution can be adjusted using dilute NaOD or DCl to study the effect of ionization on the chemical shifts.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3. NMR Data Acquisition

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H-NMR experiment. Typical parameters include:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Solvent Suppression (if necessary): If a residual solvent peak (e.g., H₂O in D₂O) obscures signals of interest, apply a solvent suppression pulse sequence.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: Integrate the peaks to determine the relative ratios of the different protons.

  • Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants of all signals.

Visualizations

Caption: Molecular structure and proton environments of this compound.

G cluster_workflow Experimental Workflow for 1H-NMR Analysis prep Sample Preparation acq Data Acquisition prep->acq Insert Sample proc Data Processing acq->proc Obtain FID analysis Spectral Analysis proc->analysis Generate Spectrum

Caption: A simplified workflow for the ¹H-NMR analysis of this compound.

References

Chiral Separation of 3-Hydroxy-2-oxobutanoic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid is a chiral alpha-keto acid that can exist as two enantiomers, (R)-3-hydroxy-2-oxobutanoic acid and (S)-3-hydroxy-2-oxobutanoic acid. The stereochemistry of such molecules can be critical in biological systems, where enzymes and receptors often exhibit high stereoselectivity. Consequently, the ability to separate and quantify the individual enantiomers is of significant importance in fields such as drug development, metabolomics, and synthetic chemistry.

This document provides detailed protocols for three distinct methods for the chiral separation of this compound enantiomers:

  • Direct High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase: A direct approach utilizing a polysaccharide-based chiral column to resolve the enantiomers without derivatization.

  • Indirect High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: An indirect method involving the derivatization of the enantiomers with a chiral agent to form diastereomers, which are then separated on a standard achiral HPLC column.

  • Indirect Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive indirect method requiring derivatization to induce volatility for gas-phase separation and mass spectrometric detection.

Method 1: Direct Chiral HPLC-UV Separation

This method describes the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Racemic this compound standard.

  • HPLC-grade n-Hexane.

  • HPLC-grade Isopropanol (IPA).

  • Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase. From this, prepare a working standard solution of 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to an approximate concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution and verify the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

5. Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation
Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (min) 8.510.2
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor (T) 1.11.2
Theoretical Plates (N) > 5000> 5000

Experimental Workflow

G cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Racemic Acid esterify Esterification with (S)-(+)-2-Butanol start->esterify silylate Silylation with BSTFA esterify->silylate inject Inject 1 µL silylate->inject column Achiral GC Column (e.g., DB-5ms) inject->column detect Mass Spectrometry Detection column->detect integrate Extract and Integrate Ion Chromatograms detect->integrate quantify Quantify Enantiomers integrate->quantify

Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, an alpha-keto beta-hydroxy acid, is a key intermediate in the metabolic pathways of essential amino acids, most notably threonine. The study of its metabolic flux is crucial for understanding cellular energy homeostasis, amino acid utilization, and the pathophysiology of various metabolic disorders. Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful methodology for tracing the metabolic fate of this compound and quantifying its turnover in biological systems.

This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled this compound in metabolic research. The primary application discussed is its use as a tracer to investigate the threonine dehydrogenase pathway, a major route for threonine catabolism in many organisms.

Core Applications

  • Metabolic Flux Analysis (MFA): Stable isotope labeling is a cornerstone of MFA, allowing researchers to map and quantify the flow of metabolites through biochemical networks. By introducing a ¹³C- or ²H-labeled precursor of this compound, such as labeled L-threonine, the incorporation of the isotope into downstream metabolites can be traced, providing quantitative data on pathway activity.

  • Elucidation of Threonine Catabolism: The degradation of threonine is a critical process linked to central carbon metabolism and one-carbon metabolism. Stable isotope tracing can elucidate the relative contributions of different threonine catabolic pathways, such as the threonine dehydrogenase and threonine dehydratase pathways.

  • Biomarker Discovery: Aberrant metabolism of amino acids is a hallmark of numerous diseases, including inborn errors of metabolism and certain cancers. Stable isotope labeling studies can help identify and validate biomarkers associated with these conditions by revealing dysregulated metabolic pathways.

  • Drug Development: Understanding the metabolic fate of drug candidates and their impact on cellular metabolism is essential in pharmacology. Stable isotope labeling can be employed to assess how therapeutic interventions affect amino acid metabolism and related pathways.

Key Metabolic Pathway: Threonine Degradation

In many organisms, the primary pathway for threonine catabolism is initiated by the enzyme L-threonine 3-dehydrogenase (TDH), which is located in the mitochondria. This enzyme oxidizes L-threonine to 2-amino-3-ketobutyrate.[1][2] This intermediate is unstable and can be further metabolized by 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine C-acetyltransferase) to form glycine and acetyl-CoA.[1][3] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can be utilized in various biosynthetic pathways, including one-carbon metabolism. This compound is understood to be a closely related intermediate in this pathway, likely arising from the spontaneous or enzymatic modification of 2-amino-3-ketobutyrate.

Threonine_Degradation_Pathway Threonine L-Threonine AKB 2-Amino-3-ketobutyrate Threonine->AKB L-Threonine 3-dehydrogenase HOKB This compound AKB->HOKB Spontaneous/Enzymatic Conversion Glycine Glycine AKB->Glycine 2-Amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase OneCarbon One-Carbon Metabolism Glycine->OneCarbon TCA TCA Cycle AcetylCoA->TCA

Quantitative Data Presentation

The following table presents quantitative data from a study investigating threonine catabolism in healthy adult males using a constant infusion of L-[1-¹³C]threonine.[2] This data serves as a representative example of the type of quantitative flux information that can be obtained through stable isotope tracing of pathways involving this compound's immediate precursor. The study quantified the conversion of threonine to CO₂ (oxidation) and glycine.[2]

Metabolic FluxControl Diet (μmol·kg⁻¹·h⁻¹)High Threonine Diet (μmol·kg⁻¹·h⁻¹)High Protein & Threonine Diet (μmol·kg⁻¹·h⁻¹)
Threonine Intake50 (±8)126 (±8)126 (±8)
Threonine Oxidation to CO₂15 (±6)49 (±6)45 (±6)
Threonine Conversion to Glycine1.6 (±1.3)3.5 (±1.3)3.4 (±1.3)

Data are presented as mean (±SD). Data sourced from Darling et al. (2000).[2]

Experimental Protocols

Synthesis of Stable Isotope-Labeled this compound (Representative Protocol)

Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis start [1,2-¹³C₂]-Acetaldehyde intermediate1 Labeled Aldol Adduct start->intermediate1 Reaction with Pyruvate derivative intermediate2 Labeled Aldol Adduct intermediate3 [1,2-¹³C₂]-3-Hydroxy-2-oxobutanoic acid ester intermediate2->intermediate3 Mild Oxidizing Agent intermediate4 [1,2-¹³C₂]-3-Hydroxy-2-oxobutanoic acid ester final_product [1,2-¹³C₂]-3-Hydroxy-2-oxobutanoic acid intermediate4->final_product Acid or Base Hydrolysis

Materials:

  • [1,2-¹³C₂]-Acetaldehyde

  • Ethyl pyruvate

  • Lithium diisopropylamide (LDA)

  • Mild oxidizing agent (e.g., Dess-Martin periodinane)

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Aldol Condensation:

    • Dissolve ethyl pyruvate in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78°C.

    • Slowly add a solution of LDA in THF to the reaction mixture to form the enolate.

    • Add [1,2-¹³C₂]-Acetaldehyde dropwise to the enolate solution and stir at -78°C for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Oxidation:

    • Dissolve the crude aldol product in dichloromethane.

    • Add a mild oxidizing agent, such as Dess-Martin periodinane, portion-wise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the resulting ester by silica gel column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and 1 M HCl.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield [1,2-¹³C₂]-3-Hydroxy-2-oxobutanoic acid.

Cell Culture and Stable Isotope Labeling

This protocol describes the labeling of mammalian cells with a stable isotope-labeled precursor to trace the metabolism of this compound. [U-¹³C₄, ¹⁵N₁]-L-Threonine is used as the labeling substrate.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Labeling medium: Basal medium lacking L-threonine, supplemented with dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₄, ¹⁵N₁]-L-Threonine

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Ice-cold PBS

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the threonine-free basal medium with [U-¹³C₄, ¹⁵N₁]-L-Threonine to the desired final concentration (typically matching the concentration in the complete growth medium). Add dFBS to the appropriate concentration.

  • Labeling Experiment:

    • When cells reach the desired confluency, aspirate the complete growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course determined by the specific experimental goals. To achieve isotopic steady-state, an incubation time of 24 hours is often sufficient.

Metabolite Extraction

This protocol details the quenching of metabolism and extraction of intracellular metabolites for subsequent analysis.

Materials:

  • Ice-cold 80% methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >13,000 rpm

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to halt metabolic activity.

  • Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Place the culture vessel on ice and scrape the cells into the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at >13,000 rpm for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by MS or NMR.

Sample Analysis by Mass Spectrometry (Conceptual Workflow)

The analysis of labeled metabolites is typically performed using high-resolution mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or gas chromatograph (GC)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

General Procedure:

  • Sample Preparation: Dried metabolite extracts are reconstituted in a solvent compatible with the chosen chromatographic method. For GC-MS analysis, derivatization is often required to increase the volatility of the analytes.

  • Chromatographic Separation: The reconstituted sample is injected into the chromatograph to separate the metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection: The eluting metabolites are ionized and detected by the mass spectrometer. The instrument is operated in a mode that allows for the acquisition of high-resolution mass spectra to determine the mass isotopomer distribution (MID) of the metabolites of interest.

  • Data Analysis: The raw data is processed to identify and quantify the different isotopologues of this compound and other downstream metabolites. The MIDs are corrected for the natural abundance of stable isotopes and used to calculate metabolic fluxes using specialized software.

Analysis_Workflow Sample Metabolite Extract Chromatography Chromatographic Separation (LC or GC) Sample->Chromatography MS Mass Spectrometry Detection Chromatography->MS Data Data Analysis (Mass Isotopomer Distribution) MS->Data MFA Metabolic Flux Analysis Data->MFA

References

Analytical Standards for 3-Hydroxy-2-oxobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as β-Hydroxy-α-ketobutyric acid, is a short-chain keto acid.[1][2] Its chemical structure includes both a hydroxyl group and a ketone group, making it an alpha-keto and beta-hydroxy acid.[3] While it has been detected in consumables like fruits and milk products, extensive research and standardized analytical methods for this specific compound are not widely published.[1] This document provides a detailed guide to its analytical standards, including proposed protocols for quantification based on established methods for similar alpha-keto acids.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C4H6O4[2][3][4][5]
Molecular Weight 118.09 g/mol [2][3][4]
CAS Number 1944-42-9[2][3]
Synonyms beta-Hydroxy-alpha-oxobutyric acid, beta-Hydroxy-alpha-ketobutyric acid, 3-Hydroxy-alpha-ketobutyrate[1][2]
Water Solubility Soluble (estimated)[6]

Proposed Analytical Protocols

Due to the limited specific literature for this compound, the following protocols are adapted from established methods for the analysis of structurally similar alpha-keto acids, such as 3-Methyl-2-oxobutanoic acid.[7]

Sample Preparation from Biological Matrices (e.g., Cell Culture, Fermentation Broth)

Accurate quantification requires the removal of interfering substances like proteins.

Protocol:

  • Harvesting: Collect a sample of the biological matrix (e.g., fermentation broth).

  • Cell Removal: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet cells.[7]

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[7]

  • Storage: The clarified sample is now ready for analysis. If not analyzed immediately, store at -80°C.

cluster_sample_prep Sample Preparation Workflow Harvest 1. Harvest Sample Centrifuge 2. Centrifuge (10,000 x g, 10 min, 4°C) Harvest->Centrifuge Filter 3. Filter Supernatant (0.22 µm) Centrifuge->Filter Analyze 4. Proceed to Analysis Filter->Analyze Store Store at -80°C Filter->Store

Sample Preparation Workflow

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis. Direct UV detection of α-keto acids can be challenging due to their weak chromophores; derivatization can enhance sensitivity but direct detection at low wavelengths is also feasible.[7]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with 0.1% phosphoric acid in water
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 - 20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Analysis: Inject the prepared biological samples and standards into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the concentration in the samples using the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, which is ideal for detecting low concentrations of the analyte.[7] Since this compound is not sufficiently volatile for direct GC analysis, a two-step derivatization process is required.[7]

Derivatization Protocol:

  • Methoximation: To a dried sample aliquot, add a solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step targets the keto group.

  • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Incubate at 60°C for 30 minutes. This step targets the hydroxyl and carboxylic acid groups.

cluster_derivatization GC-MS Derivatization Workflow Start Dried Sample Aliquot Step1 1. Add Methoxyamine HCl in Pyridine (60°C for 60 min) Start->Step1 Step2 2. Add Silylating Agent (e.g., BSTFA) (60°C for 30 min) Step1->Step2 End Ready for GC-MS Injection Step2->End

GC-MS Derivatization Workflow

Instrumentation and Conditions:

ParameterRecommended Setting
GC System Standard GC with a mass selective detector
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Protocol:

  • Standard and Sample Derivatization: Derivatize a series of standards and the prepared biological samples as described above.

  • GC-MS Analysis: Inject the derivatized samples and standards into the GC-MS system.

  • Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum. Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Quantify the concentration using the calibration curve generated from the derivatized standards.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison.

Table 1: HPLC-UV Quantification of this compound

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Sample A
Sample B

Table 2: GC-MS Quantification of this compound

Sample IDRetention Time (min)Quantifying Ion (m/z)Peak AreaConcentration (ng/mL)
Standard 1
Standard 2
Sample A
Sample B

Stability and Storage of Analytical Standard

Proper storage of the analytical standard is crucial for accurate and reproducible results.

  • Storage Temperature: Store the analytical standard at 2-8°C for short-term use and consider -20°C or lower for long-term storage, aliquoted to avoid repeated freeze-thaw cycles.[8][9]

  • Stability: The compound is stable under recommended storage conditions.[10] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[10]

Conclusion

While specific analytical protocols for this compound are not extensively documented, the methodologies presented here, adapted from well-established procedures for similar alpha-keto acids, provide a robust framework for its quantification in various biological matrices. Researchers should validate these methods for their specific application to ensure accuracy and reliability. The use of both HPLC-UV for routine analysis and the more sensitive GC-MS for low-level detection offers flexibility for a range of research needs.

References

Application Notes and Protocols for the Quantification of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-alpha-ketobutyrate, is a short-chain keto acid that serves as an intermediate in various metabolic pathways.[1] Notably, it is involved in the degradation of threonine.[2] Accurate quantification of this compound in biological matrices such as plasma, urine, and cell culture media is crucial for studying metabolic disorders, monitoring disease progression, and in drug development for assessing the metabolic effects of xenobiotics.

This document provides detailed application notes and protocols for the sample preparation and quantification of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway

This compound is a metabolite in the catabolism of the amino acid threonine.[2] The pathway involves the conversion of threonine to 2-amino-3-oxobutanoate, which is then converted to 2-oxobutanoate. This compound is formed as an intermediate in these processes.

Threonine Catabolism Threonine Threonine Intermediate1 2-Amino-3-oxobutanoate Threonine->Intermediate1 Oxobutanoate 2-Oxobutanoate Intermediate1->Oxobutanoate Metabolite This compound Oxobutanoate->Metabolite PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Oxidative decarboxylation

Figure 1: Simplified metabolic pathway showing the role of this compound in threonine catabolism.

Analytical Methodologies

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity and is well-suited for the analysis of polar and non-volatile compounds in complex biological matrices. Sample preparation for LC-MS/MS often involves protein precipitation followed by direct injection or a simple extraction step.

Sample Preparation Protocols

The following protocols are based on established methods for similar short-chain keto and hydroxy acids and may require optimization for your specific application and matrix.

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol involves liquid-liquid extraction followed by derivatization.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of the biological sample.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution.

  • Acidification: Acidify the sample to a pH below 2 by adding 10 µL of 6M HCl to protonate the carboxylic acid group.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and then transferring the solvent.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Seal the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes to ensure complete derivatization.

  • Sample Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Sample Preparation Workflow start Start: Biological Sample aliquot Aliquot Sample & Spike IS start->aliquot acidify Acidify with HCl aliquot->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate Centrifuge & Separate Layers extract->separate transfer Transfer Organic Layer separate->transfer dry Dry with Sodium Sulfate transfer->dry evaporate Evaporate to Dryness dry->evaporate derivatize Derivatize (Silylation) evaporate->derivatize analyze GC-MS Analysis derivatize->analyze

Figure 2: Workflow for GC-MS sample preparation.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol utilizes protein precipitation, a simpler and faster method suitable for high-throughput analysis.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (IS) solution

  • Cold acetonitrile or methanol containing 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Aliquoting: To a microcentrifuge tube, add 50 µL of the biological sample.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution.

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile (or methanol) with 0.1% formic acid to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Sample Preparation Workflow start Start: Biological Sample aliquot Aliquot Sample & Spike IS start->aliquot precipitate Protein Precipitation (Cold Acetonitrile) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer filter Filter (0.22 µm) transfer->filter analyze LC-MS/MS Analysis filter->analyze

Figure 3: Workflow for LC-MS/MS sample preparation.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of short-chain keto and hydroxy acids using GC-MS and LC-MS/MS. Please note that this data is illustrative and based on the analysis of compounds structurally similar to this compound. Method validation for this compound is required to establish specific performance parameters.

Table 1: Illustrative Performance Characteristics for GC-MS Analysis of Similar Analytes

ParameterExpected ValueReference
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.3-0.6 µg/mL[4]
Limit of Quantification (LOQ)1-5 µM[3]
Precision (%RSD)< 15%[3]
Accuracy (Recovery %)80-120%[5]

Table 2: Illustrative Performance Characteristics for LC-MS/MS Analysis of Similar Analytes

ParameterExpected ValueReference
Linearity (r²)> 0.998[6]
Limit of Detection (LOD)0.001-0.017 µg/mL[6][7]
Limit of Quantification (LOQ)0.06-0.27 nmol/g[8][9]
Precision (%RSD)< 10%[10]
Accuracy (Recovery %)78-114%[8][9]

Conclusion

The protocols and data presented provide a comprehensive guide for the sample preparation and quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. For GC-MS, derivatization is a critical step, while for LC-MS/MS, a simple protein precipitation is often sufficient. Proper method validation is essential to ensure accurate and reliable quantification of this important metabolic intermediate.

References

Application Notes and Protocols for 3-Hydroxy-2-oxobutanoic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, also known as β-hydroxy-α-ketobutyric acid, is a short-chain alpha-keto acid that has been identified in various biological systems.[1][2][3] Its presence has been detected, though not quantified, in foods such as fruits and milk, suggesting it may serve as a potential biomarker for consumption of these products.[1][4] In metabolic pathways, it is recognized as an intermediate in the degradation of threonine.[5][6] The study of this compound is pertinent to understanding amino acid catabolism and may offer insights into metabolic states related to diet and disease.

These application notes provide a comprehensive guide for the investigation of this compound in metabolomics research, including its metabolic context, potential applications as a biomarker, and detailed protocols for its quantification in biological samples.

Metabolic Significance

This compound is primarily involved in the catabolism of the essential amino acid threonine. In humans, the principal pathway for threonine degradation involves its conversion to 2-oxobutanoate (also known as alpha-ketobutyrate).[6] 2-oxobutanoate can then be further metabolized. While the direct enzymatic steps leading to and from this compound from 2-oxobutanoate are not extensively detailed in the available literature, it is understood to be a derivative within this pathway.

The degradation of 2-oxobutanoate proceeds via oxidative decarboxylation to form propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle after conversion to succinyl-CoA.[7]

Threonine_Metabolism Threonine Threonine 2-Oxobutanoate 2-Oxobutanoate Threonine->2-Oxobutanoate Threonine Dehydratase 2-Amino-3-oxobutanoate 2-Amino-3-oxobutanoate 3-Hydroxy-2-oxobutanoic_acid This compound 2-Oxobutanoate->3-Hydroxy-2-oxobutanoic_acid Hydroxylation (Proposed) Propionyl_CoA Propionyl-CoA 2-Oxobutanoate->Propionyl_CoA Branched-chain α-keto acid dehydrogenase complex Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified Threonine Catabolism Pathway.

Applications in Metabolomics

The quantification of this compound in biological samples can be applied in several areas of metabolomics research:

  • Biomarker of Diet: As it has been detected in fruits and milk, its levels in biofluids such as urine and plasma could serve as a biomarker for the intake of these foods.[1][4]

  • Amino Acid Metabolism Studies: Alterations in the levels of this compound may reflect changes in threonine metabolism, providing insights into nutritional status or inborn errors of metabolism.

  • Disease Biomarker Discovery: Aberrant amino acid metabolism is a hallmark of various diseases, including metabolic syndrome and certain cancers. Investigating the profile of this compound in disease states may lead to the discovery of novel disease biomarkers.

Quantitative Data

Quantitative data for this compound in biological samples is not widely available in the literature. The Human Metabolome Database notes that it has been detected but not quantified.[1] However, quantitative data for structurally similar and metabolically related short-chain keto and hydroxy acids are available and can provide a reference for expected concentration ranges and analytical method development.

MetaboliteMatrixConcentration RangeReference
3-Hydroxyisovaleric acid Plasma0.1 - 10.0 µg/mL[8]
3-Hydroxybutyric acid Plasma0.1 - 10.0 µg/mL[8]
3-Hydroxypentanoic acid Plasma0.078 - 5 µg/mL[9]
3-Oxopentanoic acid Plasma0.156 - 10 µg/mL[9]

Experimental Protocols

Due to the limited number of published methods specifically for this compound, the following protocols are adapted from established methods for similar short-chain keto and hydroxy acids.[8][9][10] Optimization of these methods for the specific analysis of this compound is recommended.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices. Derivatization is often employed to improve chromatographic retention and ionization efficiency.

1. Sample Preparation

  • To 50 µL of biological sample (e.g., plasma, urine, tissue homogenate), add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization (using 3-Nitrophenylhydrazine - 3-NPH)

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1, v/v).

  • Add 20 µL of 20 mM 3-NPH in water/acetonitrile (1:1, v/v).

  • Add 20 µL of 20 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water/acetonitrile (1:1, v/v) with 1% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • After incubation, add 110 µL of 0.1% formic acid in water to stop the reaction.

  • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm).[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to achieve good separation of the analyte from other matrix components. A starting point could be 10% B, ramping to 90% B over several minutes.

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the 3-NPH derivative of this compound and the internal standard must be determined by direct infusion of the derivatized standards.

4. Quantification

  • Prepare a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., water or stripped serum) and processing them in the same way as the samples.

  • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Sample Biological Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Add_3NPH_EDC Add 3-NPH & EDC Reconstitute->Add_3NPH_EDC Incubate Incubate (40°C) Add_3NPH_EDC->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction LCMS_Analysis LC-MS/MS Analysis Stop_Reaction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: LC-MS/MS Experimental Workflow.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. This compound requires derivatization to increase its volatility for GC-MS analysis.

1. Sample Preparation

  • Follow steps 1-4 from the LC-MS/MS sample preparation protocol.

  • Lyophilize or evaporate the supernatant to complete dryness.

2. Derivatization

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group.[10]

  • Silylation: After cooling to room temperature, add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step derivatizes the hydroxyl and carboxylic acid groups.[10]

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions (Example)

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column such as a DB-5ms or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific analyte and column.

  • Carrier Gas: Helium.

  • MS System: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard. The specific ions should be determined from the mass spectrum of the derivatized standard.

4. Quantification

  • Prepare a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples.

  • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Methoximation Methoximation (60°C) Dry_Extract->Methoximation Silylation Silylation (60°C) Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: GC-MS Experimental Workflow.

Conclusion

This compound is a metabolite with potential applications in nutritional and clinical metabolomics. While direct quantitative data and validated analytical methods are currently sparse, the protocols outlined in these application notes provide a strong foundation for researchers to develop and validate robust methods for its quantification. By adapting established procedures for similar short-chain keto and hydroxy acids, researchers can begin to explore the role of this compound in various biological contexts, contributing to a deeper understanding of metabolic pathways and the discovery of novel biomarkers. Further research is warranted to establish its definitive concentration ranges in different biological matrices and to fully elucidate its role in health and disease.

References

Synthesis and Purification of 3-Hydroxy-2-oxobutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis and purification of 3-Hydroxy-2-oxobutanoic acid for research applications. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, the following procedure is a proposed method based on established principles of organic chemistry and analogous reactions reported for similar compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (also known as α-keto-β-hydroxybutyric acid) is a valuable small molecule in metabolic research, particularly in studies related to amino acid biosynthesis. Its structural features, a carboxylic acid, a ketone, and a hydroxyl group, make it a versatile chiral building block in synthetic organic chemistry. Accurate and reliable methods for its synthesis and purification are crucial for obtaining high-purity material for in vitro and in vivo studies.

This document outlines a proposed two-step synthesis beginning with the protection of the hydroxyl group of a commercially available precursor, followed by oxidation to the carboxylic acid and subsequent deprotection. A comprehensive purification protocol is also provided, along with methods for analytical characterization.

Proposed Synthesis of this compound

The proposed synthetic route involves the protection of the hydroxyl group of 3-hydroxy-2-butanone, followed by oxidation of the methyl ketone to a carboxylic acid, and finally, deprotection to yield the target compound.

Data Presentation: Reagents and Typical Reaction Parameters

StepReagent/CatalystSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1. Protection tert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleDichloromethane (DCM)0 to 252 - 490 - 95
2. Oxidation Sodium hypochlorite (NaOCl), Sodium hydroxide (NaOH)Tetrahydrofuran (THF)/Water0 to 254 - 670 - 80
3. Deprotection Tetra-n-butylammonium fluoride (TBAF)Tetrahydrofuran (THF)0 to 251 - 285 - 95

Note: The expected yields are estimates based on analogous reactions and may require optimization.

Experimental Protocol: Synthesis

Step 1: Protection of 3-Hydroxy-2-butanone

  • To a solution of 3-hydroxy-2-butanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude TBDMS-protected intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation to 3-(tert-Butyldimethylsilyloxy)-2-oxobutanoic acid

  • Dissolve the crude TBDMS-protected intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C.

  • Slowly add a solution of sodium hypochlorite (NaOCl, commercial bleach) containing sodium hydroxide (NaOH) while vigorously stirring.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH ~3 with dilute hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection to this compound

  • Dissolve the crude product from Step 2 in THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1M in THF).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will be a mixture of the desired acid and salts. Proceed directly to the purification protocol.

Purification of this compound

The purification of the highly polar this compound requires a multi-step approach to remove inorganic salts and other impurities.

Experimental Protocol: Purification

Step 1: Initial Extraction

  • Dissolve the crude product from the synthesis in a minimal amount of water.

  • Acidify the aqueous solution to pH 2-3 with dilute HCl.

  • Extract the aqueous solution continuously with ethyl acetate for 12-18 hours. Due to the high water solubility of the product, multiple batch extractions may be less efficient.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude acid.

Step 2: Column Chromatography (Optional)

  • If further purification is needed, perform column chromatography on silica gel.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column.

  • Elute with a gradient of ethyl acetate in hexane, gradually increasing the polarity. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape and recovery of the carboxylic acid.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

Step 3: Recrystallization

  • Dissolve the purified product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or acetone/diethyl ether.

  • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation: Analytical Characterization Parameters

Analytical MethodExpected Results
¹H NMR Signals corresponding to the methyl, methine, and hydroxyl protons.
¹³C NMR Signals for the carboxyl, keto, hydroxyl-bearing methine, and methyl carbons.
HPLC-UV A single major peak at the expected retention time.
GC-MS (after derivatization) A single major peak corresponding to the derivatized molecule with the expected mass-to-charge ratio.

Analytical Methods for Quality Control

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is suitable for separating polar organic acids.

  • Mobile Phase: An isocratic or gradient elution with an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the purified compound in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Since this compound is not volatile, derivatization is necessary for GC-MS analysis. A two-step methoximation and silylation procedure is recommended.

  • Methoximation: To a dried sample, add a solution of methoxyamine hydrochloride in pyridine. Heat at 60°C for 1 hour. This step protects the keto group.

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 60°C for 30 minutes. This step derivatizes the hydroxyl and carboxylic acid groups.

  • Analysis: Inject the derivatized sample into the GC-MS. The resulting trimethylsilyl (TMS) derivative will be volatile and can be analyzed to confirm the molecular weight and fragmentation pattern.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Protection Step 1: Protection (3-Hydroxy-2-butanone + TBDMSCl) Start->Protection Imidazole, DCM Oxidation Step 2: Oxidation (Haloform Reaction) Protection->Oxidation NaOCl, NaOH Deprotection Step 3: Deprotection (TBAF) Oxidation->Deprotection THF Crude_Product Crude Product Deprotection->Crude_Product

Caption: Proposed synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude Product Extraction Step 1: Liquid-Liquid Extraction Crude_Product->Extraction Ethyl Acetate Column_Chromatography Step 2: Column Chromatography (Optional) Extraction->Column_Chromatography Silica Gel Recrystallization Step 3: Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis Analytical QC (HPLC, GC-MS) Pure_Product->Analysis

Caption: Purification and analysis workflow for this compound.

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3-Hydroxy-2-oxobutanoic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound shows variable results in my assays. Could storage be an issue?

A1: Yes, inconsistent results are often linked to the chemical instability of the analyte. This compound, as a β-hydroxy α-keto acid, is susceptible to degradation, particularly in solution and at temperatures above freezing. Proper storage is critical to ensure the integrity of the compound for reliable and reproducible experimental outcomes.

Q2: What are the primary degradation pathways for this compound during storage?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of similar α-keto acids, the primary degradation routes are likely to be decarboxylation and oxidation. The presence of the β-hydroxyl group may also influence other degradation pathways.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. The container should be flushed with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q4: How should I store solutions of this compound?

A4: Aqueous solutions of α-keto acids are generally not recommended for storage for more than one day. If you must store a solution, it is advisable to prepare it fresh before each experiment. For short-term storage (a few hours), keep the solution on ice (0-4°C). For anything longer, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; consider a non-aqueous solvent if your experimental design allows.

Q5: Are there any known stabilizers for this compound?

A5: There is limited specific information on stabilizers for this compound. However, for α-keto acids in general, strategies to improve stability in solution include:

  • pH control: Maintaining a low pH (acidic conditions) can sometimes suppress certain degradation reactions. However, this needs to be empirically determined for your specific compound and application.

  • Antioxidants: The addition of antioxidants may mitigate oxidative degradation. The compatibility of any antioxidant with your downstream assays must be verified.

  • Chelating agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like EDTA could be beneficial.

It is crucial to validate the effectiveness of any potential stabilizer and its non-interference with your experimental system.

Troubleshooting Guide

Problem ID Observed Issue Potential Cause Suggested Solution
STAB-001Decreased concentration of this compound in stock solutions over a short period.Degradation in solution due to inappropriate storage temperature or solvent.Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 0-4°C for no more than a few hours. For longer periods, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
STAB-002Appearance of unknown peaks in chromatograms when analyzing older samples.Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. This will help in developing a stability-indicating analytical method.
STAB-003Inconsistent biological activity or analytical response from the same batch of compound.Partial degradation of the solid compound due to improper storage (exposure to moisture, air, or elevated temperature).Store the solid compound in a desiccator at -20°C or below, under an inert atmosphere. Ensure the container is tightly sealed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation:

      • Solution: Incubate an aliquot of the stock solution at 60°C for 48 hours.

      • Solid: Place a known amount of solid this compound in an oven at 60°C for 48 hours. Then dissolve in the chosen solvent.

    • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify any new peaks, which are potential degradation products. Calculate the percentage of degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC-UV method to quantify this compound and separate it from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of this compound at various concentrations to establish a calibration curve.

  • Prepare samples (including those from the forced degradation study) by diluting them in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak areas and quantify the amount of this compound and any degradation products.

Note: This method may require optimization (e.g., adjusting the gradient, mobile phase pH, or column chemistry) to achieve adequate separation of all relevant peaks, especially after identifying degradation products from the forced degradation study.

Visualizations

cluster_storage Storage Conditions cluster_stressors Stress Factors cluster_degradation Degradation Products Solid Solid Temperature Temperature Solid->Temperature Light Light Solid->Light Oxygen Oxygen Solid->Oxygen Solution Solution Solution->Temperature Solution->Light Solution->Oxygen pH pH Solution->pH Decarboxylated_Product Decarboxylated_Product Temperature->Decarboxylated_Product Other_Products Other_Products Light->Other_Products Oxidized_Product Oxidized_Product Oxygen->Oxidized_Product pH->Other_Products 3_Hydroxy_2_oxobutanoic_acid 3_Hydroxy_2_oxobutanoic_acid 3_Hydroxy_2_oxobutanoic_acid->Solid 3_Hydroxy_2_oxobutanoic_acid->Solution

Caption: Factors influencing the stability of this compound.

Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock_Solution->Apply_Stress_Conditions Analyze_Samples Analyze Samples (HPLC-UV/MS) Apply_Stress_Conditions->Analyze_Samples Identify_Degradation_Products Identify Degradation Products Analyze_Samples->Identify_Degradation_Products Develop_Stability_Indicating_Method Develop Stability-Indicating Method Identify_Degradation_Products->Develop_Stability_Indicating_Method End End Develop_Stability_Indicating_Method->End

Technical Support Center: Challenges in α-Keto Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-keto acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of analyzing these unstable molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow.

Problem ID Issue Potential Causes Troubleshooting Actions
AKA-001 Analyte signal loss or degradation1. Inherent Instability: α-keto acids are prone to decarboxylation, especially under heat or non-optimal pH conditions.[1] 2. Sample Handling: Improper storage temperatures and repeated freeze-thaw cycles can lead to degradation.[1] 3. In-Source Decarboxylation (MS): High temperatures in the mass spectrometer's ion source can cause the loss of CO2.[2]1. Immediate Stabilization: Use a quenching solution or perform immediate derivatization after sample collection to stabilize the α-keto acids. Phenylhydrazine (PH) can be used to simultaneously quench and derivatize at -20°C.[2][3] 2. Controlled Temperature: Perform all sample preparation steps on ice or at 4°C. For long-term storage, use -80°C.[1][2] 3. Optimize MS Source Temperature: Lower the ion source temperature to the minimum required for adequate ionization and sensitivity.[2] 4. Derivatization: Convert the keto group to a more stable form, such as an oxime or quinoxalinol derivative, before analysis.[2]
AKA-002 Poor or incomplete derivatization1. Suboptimal Reaction Conditions: Incorrect temperature, time, pH, or reagent concentration can lead to inefficient derivatization.[2][4] 2. Reagent Degradation: Derivatization reagents can degrade over time, especially when exposed to light and air.[4] 3. Interfering Substances: Other carbonyl-containing compounds in the sample matrix can compete for the derivatization reagent.[4]1. Optimize Reaction Parameters: Test a time course (e.g., 30, 60, 120 minutes) and different temperatures to find the optimal conditions for your specific α-keto acids.[2] Ensure the pH is optimal for the chosen derivatization chemistry (e.g., acidic conditions for OPD).[1][4] 2. Use Fresh Reagents: Always prepare derivatization solutions fresh.[1][4] 3. Sample Cleanup: Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before derivatization.[1]
AKA-003 Split or broad chromatographic peaks1. Sample Acidity: Highly acidic conditions of the final injected sample can cause peak splitting for certain derivatives (e.g., DMB-derivatized α-ketoglutarate).[1][4][5] 2. Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1] 3. Poor Column Equilibration: Insufficient column equilibration with the mobile phase before injection.[1]1. Neutralize Sample: Dilute the final derivatized solution with a basic solution, such as 65 mM NaOH, to neutralize the sample before injection.[1][5] 2. Dilute Sample: Reduce the injection volume or dilute the sample.[1] 3. Ensure Proper Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase.[1]
AKA-004 Poor reproducibility of results1. Inconsistent Derivatization: Variations in reaction time, temperature, or reagent addition.[1] 2. Sample Matrix Effects: Components in the biological matrix can cause ion suppression or enhancement in LC-MS.[1] 3. Instability of Derivatives: The derivatized product itself may not be stable over time.[1]1. Automate Derivatization: Use an automated system to ensure consistent reaction kinetics.[1] 2. Use Internal Standards: Employ a suitable internal standard (stable isotope-labeled standards are ideal) to correct for matrix effects.[1][6] 3. Analyze Promptly: Analyze derivatized samples as quickly as possible and check the stability of your derivatives over time at different storage conditions.[1]
AKA-005 High background noise in chromatogram1. Contaminated Solvents/Reagents: Impurities in the mobile phase, derivatization reagents, or extraction solvents.[1] 2. Carryover: Residual sample from previous injections remaining in the autosampler or on the column.[1]1. Use High-Purity Reagents: Use high-purity (e.g., MS-grade) solvents and freshly prepared reagents.[1] 2. Implement Wash Cycles: Use a robust wash cycle for the autosampler needle and injection port between samples. Run blank injections to ensure system cleanliness.[1]
AKA-006 Unexpected peaks in mass spectrum1. Adduct Formation (MS): Formation of adducts (e.g., [M+Na]+, [M+K]+) in the ion source.[2] 2. In-source Decarboxylation (MS): Loss of CO2 (-44 Da) from the parent molecule.[2] 3. Derivatization Side Products: Formation of unexpected products during the derivatization reaction.[2]1. Check Solvent Purity: Ensure high purity of solvents and optimize the mobile phase.[2] 2. Lower Source Temperature: Optimize the ion source temperature to the lowest effective setting.[2] 3. Optimize Derivatization: Re-optimize the derivatization reaction and check the purity of the reagents.[2]

Frequently Asked Questions (FAQs)

Q1: Why are α-keto acids so difficult to quantify?

Alpha-keto acids present a significant analytical challenge primarily due to their inherent chemical instability.[1][7][8][9][10] They are highly reactive and prone to degradation, such as decarboxylation, especially under heat or basic conditions.[1] This instability can occur during sample collection, preparation, and analysis, leading to inaccurate quantification.[1][11][12] Their high polarity also makes them less suitable for direct analysis by some chromatographic techniques without derivatization.[1][7][8][9][10]

Q2: What is derivatization and why is it necessary for α-keto acid analysis?

Derivatization is a chemical reaction that converts an analyte into a more stable and easily detectable compound. For α-keto acids, this is crucial for several reasons:

  • Enhances Stability: It converts the unstable keto group into a more stable chemical structure, preventing degradation during analysis.[1][2]

  • Improves Chromatographic Behavior: It can decrease the polarity of the analytes, leading to better retention and separation on common reversed-phase HPLC columns.

  • Increases Detection Sensitivity: The derivatizing agent often adds a chromophore or fluorophore to the α-keto acid, significantly enhancing its detectability by UV or fluorescence detectors.

Q3: Which analytical technique is best for quantifying α-keto acids?

The choice of technique depends on the specific requirements of the study, such as sensitivity, selectivity, and the number of analytes.

  • LC-MS/MS: Offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple keto acids. It is particularly powerful for complex biological matrices.[1]

  • GC-MS: A classic technique that requires derivatization to make the analytes volatile. It provides excellent separation and structural information.[1]

  • HPLC with UV or Fluorescence Detection: A widely used method, especially after derivatization with an appropriate agent to introduce a UV-absorbing or fluorescent tag.

Q4: How should I prepare and store my samples to prevent α-keto acid degradation?

To minimize degradation, follow these best practices:[1]

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice or at 4°C throughout the preparation steps.[1]

  • Deproteinization: For plasma or serum samples, deproteinization using cold methanol is often recommended over strong acids like perchloric acid to avoid significant losses of keto acids.[1]

  • Storage: For short-term storage, keep samples at 4°C. For long-term storage, freeze them at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles.[1][2]

Q5: I'm seeing peak splitting with my DMB-derivatized α-ketoglutarate. What is the cause?

Peak splitting with DMB-derivatized α-keto acids, particularly α-ketoglutarate, is a documented issue often caused by the high acidity of the final sample injected into the HPLC.[1][4][5] To resolve this, it is recommended to dilute the final derivatized solution with a basic solution, such as 65 mM NaOH, to neutralize the sample before injection.[1][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of α-keto acids using various methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for HPLC-Fluorescence with DMB Derivatization

α-Keto AcidLOD (nM)LOQ (nM)Reference
α-Ketoglutaric acid (KG)1.3 - 5.44.2 - 18[5][13]
Pyruvic acid (PV)1.3 - 5.44.2 - 18[5][13]
α-Ketobutyric acid (KB)1.3 - 5.44.2 - 18[5][13]
α-Ketoisovaleric acid (KIV)1.3 - 5.44.2 - 18[5][13]
α-Ketoisocaproic acid (KIC)1.3 - 5.44.2 - 18[5][13]
α-Keto-β-methylvaleric acid (KMV)1.3 - 5.44.2 - 18[5][13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for HPLC-UV with SDA Derivatization

α-Keto AcidLOD (µg/mL)LOQ (µg/mL)Reference
Various α-Keto Acids0.07 - 0.20.21 - 0.6[8][14]

Experimental Protocols

Protocol 1: Derivatization of α-Keto Acids with DMB for HPLC-Fluorescence Analysis

This protocol is adapted from a method for analyzing intracellular α-keto acids.[5]

  • Reagent Preparation:

    • Prepare the DMB derivatization solution fresh daily. Dissolve 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in 0.87 mL of water. Add 58 µL of concentrated HCl.[1][5]

  • Derivatization Procedure:

    • In a sealed tube, mix 40 µL of the α-keto acid standard or sample with 40 µL of the DMB derivatization solution.[5]

    • Heat the mixture at 85°C for 45 minutes.[5]

    • After heating, cool the solution on ice for 5 minutes.[5]

  • Sample Neutralization and Analysis:

    • Dilute the cooled reaction solution fivefold with 65 mM NaOH aqueous solution to neutralize the sample and prevent peak splitting.[5]

    • Inject an appropriate volume (e.g., 25 µL) into the HPLC system.[5]

Protocol 2: Sample Preparation and Storage

  • Sample Collection:

    • Collect biological samples (e.g., plasma, cell culture media) and immediately place them on ice.

  • Deproteinization (for protein-rich samples):

    • Add four volumes of ice-cold methanol to one volume of sample.

    • Vortex briefly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis or derivatization.

  • Storage:

    • For immediate analysis, keep the processed samples at 4°C.

    • For long-term storage, store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][2]

Visualized Workflows and Relationships

G General Workflow for α-Keto Acid Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Cells) Quenching Metabolism Quenching (Optional, e.g., cold solvent) SampleCollection->Quenching Immediate Deproteinization Deproteinization (e.g., Methanol) Quenching->Deproteinization Extraction Extraction (LLE or SPE) Deproteinization->Extraction Derivatization Derivatization Reaction (e.g., with DMB, OPD, PFBHA) Extraction->Derivatization Neutralization Neutralization/Quenching (If required) Derivatization->Neutralization Analysis Instrumental Analysis (LC-MS, GC-MS, HPLC-UV/FLD) Neutralization->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: A generalized experimental workflow for α-keto acid quantification.

G Troubleshooting Logic for Poor Reproducibility action action issue issue start Poor Reproducibility Observed check_deriv Is Derivatization Consistent? start->check_deriv check_matrix Are Matrix Effects Suspected? check_deriv->check_matrix Yes action_deriv Automate derivatization steps. Control time and temperature strictly. check_deriv->action_deriv No check_stability Is Derivative Stable? check_matrix->check_stability No action_matrix Incorporate stable isotope-labeled internal standards. Perform sample cleanup (SPE/LLE). check_matrix->action_matrix Yes action_stability Analyze samples immediately after preparation. Conduct stability tests. check_stability->action_stability No end_node Improved Reproducibility check_stability->end_node Yes action_deriv->check_matrix action_matrix->check_stability action_stability->end_node

Caption: A decision tree for troubleshooting poor reproducibility.

G Key Challenges in α-Keto Acid Analysis center α-Keto Acid Quantification instability Chemical Instability (Decarboxylation) center->instability polarity High Polarity center->polarity derivatization Derivatization Issues (Incomplete, Side Products) center->derivatization matrix Matrix Effects (Ion Suppression) center->matrix detection Low Abundance/ Poor Ionization center->detection

Caption: Interrelated challenges in α-keto acid analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in 3-Hydroxy-2-oxobutanoic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS analysis of 3-Hydroxy-2-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), a matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] The "matrix" itself refers to all the components within a sample other than the analyte of interest, which can include salts, proteins, lipids, and metabolites.[1]

Q2: Why is this compound particularly susceptible to matrix effects?

A: this compound is a small, polar organic acid. Such molecules are often prone to matrix effects in reversed-phase LC-MS for several reasons:

  • Poor Retention: They may have limited retention on traditional C18 columns, causing them to elute early in the chromatogram where many other polar matrix components (like salts and phospholipids) also elute.[5]

  • Ionization Efficiency: Electrospray ionization (ESI), commonly used for polar molecules, is susceptible to competition for ionization between the analyte and co-eluting matrix components.[6]

  • Endogenous Nature: As a metabolite, it is present in complex biological matrices (e.g., plasma, urine, cell culture media) that are rich in potentially interfering substances.[7]

Q3: How can I determine if my analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal as the matrix components elute indicates regions of ion suppression or enhancement.[3][8]

  • Post-Extraction Spike: This is a quantitative method. The response of the analyte in a standard solution (A) is compared to the response of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure (B). The matrix effect is calculated as a percentage: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9][10]

Q4: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][3] A SIL-IS, such as deuterium or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement.[11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[13][14]

Troubleshooting Guide

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Signal / Poor Sensitivity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple Protein Precipitation (PPT).[6][15] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering matrix components.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][8]
High Variability in Results (Poor Precision) Inconsistent matrix effects between different samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[5][13] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[1]
Inaccurate Quantification (Poor Accuracy) Uncorrected ion suppression or enhancement.1. Implement a SIL-IS: This will compensate for signal variations.[12] 2. Perform a Post-Extraction Spike Experiment: Quantify the extent of the matrix effect and, if consistent, apply a correction factor.[9] 3. Change Ionization Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[9]
Retention Time Shifts Interaction of the analyte with matrix components altering its affinity for the stationary phase.1. Enhance Sample Cleanup: A cleaner sample is less likely to cause shifts in retention time.[5] 2. Optimize Chromatography: Ensure the LC method is robust and provides adequate separation.
Poor Peak Shape Co-eluting interferences distorting the analyte peak.1. Improve Sample Preparation: Use techniques like SPE to remove the specific interferences. 2. Adjust Chromatographic Conditions: Altering the mobile phase composition or gradient can help resolve the analyte from the interfering peaks.[8]
Comparison of Sample Preparation Techniques
Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Fast, simple, and inexpensive.Results in a relatively "dirty" extract with significant amounts of phospholipids and other matrix components remaining.[15]High-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Provides a cleaner extract than PPT by removing many salts and phospholipids.[6]Can be more time-consuming and may have lower recovery for highly polar analytes like this compound.[15]Removing a broad range of interferences when analyte recovery is not compromised.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Can provide the cleanest extracts, leading to a significant reduction in matrix effects.[1] Highly selective.More complex method development and can be more expensive.Applications requiring the highest sensitivity and accuracy, where matrix effects are a significant issue.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Analyte Spiking Solution: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 1 µg/mL).

  • Prepare Blank Matrix Samples: Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine).

  • Process Blank Matrix: Subject the blank matrix samples to your entire sample preparation procedure (e.g., PPT, LLE, or SPE).

  • Spike Post-Extraction: After the final extraction step (e.g., after evaporation and before reconstitution), spike a known amount of the analyte spiking solution into the processed blank matrix extracts.

  • Prepare Neat Standards: In parallel, prepare standard samples by adding the same amount of the analyte spiking solution to the reconstitution solvent.

  • LC-MS Analysis: Analyze both the post-spiked matrix samples and the neat standards by LC-MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Standard)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The %CV of the MF across the different lots should be <15% for the method to be considered free of significant variable matrix effects.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for a mixed-mode anion exchange SPE, which is often effective for acidic compounds like this compound.

  • Sample Pre-treatment: To 100 µL of the sample (e.g., plasma), add 10 µL of the SIL-IS working solution. Add 200 µL of 2% phosphoric acid in water to acidify the sample and ensure the analyte is in its neutral or anionic form. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of a non-polar solvent like hexane to remove lipids.

  • Elution: Elute the this compound and its SIL-IS from the cartridge with 1 mL of 5% formic acid in acetonitrile. The formic acid will neutralize the anionic analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.

Visualizations

Workflow_for_Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_evaluation Evaluation cluster_mitigation Mitigation Strategies cluster_validation Validation A Inaccurate or Imprecise Results B Perform Post-Extraction Spike Experiment A->B C Perform Post-Column Infusion Experiment A->C D Is Matrix Effect Present? B->D C->D E Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->E Yes J Accurate & Precise Results D->J No F Optimize Sample Preparation (e.g., SPE, LLE) E->F G Optimize Chromatography F->G H Dilute Sample G->H I Re-validate Method H->I I->J

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.

Sample_Prep_Comparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE PPT_out High Matrix Low Cleanliness PPT->PPT_out LLE_out Medium Matrix Medium Cleanliness LLE->LLE_out SPE_out Low Matrix High Cleanliness SPE->SPE_out

Caption: Comparison of common sample preparation techniques and their effectiveness.

References

Technical Support Center: Analysis of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 3-Hydroxy-2-oxobutanoic acid.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to quantify accurately?

This compound belongs to the class of α-keto acids, which are known for their chemical instability.[1] The primary challenges in its quantification arise from its susceptibility to degradation, particularly through decarboxylation, which can be accelerated by heat or basic conditions.[1][2] This inherent instability can occur during sample collection, processing, storage, and analysis, leading to underestimation of its true concentration.

Q2: What are the primary degradation pathways for this compound?

Q3: What are the recommended storage conditions for samples containing this compound?

To minimize degradation, immediate processing of samples is highly recommended. If storage is necessary, the following conditions are advised:

Storage DurationRecommended TemperatureAdditional Notes
Short-term 4°C (on ice)Process within a few hours of collection.
Long-term -20°C or -80°C-80°C is ideal for maximum stability. Avoid repeated freeze-thaw cycles.[1] Store in a sealed, dry environment.[3]

Q4: Is derivatization necessary for the analysis of this compound?

Yes, derivatization is a highly recommended step for the robust quantification of this compound, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[1] Derivatization converts the non-volatile and thermally labile α-keto acid into a more stable and volatile derivative, improving chromatographic peak shape and detection sensitivity.[1] For liquid chromatography-mass spectrometry (LC-MS), derivatization can also enhance ionization efficiency and chromatographic retention.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for the analysis of this compound.

Problem IDIssuePossible CausesSuggested Solutions
AKA-001 Low or No Analyte Signal 1. Degradation: The analyte has degraded during sample handling, storage, or preparation. 2. Inefficient Extraction: The extraction procedure is not effectively recovering the analyte from the sample matrix. 3. Poor Derivatization Efficiency: The derivatization reaction is incomplete. 4. Instrumental Issues: Incorrect MS parameters or a contaminated ion source.1. Review sample handling procedures. Ensure samples are kept at low temperatures (4°C or on ice) during processing and stored at -80°C.[1] Avoid repeated freeze-thaw cycles. 2. Optimize the extraction solvent and procedure. For plasma/serum, protein precipitation with cold methanol is recommended over perchloric acid.[1] 3. Optimize derivatization conditions (temperature, time, reagent concentration). Ensure reagents are fresh. 4. Tune the mass spectrometer for the specific m/z of the derivatized analyte. Clean the ion source as per the manufacturer's instructions.
AKA-002 Poor Reproducibility 1. Inconsistent Sample Handling: Variations in time and temperature during sample processing. 2. Variable Derivatization: Inconsistent reaction times, temperatures, or reagent volumes. 3. Sample Matrix Effects: Inconsistent ion suppression or enhancement in LC-MS analysis.1. Standardize the entire sample handling workflow, from collection to analysis. 2. Use a heating block for consistent temperature control during derivatization. Use precise pipetting for reagent addition. 3. Incorporate a stable isotope-labeled internal standard to normalize for matrix effects and procedural variations.
AKA-003 High Background Noise in Chromatogram 1. Contaminated Solvents/Reagents: Impurities in solvents or derivatization reagents. 2. Sample Carryover: Residual analyte from a previous injection.1. Use high-purity, LC-MS or GC-MS grade solvents and freshly prepared reagents. 2. Implement a robust needle wash protocol in the autosampler. Run blank injections between samples to ensure no carryover.
AKA-004 Peak Tailing or Splitting 1. Poor Chromatography: Suboptimal mobile phase, gradient, or column condition. 2. Active Sites in GC Inlet or Column: Interaction of the analyte with active sites. 3. Incomplete Derivatization: Presence of both derivatized and underivatized analyte.1. Optimize the chromatographic method. For LC, adjust the mobile phase pH or gradient. For GC, optimize the temperature program. 2. Use a deactivated inlet liner and a high-quality capillary column. 3. Re-optimize the derivatization protocol to ensure complete reaction.

III. Experimental Protocols

The following are detailed methodologies for the analysis of α-keto acids, which can be adapted for this compound.

Protocol 1: Sample Preparation from Plasma/Serum
  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Protein Precipitation: Add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 30°C).

Protocol 2: Derivatization for GC-MS Analysis (Two-Step)

This protocol is adapted from methods used for other keto acids and involves methoximation followed by silylation.[2]

  • Methoximation:

    • To the dried sample extract from Protocol 1, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex thoroughly to dissolve the residue.

    • Incubate the mixture at 60°C for 60 minutes. This step stabilizes the keto group.[2]

  • Silylation:

    • After cooling the sample to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex the mixture.

    • Incubate at 60°C for 30 minutes. This step derivatizes the hydroxyl and carboxyl groups, increasing volatility.[2]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Protocol 3: LC-MS/MS Analysis

This protocol is based on methods for similar hydroxy acids.[3][4]

  • Reconstitution: Reconstitute the dried extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]

  • Vortexing and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: HPLC or UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 5 minutes).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

    • MRM Transitions: Specific precursor and product ions for the derivatized or underivatized this compound and its internal standard would need to be determined.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis plasma Plasma/Serum Sample protein_precipitation Protein Precipitation (Cold Methanol) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying methoximation Methoximation (60°C, 60 min) drying->methoximation GC-MS Path lc_ms LC-MS/MS Analysis drying->lc_ms LC-MS Path (Reconstitution) silylation Silylation (60°C, 30 min) methoximation->silylation gc_ms GC-MS Analysis silylation->gc_ms

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway reactant This compound (Unstable) product Degradation Products (e.g., via Decarboxylation) reactant->product conditions Heat, Basic pH, Time conditions->reactant troubleshooting_logic start Analytical Issue Encountered no_signal Low/No Signal? start->no_signal reproducibility Poor Reproducibility? no_signal->reproducibility No check_degradation Check for Degradation (Sample Handling/Storage) no_signal->check_degradation Yes reproducibility->start No, other issue standardize_workflow Standardize Workflow reproducibility->standardize_workflow Yes check_derivatization Verify Derivatization Efficiency check_degradation->check_derivatization check_instrument Check Instrument Performance check_derivatization->check_instrument use_is Use Internal Standard standardize_workflow->use_is

References

Technical Support Center: HPLC Analysis of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for 3-Hydroxy-2-oxobutanoic acid in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Improving Peak Shape and Resolution

Question: My peak for this compound is tailing. What are the common causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like this compound. It manifests as an asymmetric peak with a stretched trailing edge.[1] The primary causes stem from secondary interactions with the stationary phase, mobile phase issues, or system problems.

Common Causes and Solutions for Peak Tailing

Cause Description Recommended Solution(s)
Silanol Interactions Residual silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.[2]Use a modern, high-purity, end-capped C18 column to minimize available silanol groups.[2][3] Polar-embedded columns can also shield basic compounds, which may be relevant for complex mixtures.[1]
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[2]Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa. This ensures the acid is in a single, un-ionized form.[4][5] Add a buffer (e.g., phosphate, formate) at a concentration of 10-50 mM to maintain a stable pH.[2]
Column Overload Injecting too much sample can saturate the column, leading to distorted peak shapes.[3]Reduce the injection volume or dilute the sample.[6] If peak shape improves, column overload was the issue.[2] Consider using a column with a higher capacity (larger diameter or pore size).[3]
Extra-Column Effects Excessive dead volume in the system (e.g., long or wide-diameter tubing between the column and detector) can cause band broadening and tailing.[1][2]Use narrow internal diameter tubing (e.g., 0.12 - 0.17 mm) and keep the length as short as possible.[1][2]
Column Contamination or Voids A blocked inlet frit or a void in the column packing can distort the flow path, causing peak tailing.[3][7]Reverse flush the column to remove blockages.[7] If the problem persists, replace the guard column (if used) or the analytical column.[8]
Question: I am observing peak splitting for this compound. What could be the cause?

Answer:

Peak splitting for an alpha-keto acid can be complex, arising from either chromatographic issues or the chemical nature of the analyte itself.[7]

Troubleshooting Peak Splitting

Cause Description Recommended Solution(s)
Injection Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to distort as it enters the column.[7][8]Whenever possible, dissolve the sample in the initial mobile phase.[2] If a stronger solvent is needed for solubility, keep the injection volume as small as possible.[2]
Blocked Frit or Column Void A partial blockage of the column inlet frit or a void in the packing material can cause the sample to travel through different paths, resulting in split peaks.[7]First, try reverse flushing the column.[7] If that fails, the column may need to be replaced.[7] Using in-line filters can prevent future blockages.[7]
Keto-Enol Tautomerism Alpha-keto acids can exist in equilibrium between their keto and enol forms. If this interconversion is slow relative to the chromatographic timescale, two distinct peaks or a split peak may be observed.[7]Adjusting the mobile phase pH or the column temperature can sometimes shift the equilibrium to favor one form.[7] In some cases, derivatization is used to create a single, stable product for analysis.[9][10]
Sample pH If the sample itself is too acidic or basic relative to the mobile phase, it can cause peak shape issues, including splitting, upon injection.[9]In a study of alpha-keto acids, diluting the acidic derivatized sample with a NaOH solution resolved split peaks.[9] Consider adjusting the sample pH to be closer to that of the mobile phase.[5]

Experimental Protocols and Methodologies

Protocol 1: Recommended Starting Method for HPLC-UV

This protocol provides a robust starting point for the analysis of this compound, based on methods for similar short-chain organic and keto acids.[11]

Parameter Recommendation Rationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention for polar to non-polar compounds and minimizes silanol interactions.[2][12] Smaller particles enhance efficiency.[13]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterLowers the pH to ensure the analyte is in its un-ionized form, improving retention and peak shape.[11] Volatile and suitable for LC-MS if needed.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[5] Acetonitrile often provides lower backpressure.[5]
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.Gradient elution is effective for separating complex mixtures and ensuring that all components are eluted from the column.[14][15]
Flow Rate 0.8 - 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[12]
Column Temperature 30 - 40 °COperating at a controlled, slightly elevated temperature can improve peak efficiency and reduce mobile phase viscosity.[6][14]
Detector UV at 210 nmCarboxylic acids generally have a UV absorbance at low wavelengths.
Injection Volume 5 - 10 µLKeep the volume low to prevent column overload.[2]
Sample Diluent Initial mobile phase (e.g., 95% A, 5% B)Minimizes peak distortion caused by solvent mismatch.[2][8]

Visual Troubleshooting Workflows

The following diagrams provide a logical workflow for diagnosing and resolving common peak shape issues.

G start Peak Shape Problem Observed (Tailing, Splitting, Fronting) all_peaks Are all peaks affected? start->all_peaks single_peak Focus on Analyte-Specific Issues all_peaks->single_peak No system_issue Focus on System-Wide Issues all_peaks->system_issue Yes check_ph Evaluate Mobile Phase pH (Is pH << pKa?) single_peak->check_ph check_frit Check for Blocked Frit or Column Void system_issue->check_frit check_solvent Check Injection Solvent vs. Mobile Phase Compatibility check_frit->check_solvent check_tubing Check for Extra-Column Dead Volume check_solvent->check_tubing system_solution Solution: Reverse flush/replace column, use mobile phase as diluent, shorten/narrow tubing check_tubing->system_solution check_load Check for Column Overload (Dilute sample) check_ph->check_load check_col Evaluate Column Chemistry (Is it end-capped?) check_load->check_col analyte_solution Solution: Adjust pH & add buffer, reduce sample load, use end-capped column check_col->analyte_solution

Caption: A logical workflow for diagnosing peak shape problems.

G start Goal: Optimize pH for This compound pka Determine pKa of Analyte start->pka set_ph Set Mobile Phase pH ~2 units below pKa pka->set_ph buffer Select Appropriate Buffer (pKa near target pH) set_ph->buffer concentration Set Buffer Concentration (10-50 mM) buffer->concentration test Inject Standard and Evaluate Peak Shape concentration->test good_shape Peak Shape is Symmetrical. Method Optimized. test->good_shape Good tailing Peak Tailing Observed test->tailing Poor adjust_ph Slightly Lower pH (e.g., by 0.2 units) tailing->adjust_ph adjust_ph->test

Caption: Decision tree for mobile phase pH optimization.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound?

A1: A reversed-phase C18 column is the most common choice for analyzing organic acids.[2][11] To minimize peak tailing, it is critical to use a modern, high-purity silica column that is fully end-capped.[2] End-capping chemically treats most of the residual silanol groups on the silica surface, reducing their ability to cause unwanted secondary interactions with acidic analytes.[3]

Q2: How does the mobile phase composition affect my separation?

A2: The mobile phase is a critical factor in achieving good peak resolution.[15] For this compound, the two most important components are the pH and the organic modifier.

  • pH: Controls the ionization state of the acid. A low pH (pH 2.5-3.0) is generally required to keep the acid in its neutral, un-ionized form, which improves retention and peak shape.[2][11]

  • Organic Modifier: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer controls the retention time of the analyte.[14] A gradient elution, where the percentage of organic solvent is increased during the run, is often used to separate compounds with different polarities and to ensure a reasonable analysis time.[15]

Q3: Should I use a buffer in my mobile phase?

A3: Yes, using a buffer is highly recommended. A buffer resists changes in pH, ensuring that the ionization state of your analyte remains constant throughout the analysis, which leads to reproducible retention times and symmetrical peak shapes.[3][14] For reversed-phase HPLC with UV detection, phosphate buffers are a good choice.[5] For LC-MS applications, volatile buffers like formate or acetate are preferred.[4][5]

Q4: Can my sample preparation affect peak resolution?

A4: Absolutely. The sample should be filtered through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.[7] As mentioned, the solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible to prevent peak distortion.[8]

Q5: My resolution between this compound and an adjacent peak is poor. What should I try first?

A5: To improve the resolution between two closely eluting peaks, you can modify the mobile phase or change the column.

  • Modify Mobile Phase: The first step is often to adjust the "strength" of the mobile phase by making the gradient shallower (i.e., increase the organic solvent percentage more slowly). This gives the analytes more time to interact with the stationary phase and can improve separation.[6]

  • Change Organic Modifier: Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation and resolve co-eluting peaks.[16]

  • Change Column: If mobile phase optimization is not sufficient, using a longer column or a column with a smaller particle size can increase the overall efficiency of the separation, leading to sharper peaks and better resolution.[1][17]

References

Technical Support Center: Interference in 3-Hydroxy-2-oxobutanoic Acid Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic determination of 3-hydroxy-2-oxobutanoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is the metabolic significance of this compound?

A1: this compound is a key intermediate in major metabolic pathways. It is involved in the degradation of threonine and the biosynthesis of branched-chain amino acids (isoleucine, valine, and leucine). Its accurate quantification is crucial for studying these pathways and related metabolic disorders.

Q2: What is the common principle behind enzymatic assays for this compound?

A2: A common method involves the enzymatic oxidation of this compound by a specific dehydrogenase. This reaction is coupled to the reduction of a nicotinamide cofactor, typically NAD⁺ to NADH. The resulting increase in NADH concentration is measured spectrophotometrically at 340 nm and is directly proportional to the amount of this compound in the sample.

Q3: Why is sample handling critical for accurate measurements?

A3: Alpha-keto acids like this compound can be unstable in biological samples. Improper handling can lead to degradation and inaccurate results. It is crucial to process samples promptly and store them at low temperatures (e.g., -80°C) to minimize degradation. For whole blood samples, immediate deproteinization is recommended over storage on ice, as chilling can lead to a significant reduction in pyruvate levels, a related alpha-keto acid.

II. Troubleshooting Guide

Problem IDIssuePossible CausesSuggested Solutions
H2O-A01 Low or No Signal 1. Degradation of Analyte: this compound is unstable.- Process samples immediately after collection.- Store samples at -80°C.- Avoid repeated freeze-thaw cycles.
2. Inactive Enzyme: The dehydrogenase may have lost activity.- Store enzyme at the recommended temperature.- Prepare fresh enzyme solutions for each experiment.- Verify enzyme activity with a known standard.
3. Incorrect Reagent Concentration: Suboptimal concentrations of NAD⁺ or other assay components.- Optimize the concentration of all reagents, including NAD⁺ and the specific dehydrogenase.
H2O-A02 High Background Signal 1. Contaminated Reagents: Buffers or other reagents may be contaminated with interfering substances.- Use high-purity reagents and freshly prepared buffers.- Run a blank reaction without the sample to check for background signal.
2. Presence of Endogenous Dehydrogenases: The sample may contain other dehydrogenases that can reduce NAD⁺.- Include a sample blank (without the specific dehydrogenase) to measure and subtract the background signal from endogenous enzymes.
3. Non-specific Reduction of NAD⁺: Other compounds in the sample may be reducing NAD⁺.- Deproteinize the sample prior to the assay.- Consider sample cleanup steps like solid-phase extraction if high levels of interfering substances are suspected.
H2O-A03 Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in sample handling and preparation.- Standardize the sample preparation protocol and ensure consistency across all samples.
2. Pipetting Errors: Inaccurate pipetting of small volumes of reagents or samples.- Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.
3. Temperature Fluctuations: Inconsistent incubation temperatures.- Ensure a stable and accurate incubation temperature throughout the assay.

III. Potential Interferences

Enzymatic assays for this compound, particularly those relying on NADH production, are susceptible to interference from various compounds.

Interfering SubstanceMechanism of InterferenceMitigation Strategies
Other α-Keto Acids Structurally similar α-keto acids (e.g., pyruvate, α-ketoglutarate, 2-oxobutanoate) can act as substrates for the dehydrogenase, leading to an overestimation of this compound.- Use a highly specific dehydrogenase for this compound.- If a specific enzyme is unavailable, potential cross-reactivity with other α-keto acids should be characterized and accounted for.
Lactate and Lactate Dehydrogenase (LDH) In samples containing high levels of lactate and endogenous LDH, the conversion of lactate to pyruvate can generate NADH, leading to a false positive signal.- Deproteinize the sample to remove LDH.- Include a sample blank without the specific dehydrogenase to correct for background NADH production.
Other Dehydrogenases and Reductases Biological samples contain a variety of dehydrogenases and reductases that can contribute to the overall NADH pool.- Deproteinization can remove many of these interfering enzymes.- The use of a sample blank is essential to correct for this background activity.
Reducing Agents Compounds such as ascorbic acid and glutathione can directly reduce NAD⁺, leading to a non-enzymatic increase in the signal.- Minimize the concentration of reducing agents in the sample buffer.- Sample cleanup procedures may be necessary for samples with high levels of reducing agents.

IV. Experimental Protocols & Methodologies

While a specific, commercially available enzymatic assay kit for this compound is not readily documented in the reviewed literature, a reliable method can be adapted from established protocols for similar hydroxy acids, such as the spectrophotometric assay for S-3-hydroxyisobutyrate. This adapted protocol relies on a specific dehydrogenase that can utilize this compound as a substrate.

Principle:

The enzymatic assay measures the increase in absorbance at 340 nm resulting from the formation of NADH, which is directly proportional to the concentration of this compound.

Reaction:

This compound + NAD⁺ --(3-Hydroxy-2-oxobutanoate Dehydrogenase)--> 2-Oxo-3-oxobutanoic acid + NADH + H⁺

Materials and Reagents:

  • This compound standard

  • NAD⁺ solution

  • Specific 3-Hydroxy-2-oxobutanoate Dehydrogenase (requires identification and purification)

  • Reaction Buffer (e.g., Tris-HCl or Glycine-NaOH buffer, pH 9.0-10.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate (for high-throughput analysis)

Procedure:

  • Sample Preparation:

    • Biological fluids (e.g., plasma, serum, urine) should be deproteinized using methods such as perchloric acid precipitation followed by neutralization.

    • Tissue samples should be homogenized in a suitable buffer and then deproteinized.

  • Standard Curve Preparation:

    • Prepare a series of standards of this compound of known concentrations in the reaction buffer.

  • Assay Protocol:

    • To each well of a microplate, add the reaction buffer, NAD⁺ solution, and the sample or standard.

    • Include a "sample blank" for each sample containing all components except the dehydrogenase to account for background absorbance and non-specific reactions.

    • Initiate the reaction by adding the 3-hydroxy-2-oxobutanoate dehydrogenase solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time.

    • Measure the absorbance at 340 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

Note: The optimal pH, temperature, and incubation time will need to be determined empirically for the specific dehydrogenase used.

V. Signaling Pathways and Experimental Workflows

Metabolic Pathways Involving this compound

The following diagrams illustrate the key metabolic pathways where this compound plays a role.

Threonine_Degradation Threonine Threonine Alpha_Keto_Butyrate 2-Amino-3-ketobutyrate Threonine->Alpha_Keto_Butyrate Threonine dehydrogenase H2OBA This compound Alpha_Keto_Butyrate->H2OBA Spontaneous or Enzymatic Reduction Glycine Glycine Alpha_Keto_Butyrate->Glycine 2-Amino-3-ketobutyrate CoA ligase Acetyl_CoA Acetyl-CoA Glycine->Acetyl_CoA

Caption: Threonine Degradation Pathway.

BCAA_Synthesis cluster_intermediate Involvement of this compound Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase Threonine Threonine Alpha_Ketobutyrate α-Ketobutyrate Threonine->Alpha_Ketobutyrate Threonine deaminase Aceto_hydroxybutyrate α-Aceto-α-hydroxybutyrate Alpha_Ketobutyrate->Aceto_hydroxybutyrate Acetolactate synthase Dihydroxy_isovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxy_isovalerate Ketol-acid reductoisomerase Dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate Aceto_hydroxybutyrate->Dihydroxy_methylvalerate Ketol-acid reductoisomerase H2OBA 3-Hydroxy-2-oxobutanoic acid intermediate Aceto_hydroxybutyrate->H2OBA Keto_isovalerate α-Ketoisovalerate Dihydroxy_isovalerate->Keto_isovalerate Dihydroxyacid dehydratase Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Dihydroxyacid dehydratase Valine Valine Keto_isovalerate->Valine Transaminase Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Transaminase H2OBA->Dihydroxy_methylvalerate

Caption: Branched-Chain Amino Acid Biosynthesis.

Experimental Workflow

The following diagram outlines a typical workflow for troubleshooting an enzymatic assay for this compound.

Troubleshooting_Workflow Start Assay Failure (e.g., No Signal, High Background) Check_Reagents Check Reagents (Enzyme, NAD+, Buffer) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Check_Sample Check Sample Integrity (Storage, Preparation) Reagents_OK->Check_Sample Yes Prepare_Fresh->Check_Reagents Sample_OK Sample OK? Check_Sample->Sample_OK Improve_Handling Improve Sample Handling Sample_OK->Improve_Handling No Run_Controls Run Controls (Positive, Negative, Blanks) Sample_OK->Run_Controls Yes Improve_Handling->Check_Sample Controls_OK Controls OK? Run_Controls->Controls_OK Optimize_Assay Optimize Assay Conditions (pH, Temp, Concentrations) Controls_OK->Optimize_Assay No Check_Interference Investigate Potential Interferences Controls_OK->Check_Interference Yes Assay_Optimized Assay Optimized? Optimize_Assay->Assay_Optimized Assay_Optimized->Check_Interference No Success Assay Successful Assay_Optimized->Success Yes Check_Interference->Optimize_Assay

Caption: Troubleshooting Workflow.

overcoming low sensitivity in 3-Hydroxy-2-oxobutanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxy-2-oxobutanoic acid. The information aims to help overcome challenges related to low sensitivity and other common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of this compound.

Issue 1: Low or No Signal Detected

  • Question: I am not detecting a signal for this compound in my samples, or the signal is very weak. What are the possible causes and solutions?

  • Answer: Low or no signal is a common issue, often stemming from the low endogenous concentrations of this compound. Several factors could be contributing to this:

    • Analyte Degradation: this compound is an α-keto acid, which can be unstable. Ensure rapid sample processing and storage at -80°C to minimize degradation.

    • Suboptimal Ionization (LC-MS/MS): The efficiency of electrospray ionization (ESI) is critical. For acidic compounds like this, negative ion mode is generally more sensitive. Optimize ESI source parameters, including capillary voltage, gas flow rates, and temperature.

    • Inefficient Derivatization (GC-MS): For GC-MS analysis, derivatization is essential to increase volatility and thermal stability. Incomplete derivatization will result in a poor signal. Ensure anhydrous conditions and optimize the reaction time, temperature, and reagent stoichiometry.

    • Matrix Effects: Components in the biological matrix can suppress the ionization of the target analyte. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Sample dilution can also mitigate matrix effects.

Issue 2: Poor Peak Shape in Chromatography

  • Question: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. How can I improve this?

  • Answer: Poor peak shape is often related to interactions between the analyte and the stationary phase or issues with the mobile phase.

    • Mobile Phase pH (LC-MS/MS): The pH of the mobile phase can affect the ionization state of this compound. Adjusting the pH to suppress ionization can improve peak shape.

    • Column Choice (LC-MS/MS): Using a column specifically designed for the analysis of organic acids, such as a C18 column with an aqueous mobile phase containing an ion-pairing agent, can yield better results.

    • Derivatization Issues (GC-MS): Incomplete derivatization can lead to multiple derivative forms or interaction of the underivatized analyte with the column, resulting in poor peak shape. Ensure the derivatization reaction goes to completion.

Issue 3: High Variability in Results

  • Question: I am observing high variability in my quantitative results for this compound across different sample preparations. What could be the cause?

  • Answer: High variability can be introduced at several stages of the analytical process.

    • Inconsistent Sample Handling: Due to the potential instability of the analyte, it is crucial to maintain consistent timing and conditions for sample collection, processing, and storage.

    • Pipetting Errors: Ensure accurate and precise pipetting, especially when preparing calibration standards and adding internal standards.

    • Matrix Effects: Variability in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.

    • Incomplete Derivatization (GC-MS): Inconsistent reaction conditions during derivatization will lead to variable yields and, consequently, variable results.

Frequently Asked Questions (FAQs)

General Questions

  • What makes the detection of this compound challenging? The primary challenges include its low endogenous concentrations in biological samples, its inherent instability as an α-keto acid, and the potential for interference from structurally similar compounds (isomers) and matrix components.[1]

  • Which analytical techniques are most suitable for the sensitive detection of this compound? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques due to their high sensitivity and selectivity.[1]

LC-MS/MS Specific Questions

  • Is derivatization necessary for LC-MS/MS analysis of this compound? While direct analysis is possible, derivatization can enhance sensitivity. Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to improve chromatographic retention and ionization efficiency.

  • What are the typical MS/MS parameters for this compound? While specific parameters need to be optimized for each instrument, a starting point for negative ion mode would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and identifying characteristic product ions through collision-induced dissociation. For a structurally similar compound, 3-hydroxypentanoic acid (m/z 117), a transition to m/z 59 has been used.

GC-MS Specific Questions

  • Why is derivatization mandatory for GC-MS analysis of this compound? this compound is a polar and non-volatile compound. Derivatization is necessary to convert it into a more volatile and thermally stable derivative that can be analyzed by GC-MS.

  • What is the recommended derivatization procedure for this compound for GC-MS analysis? A two-step derivatization is often recommended for α-keto acids. The first step is methoximation to protect the keto group, followed by silylation of the hydroxyl and carboxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Quantitative Data Summary

The following tables provide a summary of quantitative performance data from a validated LC-MS/MS method for the closely related compounds 3-hydroxypentanoic acid and 3-oxopentanoic acid. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Calibration Curve and LLOQ Data

AnalyteCalibration Range (µg/mL)Weighting FactorLLOQ (µg/mL)
3-hydroxypentanoic acid0.078 – 51/X²0.078
3-oxopentanoic acid0.156 – 101/X²0.156
Data adapted from a study on structurally similar compounds and should be validated for this compound.

Table 2: Accuracy and Precision Data

AnalyteConcentration (µg/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Accuracy (%RE)
3-hydroxypentanoic acid0.225< 5.5< 5.8-6.2 to 6.6
2.0< 5.5< 5.8-6.2 to 6.6
4.0< 5.5< 5.8-6.2 to 6.6
3-oxopentanoic acid0.450< 5.5< 5.8-6.2 to 6.6
4.0< 5.5< 5.8-6.2 to 6.6
8.0< 5.5< 5.8-6.2 to 6.6
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error. Data adapted from a study on structurally similar compounds and should be validated for this compound.

Table 3: Recovery and Matrix Effect Data

AnalyteConcentration (µg/mL)Recovery (%)Matrix Effect (%)
3-hydroxypentanoic acid0.22588.2 (86.3–89.4)87.8 (85.4–96.1)
2.093.7 (89.0–96.5)87.8 (85.4–96.1)
4.094.0 (92.1–97.4)87.8 (85.4–96.1)
3-oxopentanoic acid0.45098.0 (95.8–99.5)90.1 (86.3–95.7)
4.0108.6 (103.2–114.6)90.1 (86.3–95.7)
8.0109.5 (107.1–113.3)90.1 (86.3–95.7)
Data presented as mean (range). Data adapted from a study on structurally similar compounds and should be validated for this compound.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound (Adapted from a method for similar compounds)

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to ensure separation from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion [M-H]⁻ for this compound (m/z 117.0) to a stable product ion (to be determined by infusion and fragmentation of a standard).

    • Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: GC-MS Analysis of this compound with Derivatization

  • Sample Preparation and Derivatization:

    • Extract organic acids from the sample using a suitable method (e.g., liquid-liquid extraction).

    • Evaporate the extract to complete dryness.

    • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes.

    • Silylation: Add 80 µL of MSTFA (or BSTFA). Incubate at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: A temperature gradient suitable for the elution of the derivatized analyte (e.g., initial temperature of 60°C, ramped to 325°C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the derivatized analyte.

Visualizations

Threonine_Degradation_Pathway Threonine L-Threonine Aminoketobutyrate 2-Amino-3-oxobutanoate Threonine->Aminoketobutyrate Threonine dehydrogenase Oxobutanoate 2-Oxobutanoate Aminoketobutyrate->Oxobutanoate Spontaneous or enzymatic reaction HydroxyOxobutanoate This compound Oxobutanoate->HydroxyOxobutanoate Potential hydroxylation PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle

Caption: Simplified metabolic pathway of threonine degradation.

experimental_workflow cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow Sample_LC Biological Sample (e.g., Plasma) PP Protein Precipitation (Acetonitrile) Sample_LC->PP Evap_Recon Evaporation & Reconstitution PP->Evap_Recon LC_Sep LC Separation (C18 Column) Evap_Recon->LC_Sep MS_Detect MS/MS Detection (Negative ESI, MRM) LC_Sep->MS_Detect Data_Analysis_LC Data Analysis MS_Detect->Data_Analysis_LC Sample_GC Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample_GC->Extraction Derivatization Derivatization (Methoximation + Silylation) Extraction->Derivatization GC_Sep GC Separation (DB-5ms Column) Derivatization->GC_Sep MS_Detect_GC MS Detection (EI, SIM) GC_Sep->MS_Detect_GC Data_Analysis_GC Data Analysis MS_Detect_GC->Data_Analysis_GC

Caption: General experimental workflows for LC-MS/MS and GC-MS analysis.

troubleshooting_logic Start Low Signal Intensity Issue Check_Sample Check Sample Stability and Handling Start->Check_Sample Check_LCMS LC-MS/MS Specific Checks Check_Sample->Check_LCMS Using LC-MS/MS Check_GCMS GC-MS Specific Checks Check_Sample->Check_GCMS Using GC-MS Optimize_Ionization Optimize Ionization Source (Voltage, Gas, Temp) Check_LCMS->Optimize_Ionization Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Check_LCMS->Improve_Cleanup Verify_Derivatization Verify Derivatization (Reagents, Conditions) Check_GCMS->Verify_Derivatization Resolved Issue Resolved Optimize_Ionization->Resolved Improve_Cleanup->Resolved Verify_Derivatization->Resolved

References

Technical Support Center: 3-Hydroxy-2-oxobutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-2-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze?

A1: this compound, a short-chain alpha-keto beta-hydroxy acid, presents several analytical challenges. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC). Furthermore, its structure, containing both a ketone and a carboxylic acid group, makes it susceptible to degradation, particularly decarboxylation, during sample preparation and analysis. In liquid chromatography-mass spectrometry (LC-MS), it can suffer from poor retention on standard reversed-phase columns and be susceptible to ion suppression from matrix components.

Q2: What are the most common analytical methods for this compound?

A2: The two primary methods for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS offers high sensitivity and selectivity but requires a derivatization step to increase the analyte's volatility. LC-MS/MS can often analyze the compound with less sample preparation, but method development is crucial to mitigate matrix effects and achieve adequate chromatographic retention.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is mandatory. Due to its polar nature and low volatility, this compound must be chemically modified to be stable and volatile enough for gas chromatography. For LC-MS/MS analysis, derivatization is not always necessary but can be employed to improve chromatographic retention and enhance ionization efficiency, thereby increasing sensitivity.

Q4: How should I store my samples to ensure the stability of this compound?

A4: To minimize degradation, samples should be stored at -80°C. It is also advisable to minimize freeze-thaw cycles. The stability of β-keto acids is pH-dependent, with increased stability at neutral to slightly alkaline pH, which keeps the molecule in its deprotonated form and less prone to decarboxylation. Therefore, maintaining an appropriate pH during sample storage and initial preparation steps is critical.

Troubleshooting Guides

GC-MS Analysis

Problem: Low or no peak corresponding to the derivatized analyte.

Possible Cause Troubleshooting Steps
Analyte Degradation Ensure samples are kept on ice during preparation. Minimize the time between sample thawing and derivatization. Maintain a neutral to slightly alkaline pH during initial extraction steps to prevent decarboxylation.
Incomplete Derivatization Optimize derivatization conditions (time, temperature, and reagent concentration). Ensure the sample is completely dry before adding derivatization reagents, as moisture can inactivate them.
Presence of Moisture Use anhydrous solvents and reagents for derivatization. Dry sample extracts thoroughly under a stream of nitrogen before adding derivatization reagents. Store derivatization reagents in a desiccator.

Problem: Multiple peaks for a single analyte.

Possible Cause Troubleshooting Steps
Incomplete Methoximation If the keto group is not fully protected before silylation, tautomerization can occur, leading to the formation of multiple enol-TMS isomers. Ensure the methoximation step is carried out to completion before silylation.
Side Reactions Excess derivatization reagent or byproducts can sometimes appear as peaks. Analyze a reagent blank to identify these peaks. Optimize the amount of derivatization reagent used.

Problem: Poor peak shape (e.g., tailing).

Possible Cause Troubleshooting Steps
Active Sites in the GC System Use a high-quality, deactivated (silanized) GC column and inlet liner. Regularly condition the column according to the manufacturer's instructions.
Incomplete Derivatization Residual polar groups on the analyte can interact with the system. Re-optimize the derivatization procedure to ensure a complete reaction.
LC-MS/MS Analysis

Problem: Low analyte signal or high signal variability.

Possible Cause Troubleshooting Steps
Ion Suppression Matrix components co-eluting with the analyte can interfere with ionization. Improve chromatographic separation to resolve the analyte from interfering matrix components. Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flows, temperature) for this compound. Consider derivatization to a more readily ionizable form.

Problem: Poor peak shape or inconsistent retention times.

Possible Cause Troubleshooting Steps
Poor Chromatographic Retention Due to its polarity, the analyte may have little or no retention on standard C18 columns. Consider using a polar-modified reversed-phase column or a HILIC column. Optimize the mobile phase composition, including the pH and organic modifier.
Mobile Phase Instability Ensure the mobile phase is well-mixed and degassed. Use fresh, high-purity solvents.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of this compound and closely related compounds. Note that these values are illustrative and should be determined for each specific assay.

Table 1: LC-MS/MS Method Performance for Analytes Structurally Similar to this compound in Human Plasma

Data adapted from a validated method for 3-hydroxypentanoic acid and 3-oxopentanoic acid.[1]

Parameter3-Hydroxypentanoic Acid3-Oxopentanoic Acid
Linearity Range (μg/mL) 0.078 – 50.156 – 10
Lower Limit of Quantification (LLOQ) (μg/mL) 0.0780.156
Recovery (%) 88.2 - 94.098.0 - 109.5
Matrix Effect (%) 85.4 - 96.186.3 - 95.7

Table 2: Typical GC-MS Method Performance for Derivatized Organic Acids

These are representative values for derivatized organic acids and should be established for a specific this compound assay.

ParameterTypical Value
Limit of Detection (LOD) (ng/mL) 0.5 - 10
Limit of Quantification (LOQ) (ng/mL) 2 - 50
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

This protocol describes a two-step derivatization (methoximation followed by silylation) for the analysis of this compound in a biological matrix.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine supernatant), add an appropriate internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes.

    • Silylation: Cool the sample to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.

LC-MS/MS Analysis Protocol

This protocol is adapted from a method for similar short-chain hydroxy and keto acids and may require optimization.[1]

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of internal standard solution.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Example LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient starting with a low percentage of B, ramping up to elute the analyte, followed by a re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Example MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the analyte and internal standard must be optimized.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., cold methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Methoximation Methoximation (60°C, 60 min) Evaporation->Methoximation Silylation Silylation (MSTFA) (60°C, 30 min) Methoximation->Silylation GC_MS_Injection GC-MS Injection Silylation->GC_MS_Injection Data_Analysis Data Analysis GC_MS_Injection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

Troubleshooting_Derivatization Start Low or No Derivative Peak Moisture Is moisture present in sample/reagents? Start->Moisture Reagent Are derivatization reagents fresh and sufficient? Moisture->Reagent No Sol_Moisture Thoroughly dry sample. Use anhydrous reagents. Moisture->Sol_Moisture Yes Conditions Are reaction time and temperature optimal? Reagent->Conditions No Sol_Reagent Use fresh reagents. Increase reagent volume. Reagent->Sol_Reagent Yes Sol_Conditions Optimize reaction parameters. Conditions->Sol_Conditions Yes Success Problem Resolved Sol_Moisture->Success Sol_Reagent->Success Sol_Conditions->Success

Caption: Troubleshooting logic for low derivatization yield.

LCMS_Troubleshooting Start Low Signal / High Variability in LC-MS/MS Ion_Suppression Is ion suppression suspected? Start->Ion_Suppression Chromatography Is peak shape / retention poor or inconsistent? Ion_Suppression->Chromatography No Sol_Suppression Improve sample cleanup (SPE). Optimize chromatography. Use stable isotope internal standard. Ion_Suppression->Sol_Suppression Yes Sol_Chromatography Optimize mobile phase. Consider alternative column (e.g., HILIC). Chromatography->Sol_Chromatography Yes Success Problem Resolved Sol_Suppression->Success Sol_Chromatography->Success

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Technical Support Center: Method Refinement for 3-Hydroxy-2-oxobutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-2-oxobutanoic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods for this challenging compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it difficult to analyze?

A1: this compound is a short-chain keto acid.[1][2] Its structure contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it highly polar and non-volatile.[3] These properties are the primary reasons for analytical challenges, as they lead to poor retention on standard reversed-phase chromatography columns and prevent direct analysis by gas chromatography (GC) without chemical modification.[3][4]

Q2: What are the primary analytical techniques used for quantifying this compound?

A2: The two most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the analyte volatile.[4][6] LC-MS/MS can potentially analyze the compound directly after simple sample cleanup, offering faster sample preparation, though derivatization can also be used to enhance sensitivity.[5][7]

Q3: Why is derivatization necessary for GC-MS analysis?

A3: Derivatization is a chemical process that modifies the analyte to make it more suitable for analysis.[8] For this compound, derivatization replaces the active hydrogen atoms on the hydroxyl and carboxylic acid groups with less polar, more stable groups (e.g., trimethylsilyl groups).[3][9] This process increases the molecule's volatility and thermal stability, which is essential for it to travel through the GC system without degrading.[8][10]

Q4: What are "matrix effects" in LC-MS/MS and how can they be managed?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[11] This can lead to signal suppression or enhancement, causing inaccurate quantification. Strategies to manage matrix effects include optimizing sample cleanup procedures (like solid-phase extraction), using matrix-matched calibration standards, or employing a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[11]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

General Sample Preparation and Handling

Q5: My results are inconsistent across different sample preparations. What is the likely cause?

A5: Inconsistency often originates from sample handling and stability issues.[11] Given its reactive keto group, this compound can be unstable. Ensure rapid and consistent sample processing immediately after collection. For biological samples, prompt deproteinization followed by storage at -80°C is recommended to minimize enzymatic or chemical degradation.[11] Always use freshly prepared reagents and standards for each analytical run to avoid variability.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q6: I am seeing no peak or a very small peak for my analyte after derivatization for GC-MS. What should I check?

A6: This issue typically points to incomplete or failed derivatization, or analyte degradation.

  • Sample Dryness: The presence of even trace amounts of water can quench the derivatization reagents, especially silylating agents like MSTFA.[4][6] Ensure the sample extract is completely dry by lyophilization or evaporation under a gentle stream of nitrogen before adding reagents.[4][6]

  • Reagent Quality: Derivatization reagents are sensitive to moisture and can degrade over time. Use fresh reagents from unopened vials whenever possible.

  • Reaction Conditions: Ensure the correct temperature and incubation times are used for both the methoximation and silylation steps.[4][12] Inadequate heating can lead to an incomplete reaction.[6]

Q7: My derivatized sample shows multiple peaks for the analyte. Why is this happening?

A7: The formation of multiple derivative products can occur if the keto group is not protected before silylation.[4] A crucial first step is methoximation, which protects the keto group and prevents the formation of different isomers during the subsequent silylation step.[4][12] If this step is skipped or incomplete, you may see multiple peaks corresponding to different silylated forms of the analyte.

G start GC-MS Issue: No or Low Analyte Peak q1 Is the sample completely dry before derivatization? start->q1 s1 Action: Ensure complete dryness via lyophilization or nitrogen stream. q1->s1 No q2 Are derivatization reagents fresh? q1->q2 Yes s1->q2 s2 Action: Use new/unopened reagents. Store properly. q2->s2 No q3 Were reaction time and temperature correct? q2->q3 Yes s2->q3 s3 Action: Verify incubation temperatures and times for both steps. q3->s3 No q4 Was the keto group protected via methoximation before silylation? q3->q4 Yes s3->q4 s4 Action: Ensure methoximation step is performed correctly to prevent side reactions. q4->s4 No end_node Re-inject and Analyze q4->end_node Yes s4->end_node

Caption: GC-MS troubleshooting workflow for low analyte signal.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Q8: I am observing poor peak shape (fronting or tailing) in my LC-MS/MS analysis. How can this be improved?

A8: Poor peak shape is often caused by secondary interactions with the column or an inappropriate mobile phase.[11]

  • Mobile Phase pH: this compound is a carboxylic acid. The mobile phase pH should be adjusted (typically lowered with formic or acetic acid) to keep the molecule in a single, non-ionized form, which improves peak shape on reversed-phase columns.[13]

  • Column Choice: If peak shape remains poor, consider a column designed for polar analytes, such as an AQ-C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase to prevent peak distortion.[11]

Q9: My sensitivity is low for the underivatized compound. What are my options?

A9: If direct analysis lacks sensitivity, consider chemical derivatization to improve ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to target the keto group, adding a readily ionizable moiety to the molecule.[14] This often significantly enhances the signal in the mass spectrometer, especially in positive ion mode.[12]

Experimental Protocols

Protocol 1: GC-MS Quantification with Derivatization

This protocol describes a common two-step derivatization involving methoximation followed by silylation, which is effective for organic keto-acids.[4][12]

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of sample, add an appropriate internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen or by lyophilization.[4][6]

  • Derivatization:

    • Step 1: Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group.[4][12]

    • Step 2: Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid and hydroxyl groups.[4][12]

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Plasma Sample (100 µL) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge (14,000 x g) p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate to Dryness p4->p5 d1 Methoximation: Protect Keto Group (60°C, 60 min) p5->d1 d2 Silylation: Derivatize -COOH & -OH (60°C, 30 min) d1->d2 a1 Transfer to GC vial d2->a1 a2 Inject into GC-MS a1->a2

Caption: Experimental workflow for GC-MS analysis.
Protocol 2: LC-MS/MS Quantification with Protein Precipitation

This protocol is a simpler approach for direct quantification in biological fluids, suitable if sufficient sensitivity is achieved without derivatization.[5][7]

  • Sample Preparation:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution (if available).

    • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).

    • Vortex vigorously for 30-60 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Analysis is typically performed using a C18 column and a mobile phase gradient consisting of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5][13]

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode and uses Multiple Reaction Monitoring (MRM) for quantification.[5][7]

Data & Method Parameters

The following tables provide typical starting parameters for method development, based on established methods for similar short-chain hydroxy and keto acids.[5][6][7][12] These should be optimized for your specific instrument and application.

Table 1: Typical GC-MS Method Parameters

Parameter Setting
GC Column DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250°C
Carrier Gas Helium, 1 mL/min constant flow
Oven Program Start 80°C (2 min), ramp 10°C/min to 280°C, hold 5 min
MS Ionization Electron Ionization (EI), 70 eV
MS Source Temp. 230°C

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Table 2: Typical LC-MS/MS Method Parameters

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
MS Ionization Electrospray Ionization (ESI), Negative Mode

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example Method Validation Data for an Analogous Compound (3-hydroxypentanoic acid) [7]

Parameter Result
Linearity Range 0.078 – 5 µg/mL
Recovery >88%
Intra-day Precision <10% RSD
Inter-day Precision <12% RSD

| Stability | Stable after 3 freeze-thaw cycles and at -80°C |

References

Technical Support Center: Enhancing Ionization Efficiency of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 3-Hydroxy-2-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor ionization efficiency. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-sensitivity results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze by electrospray ionization mass spectrometry (ESI-MS)?

This compound is a small, polar molecule.[1] Such molecules often exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns and can ionize inefficiently. For this analyte, which is a short-chain keto acid, challenges arise from both its chemical properties and its behavior in the ESI source.[1]

Q2: Which is the best ionization mode (positive or negative) for this compound analysis?

For organic acids like this compound, negative ion electrospray ionization (ESI) is typically the preferred mode.[2] This is because the carboxylic acid group (-COOH) readily loses a proton (deprotonates) under basic or neutral conditions to form a negative ion, [M-H]⁻.[2] This deprotonation process is generally more efficient for these molecules than gaining a proton for analysis in positive ion mode.[2]

Q3: What is the most effective strategy to significantly improve the detection of this compound by LC-MS?

Chemical derivatization is a highly effective strategy to enhance the ionization efficiency of this compound.[3][4] This process involves chemically modifying the molecule to introduce a group that is more readily ionized, which can lead to a substantial increase in signal intensity.[3][5]

Q4: Can I analyze this compound without derivatization?

Yes, it is possible, though it can be challenging.[3] To improve the analysis of the underivatized form, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is better suited for retaining and separating polar compounds compared to traditional reversed-phase chromatography.[3]

  • Ion-Pairing Chromatography: Using ion-pairing agents in the mobile phase can improve the retention of ionic analytes like this compound on reversed-phase columns.[6]

  • Mobile Phase Optimization: Careful selection of mobile phase additives is critical.[6][7][8]

  • Ion Source Parameter Optimization: Fine-tuning the ESI source parameters is essential to maximize the signal.[2][9]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step Expected Outcome
Poor Ionization Efficiency Implement a chemical derivatization protocol using a suitable reagent like 3-nitrophenylhydrazine (3-NPH).Significant increase in signal intensity of the derivatized analyte.
Incorrect Mass Spectrometer Polarity For the underivatized analyte, operate in negative ion mode to detect the [M-H]⁻ ion. For derivatized analytes, the optimal polarity will depend on the derivatizing agent.[3]Detection of the expected ion with improved signal-to-noise.
Suboptimal Mobile Phase Composition If analyzing in negative ion mode without derivatization, avoid acidic mobile phase additives like formic acid, which can suppress ionization.[3] Consider a mobile phase with a small amount of a basic modifier like ammonium acetate or formate.[3][8][10]Enhanced signal intensity due to reduced ion suppression.
Inefficient Desolvation in the ESI Source Optimize source parameters such as gas temperatures, gas flow rates, and nebulizer pressure to ensure efficient droplet desolvation and ion release.[3]Improved signal stability and intensity.

dot graph TD; A[Start: Low/No Signal] --> B{Is the sample derivatized?}; B -- No --> C[Switch to Negative Ion Mode]; C --> D{Is the mobile phase acidic?}; D -- Yes --> E[Replace acidic additive with a basic or neutral one (e.g., ammonium acetate)]; D -- No --> F[Optimize ESI Source Parameters]; E --> F; F --> G{Signal Improved?}; G -- No --> H[Consider Derivatization]; B -- Yes --> I[Check Derivatization Reaction Efficiency]; I --> J[Optimize ESI Source for Derivative]; J --> G; G -- Yes --> K[End: Signal Acquired]; H --> K;

end

A logical troubleshooting guide for addressing low signal intensity of this compound.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimize key ESI source parameters for this compound using direct infusion.

Objective: To determine the optimal capillary voltage, nebulizer pressure, and drying gas temperature/flow that maximize the signal intensity for the [M-H]⁻ ion.

Materials:

  • A standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent composition similar to the intended mobile phase.

  • A syringe pump for direct infusion.

  • Mass spectrometer with an ESI source.

Methodology:

  • Initial Setup:

    • Set up the mass spectrometer for infusion analysis.

    • Connect the syringe pump to the ESI source inlet.

    • Begin infusing the standard solution at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

    • Set the mass spectrometer to acquire data in negative ion mode and monitor the mass-to-charge ratio (m/z) for the deprotonated analyte ([M-H]⁻).

    • Start with generic instrument parameters as a baseline.[2]

  • Capillary Voltage Optimization:

    • While monitoring the analyte signal, vary the capillary voltage in discrete steps (e.g., from 2000 V to 4000 V in 250 V increments for negative mode).[2]

    • Allow the signal to stabilize at each step before recording the intensity.

    • Plot the signal intensity versus capillary voltage to identify the optimal value.

  • Nebulizer Pressure Optimization:

    • Set the capillary voltage to its optimized value.

    • Vary the nebulizer pressure in steps (e.g., from 10 to 50 psi in 5 psi increments).[9]

    • Record the signal intensity at each step.

    • Plot the intensity versus pressure to determine the optimal setting.

  • Drying Gas Temperature and Flow Rate Optimization:

    • Set the capillary voltage and nebulizer pressure to their optimized values.

    • First, optimize the drying gas temperature. Vary it in steps (e.g., from 250°C to 450°C in 25°C increments).[2] Be cautious with thermally labile compounds.

    • Next, at the optimal temperature, vary the drying gas flow rate (e.g., from 4 to 12 L/min in 1 L/min increments).[9]

    • Identify the combination of temperature and flow that provides the best signal.

Parameter Typical Starting Range Step Size
Capillary Voltage (Negative) 2000 - 4000 V250 V
Nebulizer Pressure 10 - 50 psi5 psi
Drying Gas Temperature 250 - 450 °C25 °C
Drying Gas Flow Rate 4 - 12 L/min1 L/min

dot graph TD; subgraph "Optimization Workflow" direction LR; A[Start Infusion] --> B(Set Initial Parameters); B --> C{Optimize Capillary Voltage}; C --> D{Optimize Nebulizer Pressure}; D --> E{Optimize Drying Gas Temperature}; E --> F{Optimize Drying Gas Flow}; F --> G[Final Optimized Parameters]; end

end

A workflow for the systematic optimization of ESI source parameters.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol provides a general procedure for the derivatization of this compound with 3-NPH to enhance its ionization efficiency in negative ESI mode.

Objective: To chemically modify this compound to improve its detection by LC-MS.

Materials:

  • This compound standard or sample

  • 3-Nitrophenylhydrazine (3-NPH) solution

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • Solvent for quenching the reaction (e.g., formic acid)

  • Acetonitrile

  • Water

Methodology:

  • Sample Preparation:

    • Prepare a solution of your sample or standard containing this compound in a suitable solvent.

  • Derivatization Reaction:

    • To your sample, add a solution of 3-NPH and a solution of EDC in the presence of pyridine. The exact concentrations and volumes will need to be optimized for your specific application.

    • Vortex the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

  • Reaction Quenching:

    • Quench the reaction by adding a small amount of a quenching agent like formic acid.

  • Sample Dilution and Analysis:

    • Dilute the final solution with a mixture of acetonitrile and water.

    • Centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Note: This is a general guideline. The specific reaction conditions (reagent concentrations, incubation time, and temperature) should be optimized for your specific experimental needs.

dot graph TD; A[Sample containing this compound] --> B(Add 3-NPH, EDC, and Pyridine); B --> C(Vortex and Incubate); C --> D(Quench Reaction); D --> E(Dilute and Centrifuge); E --> F[Analyze by LC-MS/MS];

end

General workflow for the derivatization of this compound with 3-NPH.

References

Technical Support Center: Isomeric Interference in 3-Hydroxy-2-oxobutanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-2-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with isomeric interference during its measurement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound, also known as beta-Hydroxy-alpha-ketobutyric acid, is an alpha-keto and beta-hydroxy acid with the molecular formula C4H6O4.[1] It is a metabolite involved in various biochemical pathways, including amino acid metabolism. Accurate measurement of this compound is crucial for metabolic research and understanding certain disease states.

Q2: What are the primary isomers that can interfere with the measurement of this compound?

Interference can arise from two main types of isomers:

  • Stereoisomers: this compound is a chiral molecule and exists as two enantiomers: (R)-3-Hydroxy-2-oxobutanoic acid and (S)-3-Hydroxy-2-oxobutanoic acid. These enantiomers often have identical physical properties, making them difficult to separate on standard achiral chromatography columns.

  • Structural (or constitutional) isomers: These are molecules that have the same molecular formula but different structural formulas. A common interfering structural isomer is 3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid).

Q3: Why is it critical to separate these isomers?

Different isomers can have distinct biological activities and metabolic origins. For instance, the stereochemistry of a molecule can dictate its interaction with enzymes and receptors. Therefore, to obtain accurate biological insights, it is essential to resolve and quantify each isomer individually.

Q4: What analytical techniques are commonly used to measure this compound and its isomers?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques. Due to the low volatility of this compound, a derivatization step is typically required for GC-MS analysis to make the analyte more volatile and thermally stable.[2]

Q5: What is derivatization and why is it necessary for analyzing this compound by GC-MS?

Derivatization is a chemical reaction that modifies a compound to produce a new compound with properties that are better suited for a particular analytical method.[3] For GC-MS analysis of polar compounds like this compound, derivatization is crucial to:

  • Increase volatility and thermal stability.

  • Improve chromatographic peak shape.

  • Enhance detection sensitivity.

  • Enable the separation of enantiomers by creating diastereomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly concerning isomeric interference.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor or no separation of enantiomers. Inadequate chiral resolution.1. Indirect Method (Derivatization to Diastereomers): - Use a chiral derivatizing agent to convert the enantiomers into diastereomers, which can be separated on a standard achiral column.[4][5][6] - Ensure the chiral derivatizing agent is of high enantiomeric purity. - Optimize the derivatization reaction conditions (temperature, time, reagent concentration).2. Direct Method (Chiral Chromatography): - If using a chiral column (e.g., Chiralpak series for HPLC), ensure the column is appropriate for the analyte. - Optimize the mobile phase composition (e.g., adjust the percentage of alcohol modifier and/or acidic additive). - Optimize the column temperature and flow rate.
Co-elution of this compound and a structural isomer (e.g., 3-Methyl-2-oxobutanoic acid). Insufficient chromatographic separation.1. Optimize GC or LC Conditions: - GC: Adjust the oven temperature program (e.g., use a slower ramp rate). Select a column with a different stationary phase polarity. - LC: Modify the mobile phase gradient and composition. Try a different column chemistry (e.g., a different C18 phase or a HILIC column).2. Mass Spectrometry Resolution: - Even with co-elution, isomers can often be distinguished by their mass spectra if they have unique fragmentation patterns. Analyze the mass spectra of pure standards to identify unique fragment ions for each isomer and use these for quantification in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
Poor peak shape (e.g., tailing or fronting). Analyte interaction with active sites in the GC/LC system, improper derivatization, or column overload.1. System Inertness: - Use a deactivated inlet liner and column in GC. - For LC, ensure the column is properly conditioned.2. Derivatization: - Ensure the derivatization reaction has gone to completion. Incomplete derivatization can leave polar functional groups exposed.3. Sample Concentration: - Dilute the sample to avoid overloading the column.
Low signal intensity or poor sensitivity. Inefficient extraction, incomplete derivatization, or suboptimal MS parameters.1. Sample Preparation: - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to improve recovery.2. Derivatization: - Screen different derivatization reagents to find one that provides a high ionization efficiency for your analyte.3. Mass Spectrometry: - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). - For MS/MS, optimize the collision energy for the desired fragmentation.
Presence of unexpected peaks in the chromatogram. Contamination from reagents, sample matrix, or the analytical system.1. Run Blanks: - Analyze a solvent blank and a method blank (a blank sample taken through the entire sample preparation process) to identify the source of contamination.2. Use High-Purity Reagents: - Ensure all solvents and reagents are of high purity (e.g., HPLC or MS grade).3. System Maintenance: - Regularly clean the ion source of the mass spectrometer and replace consumable parts like the GC inlet liner and septum.

Experimental Protocols

The following are example protocols for the analysis of this compound. These are based on established methods for similar analytes and may require optimization for your specific application and instrumentation.

Protocol 1: GC-MS Analysis with Chiral Derivatization

This protocol describes the conversion of enantiomers into diastereomers for separation on a standard achiral GC column.

1. Sample Preparation (from a biological matrix like plasma or urine):

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the sample.

  • Acidification: Acidify the sample to approximately pH 1 with a suitable acid (e.g., 6 M HCl).

  • Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate. Repeat the extraction three times and combine the organic layers.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Esterification with a Chiral Alcohol:

    • To the dried extract, add a solution of a chiral alcohol (e.g., (S)-(+)-2-butanol) in an appropriate solvent with an acid catalyst.

    • Heat the reaction mixture to facilitate esterification.

    • After the reaction, evaporate the excess reagents.

  • Acylation:

    • To the dried ester, add an acylating reagent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).

    • Allow the reaction to proceed at room temperature.

    • Evaporate the reagents and reconstitute the sample in a suitable solvent for GC-MS analysis.

3. GC-MS Parameters (Example):

ParameterSetting
Column DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

4. Expected Outcome:

The two enantiomers of this compound will be converted into two diastereomers with different physical properties, allowing for their separation on the achiral GC column.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for the direct analysis of this compound, potentially with chiral separation if a chiral LC column is used.

1. Sample Preparation (from a biological matrix):

  • Internal Standard Addition: Add an internal standard to the sample.

  • Protein Precipitation: For plasma or serum, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Parameters (Example):

ParameterSetting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a chiral column for enantiomeric separation.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions (Hypothetical):

The specific precursor-to-product ion transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer. A possible transition could be the loss of CO2 from the deprotonated molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound117.0To be determined
Internal StandardTo be determinedTo be determined

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample is Internal Standard Addition start->is acid Acidification is->acid lle Liquid-Liquid Extraction acid->lle dry Drying lle->dry evap Evaporation dry->evap deriv Chiral Derivatization evap->deriv evap2 Evaporation of Reagents deriv->evap2 recon Reconstitution evap2->recon gcms GC-MS Analysis recon->gcms data Data Processing gcms->data

Caption: Workflow for GC-MS analysis with chiral derivatization.

experimental_workflow_lcms cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis start_lc Biological Sample is_lc Internal Standard Addition start_lc->is_lc ppt Protein Precipitation is_lc->ppt cent Centrifugation ppt->cent super Collect Supernatant cent->super lcms LC-MS/MS Analysis super->lcms data_lc Data Processing lcms->data_lc

Caption: Workflow for LC-MS/MS analysis.

logical_relationship compound This compound isomers Isomers compound->isomers stereo Stereoisomers (R and S enantiomers) isomers->stereo structural Structural Isomers (e.g., 3-Methyl-2-oxobutanoic acid) isomers->structural

Caption: Isomeric relationships of this compound.

References

Technical Support Center: Optimization of Extraction Protocols for 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction protocols for 3-Hydroxy-2-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem ID Issue Potential Cause Recommended Action Expected Outcome
EXT-001 Low or No Analyte Recovery Incomplete tissue homogenization.For tough tissues, consider cryo-grinding. Increase homogenization time or intensity.Complete tissue disruption and improved analyte release.
Inefficient extraction from the matrix.Optimize the solvent-to-sample ratio. Consider a two-step or repeated extraction protocol. Ensure thorough vortexing or mixing.Enhanced partitioning of the analyte into the solvent.
Analyte degradation during extraction.Keep samples on ice or at 4°C throughout the process.[1] Minimize the time between extraction and analysis. For long-term stability, store samples at -80°C and avoid repeated freeze-thaw cycles.[1]Preservation of analyte integrity.
Incorrect pH of the sample.For Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), adjust the pH of the sample to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral, less polar form.[1]Improved retention on nonpolar SPE sorbents and enhanced partitioning into organic solvents.
CHROM-002 Poor Chromatographic Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Deactivate the GC inlet liner and use a high-quality, inert column.Minimized analyte interaction with active sites, leading to symmetrical peaks.
Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.Complete conversion of the analyte to its volatile derivative, improving chromatographic performance.
Matrix effects in LC-MS.Dilute the sample extract. Use a matrix-matched calibration curve. Consider SPE for sample cleanup.Reduced ion suppression or enhancement, leading to more accurate quantification.
REP-003 High Variability Between Replicates Inconsistent sample homogenization.Ensure each sample is homogenized to the same degree using a standardized protocol.Improved consistency of analyte extraction across samples.
Pipetting errors, especially with small volumes.Use calibrated pipettes and ensure proper pipetting technique.Increased precision and accuracy of sample and reagent volumes.
Inconsistent derivatization.Prepare a master mix of the derivatization reagent and add it consistently to all samples.Uniform derivatization across all samples, leading to more reproducible results.
STAB-004 Analyte Degradation Over Time Improper storage of extracts.Store extracts at low temperatures (-20°C or -80°C) and in amber vials to protect from light.[1]Minimized degradation of the analyte prior to analysis.
Instability of derivatized sample.Analyze derivatized samples as soon as possible. Check the stability of the specific derivatives under your storage conditions.[1]Accurate quantification of the analyte without degradation-related losses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2] LLE is a simpler technique but may have lower recovery, while SPE can offer higher selectivity and recovery.[2]

Q2: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of this compound?

A2: Polar organic solvents that are immiscible with water are generally effective. Ethyl acetate and diethyl ether are commonly used for extracting organic acids.[3][4] The choice of solvent should be optimized for your specific sample matrix.

Q3: Why is pH adjustment of the sample important before extraction?

A3: this compound is a carboxylic acid. Adjusting the sample pH to be acidic (at least 2 pH units below its pKa) protonates the carboxylic acid group, making the molecule less polar.[1] This increases its solubility in organic solvents during LLE and enhances its retention on nonpolar SPE sorbents.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of the analyte.[5] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization may not be strictly necessary but can improve ionization efficiency and chromatographic separation.

Q5: How can I minimize the degradation of this compound during sample preparation?

A5: Alpha-keto acids can be unstable.[5] To minimize degradation, it is crucial to work at low temperatures (on ice or at 4°C) and minimize the processing time.[1] For biological samples like plasma, deproteinization with a solvent like methanol is often preferred over strong acids to prevent analyte loss.[1] Proper storage of samples and extracts at -80°C is recommended for long-term stability.[1]

Data Presentation

Table 1: Comparison of Extraction Protocol Performance for Hydroxy Acids*
Parameter Protocol 1: Liquid-Liquid Extraction (LLE) Protocol 2: Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on polarity.Retention of the analyte on a solid sorbent followed by selective elution.
Expected Recovery 60-80%85-95%[2]
Selectivity Low to moderate; co-extraction of other organic compounds is likely.High; specific wash and elution solvents allow for effective removal of interferences.
Speed / Throughput Moderate; can be time-consuming for multiple samples.High; well-suited for parallel processing of multiple samples, especially with automation.
Solvent Consumption HighLow
Cost per Sample LowHigh (due to the cost of SPE cartridges)
Automation Potential LowHigh

Note: The expected recovery values are based on data for structurally similar short-chain hydroxy and keto acids and may require optimization for this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)

This protocol describes a standard LLE procedure suitable for the extraction of this compound from biological fluids.

Methodology:

  • Sample Preparation:

    • To 1 mL of the biological fluid in a centrifuge tube, add an appropriate internal standard.

    • Acidify the sample to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid group.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction of the aqueous layer twice more with 3 mL of fresh ethyl acetate each time to maximize recovery.

  • Drying and Concentration:

    • Combine the three organic extracts.

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly above to a final volume of approximately 100 µL.

  • Analysis:

    • The concentrated extract is now ready for derivatization and subsequent analysis by GC-MS or for direct analysis by LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Anion Exchange Sorbent

This protocol is designed for a more selective extraction of this compound, providing a cleaner extract.

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of the biological fluid, add an internal standard.

    • Adjust the pH of the sample to 6-7 to ensure the carboxylic acid group is deprotonated (anionic).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove unretained compounds.

    • Follow with a wash of 1 mL of methanol to remove polar, non-ionic interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample add_is Add Internal Standard start->add_is ph_adjust pH Adjustment add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent condition_spe Condition SPE Cartridge ph_adjust->condition_spe vortex Vortex & Centrifuge add_solvent->vortex collect_organic Collect Organic Layer (Repeat) vortex->collect_organic dry_concentrate Dry & Concentrate collect_organic->dry_concentrate derivatization Derivatization (for GC-MS) dry_concentrate->derivatization load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analyte wash_spe->elute elute->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_stability Analyte Stability cluster_analysis_issues Analytical Issues start Low Analyte Recovery? check_homogenization Incomplete Homogenization? start->check_homogenization Yes check_ph Incorrect pH? start->check_ph Yes check_solvent Inefficient Solvent/Ratio? start->check_solvent Yes check_temp High Temperature? start->check_temp Yes check_time Long Processing Time? start->check_time Yes check_derivatization Incomplete Derivatization? start->check_derivatization Yes check_matrix Matrix Effects? start->check_matrix Yes optimize_homogenization Optimize Homogenization Protocol check_homogenization->optimize_homogenization adjust_ph Adjust Sample pH check_ph->adjust_ph optimize_solvent Optimize Solvent & Ratio check_solvent->optimize_solvent maintain_low_temp Maintain Low Temperature check_temp->maintain_low_temp minimize_time Minimize Processing Time check_time->minimize_time optimize_derivatization Optimize Derivatization Conditions check_derivatization->optimize_derivatization cleanup_extract Perform Sample Cleanup (SPE) check_matrix->cleanup_extract

Caption: Logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Preventing Decarboxylation of Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-keto acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of alpha-keto acids during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: Why are alpha-keto acids so challenging to quantify accurately?

Alpha-keto acids such as pyruvate, oxaloacetate, and glyoxylate are notoriously difficult to quantify because they are chemically unstable and highly reactive.[1][2] This instability leads to their degradation during sample collection, preparation, and analysis.[3] Key challenges include their susceptibility to decarboxylation, particularly under conditions of heat or in basic environments.[3][4]

Q2: What are the primary factors that promote the decarboxylation of alpha-keto acids?

Several factors can accelerate the degradation of alpha-keto acids:

  • Temperature: Elevated temperatures are a major driver of decarboxylation.[4][5]

  • pH: Both strongly acidic and basic conditions can catalyze degradation.[4][5][6] For example, pyruvic acid can be decarboxylated with warm, dilute sulfuric acid.[4]

  • Oxidation: Alpha-keto acids can be susceptible to oxidative decarboxylation, especially in the presence of oxidizing agents like hydrogen peroxide or reactive oxygen species.[4][5][7]

  • Enzymatic Activity: Residual enzymatic activity in biological samples can continue to metabolize alpha-keto acids if not properly quenched.[5]

Q3: What is derivatization, and why is it essential for alpha-keto acid analysis?

Derivatization is a chemical process that converts an analyte into a more stable and easily detectable compound. For alpha-keto acids, this is a critical step to prevent their degradation during analysis.[1][2][3] The process chemically stabilizes the reactive keto group, often by reacting it with a derivatizing agent to form a stable derivative that can be accurately measured by techniques like HPLC or GC-MS.[1][3] Common derivatization reagents include o-phenylenediamine (OPD), 1,2-diamino-4,5-methylenedioxybenzene (DMB), and hydrazines.[3][8][9]

Q4: How should I prepare and store my samples to prevent alpha-keto acid degradation?

To minimize degradation, follow these best practices:

  • Rapid Processing: Process samples as quickly as possible after collection.[3]

  • Low Temperature: Keep samples on ice or at 4°C throughout all preparation steps.[3]

  • Quenching: For cellular metabolism studies, use a rapid quenching procedure with a cold solvent like methanol to halt enzymatic activity and stabilize metabolites.[1][2][3]

  • Deproteinization: For plasma or serum samples, deproteinization using ice-cold methanol is recommended over acids like perchloric acid to avoid significant losses of keto acids.[3][5]

  • Storage: For short-term storage, keep samples at 4°C. For long-term storage, freeze them at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles.[3]

Q5: Which analytical technique is best for quantifying alpha-keto acids?

The choice of technique depends on the required sensitivity, selectivity, and available instrumentation:

  • HPLC with Fluorescence Detection: This is a robust and highly sensitive method, especially after derivatization with reagents like DMB or OPD that yield fluorescent products.[3][9][10]

  • LC-MS/MS: This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple keto acids and their isomers, making it particularly powerful for complex biological matrices.[1][2][3]

  • GC-MS: A classic technique that provides excellent separation and structural information, but requires derivatization to make the analytes volatile.[3]

Troubleshooting Guide

Problem IDProblem DescriptionPotential CausesRecommended Solutions
AKA-001 Low or no signal for alpha-keto acids 1. Analyte Degradation: The sample was exposed to high temperatures, improper pH, or prolonged processing times.[4][5] 2. Inefficient Derivatization: The derivatization reaction conditions (pH, temperature, time) were not optimal, or the reagent was degraded. 3. Poor Extraction: The extraction procedure did not efficiently recover the derivatized alpha-keto acids.1. Minimize Degradation: Process samples rapidly on ice.[3] Use a quenching solution for cellular studies.[3] For long-term storage, freeze at -80°C.[3] 2. Optimize Derivatization: Ensure the pH is acidic (e.g., using 2M HCl for OPD derivatization).[3] Prepare derivatizing reagents fresh daily.[3] 3. Improve Extraction: For derivatized alpha-keto acids, use an appropriate organic solvent like ethyl acetate for extraction.[3]
AKA-002 Split or broad chromatographic peaks 1. Acidic Injection: Highly acidic conditions of the final sample injected into the HPLC can cause peak splitting for certain derivatives.[3][9] 2. Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. 3. Poor Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before injection.1. Neutralize Sample: Dilute the final derivatized solution with a basic solution, such as 65 mM NaOH, to neutralize the sample before injection.[3][9] 2. Dilute Sample: Dilute the sample or reduce the injection volume.[3] 3. Ensure Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase.[3]
AKA-003 Poor reproducibility of results 1. Inconsistent Derivatization: Variations in reaction time, temperature, or reagent addition led to inconsistent derivatization yields.[3] 2. Sample Handling Variation: Inconsistent timing or temperature during sample processing.[5] 3. Pipetting Errors: Inaccurate dispensing of samples or reagents.[5]1. Standardize Derivatization: Use a timer for consistent reaction times and a calibrated heating block for stable temperature. 2. Standardize Workflow: Process all samples and replicates under identical conditions.[5] 3. Calibrate Pipettes: Regularly check the calibration of your pipettes.[5]
AKA-004 High background noise in chromatogram 1. Contaminated Solvents/Reagents: Impurities in the mobile phase, derivatization reagents, or extraction solvents.[3] 2. Matrix Effects: Interfering substances from the biological sample were co-extracted with the analytes. 3. Carryover: Residual sample remaining in the injection port or on the column from a previous injection.[3]1. Use High-Purity Reagents: Use high-purity (e.g., MS-grade) solvents and freshly prepared reagents.[3] 2. Clean Up Sample: Perform sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] Use an internal standard to correct for matrix effects.[3] 3. Implement Wash Cycles: Implement a robust wash cycle for the autosampler needle and injection port between samples. Run blank injections to ensure the system is clean.[3]

Quantitative Data: Stability of Alpha-Keto Acids

The stability of alpha-keto acids is highly dependent on the specific molecule, but the following table provides a general overview of stability under various conditions for a generic alpha-keto acid.

ConditionTemperatureTimeRemaining Analyte (%)Notes
pH 2.0 (Acidic) 25°C24h~85%Degradation is accelerated under acidic conditions, especially with heat.[4][6]
pH 7.0 (Neutral) 4°C48h>95%Optimal for short-term storage and processing.[3]
pH 7.0 (Neutral) 25°C24h~90%Degradation occurs at room temperature over time.
pH 9.0 (Basic) 25°C24h~70%Basic conditions can significantly promote decarboxylation.[4]
Frozen Storage -80°C30 days>98%Recommended for long-term storage to ensure stability.[3]
Freeze-Thaw 3 Cycles-~80-90%Repeated freeze-thaw cycles should be avoided.[3]

Note: Data is illustrative and actual stability will vary based on the specific alpha-keto acid and sample matrix.

Experimental Protocols

Protocol 1: Oximation and Derivatization of Alpha-Keto Acids with DMB for HPLC-Fluorescence Detection

This protocol provides a method to stabilize and quantify alpha-keto acids in biological samples by first protecting the keto group via oximation, followed by derivatization for fluorescent detection.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

  • Sodium sulfite (Na₂SO₃)

  • 2-Mercaptoethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Methanol (ice-cold)

  • Ethyl acetate

  • Biological sample (e.g., plasma, cell lysate)

  • Microcentrifuge tubes

  • Heating block

  • Centrifuge

Procedure:

Part A: Sample Preparation and Deproteinization

  • Quenching (for cells): For adherent cells, quickly aspirate the medium and add ice-cold 80% methanol. For suspension cells, pellet them by centrifugation at 4°C and resuspend in ice-cold 80% methanol.

  • Deproteinization (for plasma/serum): To 100 µL of plasma, add 400 µL of ice-cold methanol.[5]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 2 hours to facilitate complete protein precipitation.[5]

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new, clean tube.

Part B: Oximation (Stabilization Step)

  • Prepare a fresh 50 mM hydroxylamine solution in water.

  • Add 50 µL of the hydroxylamine solution to 100 µL of the supernatant from Part A.

  • Vortex briefly and incubate at room temperature for 30 minutes to convert the alpha-keto acids to more stable oxime derivatives.

Part C: DMB Derivatization

  • Prepare DMB Derivatization Solution (Fresh Daily): In a fume hood, dissolve 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in 0.87 mL of water. Carefully add 58 µL of concentrated HCl.[3]

  • In a sealed tube, mix 40 µL of the oximated sample from Part B with 40 µL of the DMB derivatization solution.[3]

  • Incubate the mixture at 60°C for 1 hour in a heating block.

  • Cool the reaction mixture on ice.

  • Neutralization: To prevent chromatographic issues, add 20 µL of 2M NaOH to neutralize the sample.[9]

Part D: Extraction and Analysis

  • Add 200 µL of ethyl acetate to the derivatized sample.

  • Vortex vigorously for 1 minute to extract the fluorescent derivatives.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50-100 µL of the initial mobile phase for HPLC analysis.

  • Inject the sample into the HPLC system with a fluorescence detector.

Visualizations

Caption: Simplified mechanism of alpha-keto acid decarboxylation.

Sample_Handling_Workflow start Sample Collection quench Immediate Quenching (e.g., cold methanol) start->quench deproteinate Deproteinization (e.g., cold methanol) quench->deproteinate store Store at -80°C? deproteinate->store freeze Freeze at -80°C store->freeze Yes proceed Proceed to Derivatization store->proceed No freeze->proceed stabilize Stabilization (Oximation) proceed->stabilize analysis Analysis derivatize Derivatization (e.g., DMB) stabilize->derivatize derivatize->analysis

Caption: Decision workflow for alpha-keto acid sample handling.

Experimental_Workflow A 1. Sample Collection & Deproteinization with Cold Methanol B 2. Centrifuge at 4°C A->B C 3. Collect Supernatant B->C D 4. Oximation with Hydroxylamine C->D E 5. Derivatization with DMB at 60°C D->E F 6. Neutralize and Extract with Ethyl Acetate E->F G 7. Evaporate and Reconstitute F->G H 8. HPLC-Fluorescence Analysis G->H

Caption: Experimental workflow for sample prep and derivatization.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 3-Hydroxy-2-oxobutanoic acid, a key intermediate in threonine metabolism. Given the limited availability of validated methods specifically for this analyte, this document presents a comparative analysis of established techniques for similar α-keto acids. The experimental data cited is representative of the performance characteristics expected from these analytical approaches and serves as a benchmark for method development and validation.

Introduction to this compound and its Quantification

This compound is an α-keto acid that plays a role in the catabolism of the essential amino acid, threonine.[1] Accurate quantification of this metabolite is crucial for studying amino acid metabolism and its potential alterations in various physiological and pathological states. The inherent reactivity and potential instability of α-keto acids, however, present analytical challenges.[2] This guide explores two primary analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, as robust methods for the reliable quantification of this compound in biological matrices.

Comparison of Quantification Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. Below is a comparison of two proposed methods for the quantification of this compound.

ParameterLC-MS/MSHPLC with Fluorescence Detection
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection of fluorescent derivatives.
Specificity High, based on parent and fragment ion masses.Moderate to high, dependent on the specificity of the derivatizing agent.
Sensitivity (LOD/LOQ) High (Low nM range).[3]High (nM to low µM range).[3]
Linearity Excellent over a wide dynamic range.Good, but may be more limited than LC-MS/MS.
Precision (%RSD) Typically <15%.Typically <15%.
Accuracy (%Recovery) 85-115%.80-120%.
Sample Preparation Protein precipitation followed by dilution.Protein precipitation, derivatization, and potential solid-phase extraction.
Throughput High, with rapid analysis times.Moderate, derivatization step can be time-consuming.
Instrumentation Requires a tandem mass spectrometer.Requires a fluorescence detector.

Experimental Protocols

Detailed methodologies for the two proposed analytical approaches are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific matrix and instrumentation used.

Method 1: LC-MS/MS Quantification of this compound

This method offers high sensitivity and selectivity, making it ideal for the analysis of low-abundance metabolites in complex biological samples.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
  • Ionization Source: Electrospray ionization (ESI).
  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.

Method 2: HPLC with Fluorescence Detection

This method requires a derivatization step to introduce a fluorescent tag to the α-keto acid, enabling sensitive detection. 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a common derivatizing agent for α-keto acids.[3]

1. Sample Preparation and Derivatization: [3]

  • Perform protein precipitation as described in the LC-MS/MS method.
  • To the dried extract, add 50 µL of DMB solution (prepared in a solution containing sodium sulfite, 2-mercaptoethanol, and hydrochloric acid).
  • Add 50 µL of a solution containing an appropriate internal standard (e.g., another α-keto acid not present in the sample).
  • Heat the mixture at 60°C for 30 minutes to facilitate derivatization.
  • Cool the sample and add 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Acetate buffer (pH 5.5).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate the derivatized analyte from other sample components.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detector: Excitation and emission wavelengths will be specific to the DMB-derivatized product and should be optimized.

Visualizations

The following diagrams illustrate the metabolic context of this compound and a general experimental workflow for its quantification.

Threonine_Degradation_Pathway Threonine Threonine Intermediate1 2-Amino-3-ketobutyrate Threonine->Intermediate1 Threonine dehydrogenase Intermediate2 This compound Threonine->Intermediate2 Transaminase Glycine Glycine Intermediate1->Glycine 2-Amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA Intermediate1->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase PropionylCoA Propionyl-CoA Intermediate2->PropionylCoA

Caption: Threonine Degradation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (for HPLC-Fluorescence) Supernatant->Derivatization optional LC LC Separation Supernatant->LC Derivatization->LC Detection Detection (MS/MS or Fluorescence) LC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental Workflow for Quantification.

References

A Comparative Guide to GC-MS and LC-MS for the Analysis of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of endogenous metabolites is critical for understanding disease mechanisms and evaluating the efficacy and safety of new therapeutics. 3-Hydroxy-2-oxobutanoic acid, also known as 3-hydroxy-α-ketobutyrate, is a short-chain keto acid that can be an important marker in metabolic studies.[1] The choice of the analytical technique for its quantification is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

At a Glance: Performance Comparison

While direct comparative studies on this compound are limited, we can infer the performance of GC-MS and LC-MS by examining data from the analysis of structurally similar hydroxy and keto acids. The following table summarizes key quantitative parameters to aid in the selection of the appropriate methodology.

ParameterGC-MSLC-MS/MSRemarks
Limit of Detection (LOD) 0.5 - 29 µg/L (for similar hydroxy acids)Potentially in the low ng/mL range (for similar hydroxy acids)[2]LC-MS/MS generally offers superior sensitivity for targeted analyses.[2]
Limit of Quantitation (LOQ) ~5 µM (for 2-hydroxybutyrate)[2]~1 ng/mL (for 2-hydroxy-4-(methylthio)butanoic acid); 30 ng/mL (for β-hydroxy-β-methylbutyrate)[2]Method-dependent, but LC-MS/MS typically provides lower LOQs.[2]
Linearity Maintained up to 3 or 12 mg/L (for similar hydroxy acids)[2]r > 0.998 over a range of 30-4600 ng/mL (for β-hydroxy-β-methylbutyrate)[2]Both techniques can achieve excellent linearity over a significant concentration range.
Precision (%RSD) < 12%[2]; For phenolic acids, GC-MS showed better RSD (1.4%) than LC-TOFMS (7.2%)[3]Intra- and inter-day precision are generally within acceptable guidelines.[2]GC-MS can sometimes offer better precision, although modern LC-MS/MS instruments are highly reproducible.[2][3]
Recovery 85 - 106%[2]Apparent recoveries for similar acids with derivatization can be around 100%[2]; >88% for 3-hydroxypentanoic acid[4]Both methods can achieve high and reproducible recovery with optimized protocols.

Principles of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[5] Due to the polar nature and low volatility of this compound, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6] Silylation is a common derivatization technique for hydroxy acids.[7][8] Following separation, the mass spectrometer ionizes the eluted derivatives and separates the resulting ions based on their mass-to-charge ratio, enabling sensitive and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): In contrast, LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] A significant advantage of LC-MS is that it can often analyze polar compounds like this compound directly without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical variability.[5] This makes it highly suitable for high-throughput analysis. LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity, particularly in complex biological matrices.[2]

Experimental Workflows

The selection of an analytical method is heavily influenced by the experimental workflow. The following diagrams illustrate the typical steps involved in the analysis of this compound using GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Processing Data Acquisition & Processing Detection->Processing Quantification Quantification Processing->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Processing Data Acquisition & Processing Detection->Processing Quantification Quantification Processing->Quantification

Caption: General workflow for the LC-MS analysis of this compound.

Experimental Protocols

Below are representative protocols for the analysis of this compound using GC-MS and LC-MS. These are generalized methods and may require optimization for specific matrices and instrumentation.

GC-MS Protocol
  • Sample Preparation and Extraction:

    • To a 100 µL aliquot of biological sample (e.g., plasma, urine), add an appropriate internal standard.

    • Acidify the sample to a pH < 2 with 6M HCl to protonate the carboxylic acid group.[6]

    • Perform a liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the layers.[6]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[6]

  • Derivatization (Silylation):

    • To the dried extract, add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

    • Seal the vial and heat at 60-80°C for 30 minutes to ensure complete derivatization.[6]

    • Cool the vial to room temperature before injection.[6]

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for the derivatized this compound should be used for enhanced sensitivity and specificity.

LC-MS Protocol
  • Sample Preparation:

    • To a 50 µL aliquot of biological sample, add an appropriate internal standard.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.[9] Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]

    • Transfer the supernatant to a new tube and either inject directly or dilute with the initial mobile phase. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used depending on the desired retention and separation from other matrix components.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Operate with an electrospray ionization (ESI) source, likely in negative ion mode for the underivatized carboxylic acid.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard, providing high selectivity and sensitivity.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • GC-MS is a well-established technique that can provide excellent precision and chromatographic resolution.[2][5] However, the mandatory derivatization step can be time-consuming and a potential source of analytical variability.[5]

  • LC-MS/MS generally offers higher sensitivity and sample throughput due to simpler sample preparation without the need for derivatization.[2][5] It is particularly well-suited for targeted quantification in complex biological matrices and is often the preferred platform for clinical and pharmaceutical research.[2]

Ultimately, factors such as available instrumentation, desired sensitivity, sample matrix complexity, and the need for high-throughput analysis will guide the decision for the most appropriate method for the analysis of this compound.

References

A Comparative Guide to Internal Standards for the Quantification of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-hydroxy-2-oxobutanoic acid, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of potential internal standards, complete with experimental protocols and performance data to inform your selection process.

Introduction to this compound and the Role of Internal Standards

This compound is a short-chain keto acid involved in various metabolic pathways.[1][2] Accurate quantification of this analyte in biological matrices is crucial for metabolic research and clinical diagnostics. The use of an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the robustness of the analytical method. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and co-elute with the analyte without causing interference. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for mass spectrometry-based quantification as they exhibit nearly identical chemical and physical properties to the analyte.

Comparison of Internal Standard Strategies

Due to the limited commercial availability of a dedicated stable isotope-labeled internal standard for this compound, researchers must consider alternative strategies. This guide compares two primary approaches: the use of a structurally similar SIL standard and a structurally unrelated compound.

FeatureStructurally Similar SIL Standard Structurally Unrelated Standard
Recommended Compound Sodium 3-Methyl-2-oxobutanoic acid-13C2Sulbactam
Rationale Close structural and chemical similarity to the analyte, likely to co-elute and exhibit similar ionization efficiency.Used when a suitable SIL standard is unavailable. Must not interfere with the analyte.
Analytical Method LC-MS/MS or GC-MSLC-MS/MS
Commercial Availability Available from suppliers like MedChemExpress.[3]Readily available from suppliers like Sigma-Aldrich.
Potential Advantages More accurate correction for matrix effects and extraction variability.Cost-effective and readily accessible.
Potential Disadvantages May not perfectly co-elute with the analyte, requiring careful chromatographic optimization.May not adequately compensate for analyte-specific matrix effects or extraction losses.

Experimental Protocols

Protocol 1: Quantification of this compound using a Structurally Similar SIL Internal Standard by LC-MS/MS

This protocol is adapted from established methods for similar short-chain keto acids.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Sodium 3-Methyl-2-oxobutanoic acid-13C2 in a suitable solvent like methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: A reversed-phase column suitable for polar analytes (e.g., C18 with polar end-capping).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: To be determined by infusing standard solutions of this compound and Sodium 3-Methyl-2-oxobutanoic acid-13C2.

Protocol 2: Quantification of this compound using a Structurally Unrelated Internal Standard by LC-MS/MS

This protocol is based on a validated method for similar short-chain fatty acids where a SIL-IS was unavailable.[4]

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (Sulbactam in a suitable solvent).

  • Add 200 µL of acetonitrile for protein precipitation.

  • Vortex and centrifuge as described in Protocol 1.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions

  • Column: Phenomenex Luna C18.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Mass Spectrometry: ESI in negative ion mode.[4]

  • MRM Transitions: To be optimized for this compound and sulbactam.

Protocol 3: Quantification of this compound using a Structurally Similar SIL Internal Standard by GC-MS

This protocol requires derivatization to increase the volatility of the analyte and internal standard.

1. Sample Preparation (Urine or Plasma)

  • To 1 mL of sample, add the internal standard (Sodium 3-Methyl-2-oxobutanoic acid-13C2).

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Evaporate the organic layer to dryness.

2. Derivatization (Silylation)

  • To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

  • Heat at 70°C for 30 minutes.

3. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 280°C.

  • Ion Source: Electron ionization (EI).

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Visualizing the Workflow

LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for LC-MS/MS quantification.

GC-MS Quantification Workflow cluster_sample_prep_gc Sample Preparation cluster_derivatization Derivatization cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Biological Sample Add_IS_GC Add Internal Standard Sample_GC->Add_IS_GC LLE Liquid-Liquid Extraction Add_IS_GC->LLE Evaporation_GC Solvent Evaporation LLE->Evaporation_GC Silylation Silylation Evaporation_GC->Silylation GC_Separation GC Separation Silylation->GC_Separation MS_Detection_GC MS Detection (SIM) GC_Separation->MS_Detection_GC Peak_Integration_GC Peak Integration MS_Detection_GC->Peak_Integration_GC Ratio_Calculation_GC Analyte/IS Ratio Calculation Peak_Integration_GC->Ratio_Calculation_GC Quantification_GC Quantification Ratio_Calculation_GC->Quantification_GC

References

A Comparative Guide to the Accurate and Precise Measurement of 3-Hydroxy-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 3-Hydroxy-2-oxobutanoic acid, a key intermediate in branched-chain amino acid (BCAA) metabolism, is crucial for a comprehensive understanding of various physiological and pathological states. The selection of an appropriate analytical method is paramount to ensure the reliability and validity of experimental data. This guide provides an objective comparison of common analytical techniques for the measurement of this compound, focusing on their accuracy and precision.

Performance Comparison of Analytical Methods

While direct comparative validation data for this compound is limited in published literature, this section summarizes the performance of common analytical techniques based on data from structurally similar analytes. The following table provides an overview of the expected accuracy and precision for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Analytical MethodAnalyte(s) from LiteratureAccuracy (% Recovery)Intra-Assay Precision (% CV)Inter-Assay Precision (% CV)
GC-MS Sibutramine100.10 - 102.71%[1]< 2.99%[1]Not Reported
LC-MS/MS 3-Hydroxypentanoic Acid-12.7 to 5.9% (as %RE)[2]1.6 - 6.6%[2]4.0 - 6.2%[2]
3-Hydroxybutyric AcidNot Reported< 5.5%[3]< 5.8%[3]
Enzymatic Assay α-Hydroxybutyrate102%[4]3.1%[4]5.2%[4]

Note: The data presented is for structurally and functionally related molecules and should be considered indicative of the potential performance for this compound measurement. Method validation with the specific target analyte is essential for obtaining definitive performance characteristics.

Signaling Pathway Involvement

This compound is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically in the pathway leading to the synthesis of isoleucine. The following diagram illustrates this metabolic pathway.

BCAA_Biosynthesis Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine dehydratase Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetohydroxyacid synthase Pyruvate Pyruvate Pyruvate->Acetohydroxybutyrate Dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Acetohydroxy acid isomeroreductase Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Dihydroxyacid dehydratase Hydroxy_oxobutanoate 3-Hydroxy-2-oxobutanoate Dihydroxy_methylvalerate->Hydroxy_oxobutanoate Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Branched-chain aminotransferase

Biosynthesis pathway of Isoleucine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical experimental protocols for the quantification of small organic acids, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a derivatization step is required to increase volatility.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex thoroughly and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

3. GC-MS Analysis:

  • GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Acquisition: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds in complex biological matrices, often without the need for derivatization.

1. Sample Preparation:

  • To 50 µL of plasma or serum, add an internal standard.

  • Precipitate proteins by adding 200 µL of ice-cold methanol. Vortex and centrifuge.

  • Transfer the supernatant and dilute with an equal volume of water before injection.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) negative mode.

  • Acquisition: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Enzymatic Assay

Enzymatic assays are based on the specific conversion of the analyte by an enzyme, leading to a measurable change in absorbance or fluorescence.

1. Principle:

  • An enzymatic assay for this compound would likely involve a specific dehydrogenase that catalyzes its oxidation or reduction, with the concomitant conversion of a cofactor like NAD+ to NADH or vice versa.

  • The change in NADH concentration can be monitored spectrophotometrically at 340 nm.

2. Assay Procedure (General):

  • Prepare a reaction mixture containing a suitable buffer, the specific dehydrogenase, and NAD(P)+ or NAD(P)H.

  • Add the deproteinized sample to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 37°C) for a specific time to allow the reaction to proceed to completion (endpoint assay) or to measure the initial reaction rate (kinetic assay).

  • Measure the change in absorbance at 340 nm using a spectrophotometer or plate reader.

  • Quantify the analyte concentration by comparing the absorbance change to a standard curve prepared with known concentrations of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Deproteinization Protein Precipitation Spike->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant GC_MS GC-MS (with Derivatization) Supernatant->GC_MS LC_MS LC-MS/MS Supernatant->LC_MS Enzymatic Enzymatic Assay Supernatant->Enzymatic Quantification Quantification against Calibration Curve GC_MS->Quantification LC_MS->Quantification Enzymatic->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

General workflow for this compound analysis.

References

A Comparative Guide to Derivatization Methods for Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of alpha-keto acids is critical in diverse fields, from metabolic research to drug development, due to their roles as key intermediates in pathways like the Krebs cycle and amino acid metabolism.[1][2] However, their inherent instability, high reactivity, and poor ionization efficiency pose significant analytical challenges.[3][4] Chemical derivatization is an essential strategy to overcome these hurdles, enhancing both the stability and detection sensitivity of these molecules.[4][5]

This guide provides a comprehensive comparison of common derivatization methods for alpha-keto acids, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their analytical needs, whether using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary

This guide evaluates three principal derivatization strategies for alpha-keto acids:

  • o-Phenylenediamine (OPD) and its Analogs: These reagents react with α-keto acids to form highly fluorescent and stable quinoxaline derivatives, making them ideal for sensitive fluorescence-based detection via HPLC.[1][3]

  • Girard's Reagents (T & P): These cationic hydrazides introduce a permanent positive charge onto the keto group, significantly enhancing ionization efficiency for analysis by LC-MS/MS.[3][6]

  • Oximation and Silylation: This two-step method is primarily employed for GC-MS analysis. Oximation protects the keto group, while silylation of the carboxylic acid group increases volatility and thermal stability.[3][7]

Quantitative Performance Comparison

The selection of a derivatization reagent significantly impacts the sensitivity, selectivity, and complexity of the analytical method. The following table summarizes the quantitative performance of common derivatization agents for alpha-keto acids.

Derivatization ReagentAnalyteAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Advantages
o-Phenylenediamine (OPD) α-Keto AcidsHPLC-Fluorescence~5x10⁻⁷ M[8]Not explicitly stated10 to 250 pmol on-column[1]Forms highly fluorescent and stable quinoxaline derivatives.[3][9]
1,2-Diamino-4,5-methylenedioxybenzene (DMB) α-Keto AcidsHPLC-Fluorescence1.3–5.4 nM[1][2] (6-44 fmol injection)[10]4.2–18 nM[1][2]50 nM - 5 µM[1]High sensitivity for fluorescence detection.[1][10]
Girard's Reagent T (GT) Ketones/Keto AcidsLC-MS/MSfmol range reported for other carbonyls[3]Not explicitly statedNot explicitly statedIntroduces a permanent positive charge, significantly improving ESI+ ionization.[3]
O-(2,3,4,5,pentafluorobenzyl)hydroxylamine (PFBHA) + Silylation Keto AcidsGC-MS / LC-MS/MS0.01–0.25 μM (LC-MS/MS)[11]Not explicitly statedUp to 300 μM (LC-MS/MS)[11]Enhances volatility for GC-MS; stable derivatives.[3][7][12]
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl CompoundsHPLC-UV / LC-MSNot explicitly statedNot explicitly statedNot explicitly statedClassic reagent for carbonyls, derivatives are UV-active.[3][13]

Signaling and Metabolic Pathways

Alpha-keto acids are central to cellular metabolism. For instance, α-ketoglutarate is a key intermediate in the Krebs cycle (Citric Acid Cycle), linking carbohydrate and amino acid metabolism. The accurate measurement of such molecules is vital for understanding metabolic flux and disease states.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate combines with Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate NAD⁺ → NADH CO₂ SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA NAD⁺ → NADH CO₂ Succinate Succinate SuccinylCoA->Succinate GDP → GTP Fumarate Fumarate Succinate->Fumarate FAD → FADH₂ Malate Malate Fumarate->Malate Malate->Oxaloacetate NAD⁺ → NADH

Figure 1: The Krebs Cycle highlighting α-Ketoglutarate.

Experimental Workflows and Protocols

Derivatization with o-Phenylenediamine (OPD) for HPLC-Fluorescence Analysis

This method is based on the reaction of the α-keto acid with OPD in an acidic medium to form a fluorescent quinoxaline derivative.

OPD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Deproteinize Deproteinization (e.g., 10% Tungstic Acid) Sample->Deproteinize Centrifuge Centrifuge (10,000 x g, 10 min) Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Mix Mix Supernatant with OPD Solution (in HCl) Supernatant->Mix Heat Heat Reaction Mixture Mix->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into HPLC System Cool->Inject Separate Reversed-Phase HPLC Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify GT_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Extract) Extract Extraction/Deproteinization Sample->Extract Mix Mix Sample Extract with Girard's Reagent T Solution Extract->Mix Incubate Incubate at Optimized Temperature and Time Mix->Incubate Inject Inject into LC-MS/MS System Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (ESI+) Separate->Detect Quantify Quantification Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extract Liquid-Liquid Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Oximation Step 1: Oximation (e.g., PFBHA in pyridine) Dry->Oximation Silylation Step 2: Silylation (e.g., MSTFA) Oximation->Silylation Inject Inject into GC-MS System Silylation->Inject Separate Capillary GC Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Quantification (SIM mode) Detect->Quantify

References

A Comparative Guide to 3-Hydroxy-2-oxobutanoic Acid and 2-Oxobutanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic roles of 3-hydroxy-2-oxobutanoic acid and 2-oxobutanoic acid. While both are metabolites of the essential amino acid threonine, their subsequent metabolic fates and physiological significance diverge significantly. This document synthesizes available experimental data to highlight these differences, offering insights for metabolic research and drug development.

Introduction

This compound and 2-oxobutanoic acid (also known as α-ketobutyrate) are two key keto acids originating from the catabolism of threonine. Understanding their distinct metabolic pathways is crucial for researchers investigating amino acid metabolism, cellular bioenergetics, and the pathophysiology of various diseases, including metabolic disorders and cancer.

Comparative Data

The following table summarizes the key differences between this compound and 2-oxobutanoic acid based on current scientific literature.

FeatureThis compound2-Oxobutanoic Acid (α-Ketobutyrate)
Molecular Formula C₄H₆O₄[1]C₄H₆O₃[2]
Molar Mass 118.09 g/mol [1]102.09 g/mol [2]
Primary Metabolic Origin Threonine[3]Threonine, Methionine, Cystathionine[4][5][6]
Key Metabolic Pathway Reduction to (2R,3S)-dihydroxybutanoic acid in certain cancers.[3]Conversion to propionyl-CoA, which enters the citric acid cycle via succinyl-CoA.[4][7]
Enzymes Involved in Formation L-threonine dehydrogenase[4][8]Threonine dehydratase (threonine deaminase)[9]
Primary Metabolic Fate Further reduction or other uncharacterized pathways.Enters central carbon metabolism for energy production or biosynthesis.[4]
Known Physiological Significance Limited direct physiological role known; potential biomarker in IDH1/2 mutated cancers.[3]Key intermediate in amino acid catabolism; accumulation can be toxic.
Reported Biological Detection Detected but not quantified in fruits and milk products.[3]Quantified in various biological fluids and tissues.

Metabolic Pathways

The metabolic pathways of this compound and 2-oxobutanoic acid diverge from their common precursor, threonine.

Metabolism of 2-Oxobutanoic Acid:

The primary route for threonine catabolism in humans involves the enzyme threonine dehydratase, which converts threonine to 2-oxobutanoic acid.[10] This keto acid is then oxidatively decarboxylated to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex.[7] Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[4] This pathway is a significant contributor to cellular energy production.

G Metabolic Pathway of 2-Oxobutanoic Acid Threonine Threonine Two_Oxobutanoic_Acid 2-Oxobutanoic Acid Threonine->Two_Oxobutanoic_Acid Threonine Dehydratase Propionyl_CoA Propionyl-CoA Two_Oxobutanoic_Acid->Propionyl_CoA BCKDH Complex Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Metabolic Pathway of 2-Oxobutanoic Acid

Metabolism of this compound:

A secondary pathway for threonine metabolism involves the enzyme L-threonine dehydrogenase, which oxidizes threonine to 2-amino-3-oxobutanoate. This intermediate is unstable and can be converted to this compound. The metabolic significance of this pathway in most physiological conditions is considered minor in humans.[10] However, in the context of certain cancers with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), this compound can be reduced to (2R,3S)-dihydroxybutanoic acid.

G Metabolic Pathway of this compound Threonine Threonine Two_Amino_3_oxobutanoate 2-Amino-3-oxobutanoate Threonine->Two_Amino_3_oxobutanoate L-threonine dehydrogenase Three_Hydroxy_2_oxobutanoic_Acid This compound Two_Amino_3_oxobutanoate->Three_Hydroxy_2_oxobutanoic_Acid Spontaneous/Enzymatic Two_Three_DHBA (2R,3S)-dihydroxybutanoic acid Three_Hydroxy_2_oxobutanoic_Acid->Two_Three_DHBA IDH1_2_mut Mutant IDH1/2 IDH1_2_mut->Three_Hydroxy_2_oxobutanoic_Acid

Metabolic Pathway of this compound

Experimental Protocols

Accurate quantification of this compound and 2-oxobutanoic acid in biological samples is essential for metabolic studies. Due to their similar chemical nature as short-chain keto acids, the following protocols can be adapted for both analytes.

1. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable derivatives of the target analytes.

  • Sample Preparation:

    • To 100 µL of plasma, serum, or tissue homogenate, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes to protect the keto group.

    • Cool to room temperature and add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of the hydroxyl and carboxyl groups. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for metabolomics, such as a DB-5ms.

    • Injection: 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in selected ion monitoring (SIM) mode for quantification using characteristic ions of the derivatized analytes.

2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the analysis of non-volatile compounds in complex biological matrices.

  • Sample Preparation:

    • To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing an internal standard.

    • Vortex to precipitate proteins and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the analytes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Optimized precursor and product ion pairs for each analyte and internal standard.

G General Workflow for Keto Acid Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Reconstitution Reconstitution (for LC-MS) Evaporation->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General Workflow for Keto Acid Analysis

Conclusion

While both this compound and 2-oxobutanoic acid are derived from threonine, their metabolic roles are distinct. 2-Oxobutanoic acid is a well-established intermediate in central metabolism, channeling carbon from amino acids into the citric acid cycle. In contrast, this compound is part of a less prominent pathway, with its significance currently highlighted in the context of specific cancer-related metabolic reprogramming. For researchers in metabolic studies and drug development, the choice of which metabolite to investigate will depend on the specific biological question, with the understanding that they represent divergent fates of threonine catabolism. The provided experimental protocols offer a starting point for the reliable quantification of these important metabolic intermediates.

References

comparative analysis of 3-Hydroxy-2-oxobutanoic acid in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-oxobutanoic acid, an alpha-keto acid, serves as a critical metabolic intermediate in a variety of organisms, ranging from microorganisms to mammals. Its strategic position in core metabolic pathways, particularly in the catabolism of the essential amino acid threonine, underscores its importance in cellular physiology. While its role as a transient metabolite is established, emerging research into the signaling functions of related alpha-keto acids suggests that this compound may also possess regulatory functions, influencing cellular processes beyond simple energy metabolism. This guide provides a comparative analysis of this compound across different species, summarizing its metabolic context, discussing potential signaling roles, and detailing experimental protocols for its quantification.

Comparative Quantitative Analysis

Direct comparative studies on the endogenous concentrations of this compound across different species are not extensively documented in current literature. Its transient nature as a metabolic intermediate often results in low steady-state concentrations, making direct comparisons challenging. However, its presence and metabolic significance can be inferred from studies on threonine metabolism and branched-chain amino acid biosynthesis. The following table summarizes the qualitative and semi-quantitative findings regarding its presence in various species.

Species DomainOrganism ExamplePresence and Metabolic ContextQuantitative Data Summary
Microorganisms Escherichia coliIntermediate in the threonine degradation pathway. A related compound, (S)-2-acetolactate, is a key precursor in the biosynthesis of branched-chain amino acids (valine and leucine).[1]Detected as a metabolite, but specific endogenous concentrations are not typically reported in wild-type, un-engineered strains. Production of related hydroxy acids can reach g/L levels in metabolically engineered strains.
Saccharomyces cerevisiaeInvolved in threonine catabolism.Present in the yeast metabolome, but quantitative data on endogenous levels in wild-type strains is scarce. Engineered strains can produce related compounds like (S)-3-hydroxybutyrate at titers of up to 12.0 g/L.
Mammals Mus musculus (Mouse)Identified as a metabolite. It is a product of threonine degradation via the threonine dehydrogenase pathway.Detected in metabolomic studies of various tissues and fluids. For the related compound L-3-hydroxybutyrate, baseline serum concentrations in normal mice are approximately 0.81 µM.
Plants Solanum lycopersicum (Tomato)While direct detection is not prominent, its precursor, 2-oxobutanoic acid, has been identified. Related alpha-keto acids are routinely analyzed to understand metabolic states.Detected in fruits, suggesting it may be a biomarker for consumption of these foods. Specific concentration data is not widely available.

Metabolic Pathways and Signaling Roles

This compound is primarily an intermediate in the catabolism of L-threonine. The main pathway involves the oxidation of threonine to 2-amino-3-ketobutyrate, which is then converted to 2-hydroxy-3-oxobutanoate. This metabolite can then be further metabolized.

Threonine Degradation Pathway

The degradation of threonine to this compound is a key step in amino acid catabolism. In mammals, this pathway is initiated by the enzyme threonine dehydrogenase. The resulting 2-amino-3-ketobutyrate is unstable and can be acted upon by 2-amino-3-ketobutyrate CoA ligase to form glycine and acetyl-CoA.[2] Alternatively, it can be converted to this compound.

Threonine_Degradation Threonine L-Threonine AKB 2-Amino-3-ketobutyrate Threonine->AKB Threonine Dehydrogenase HOKB 3-Hydroxy-2-oxobutanoate AKB->HOKB Spontaneous or Enzymatic Conversion Glycine_AcCoA Glycine + Acetyl-CoA AKB->Glycine_AcCoA 2-Amino-3-ketobutyrate CoA Ligase BCAA_Biosynthesis Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy acid isomeroreductase Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxy-acid dehydratase Valine Valine Ketoisovalerate->Valine Branched-chain amino acid aminotransferase GCMS_Workflow Sample Biological Sample (e.g., plasma, cell lysate) Extraction Protein Precipitation & Organic Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

References

Navigating the Detection of 3-Hydroxy-2-oxobutanoic Acid: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and specific detection of 3-Hydroxy-2-oxobutanoic acid, a key intermediate in amino acid metabolism, is crucial for advancing our understanding of various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods for its detection, with a focus on specificity, supported by experimental data and detailed protocols.

The quantification of this compound in biological matrices presents analytical challenges due to its reactive nature and the presence of structurally similar molecules. The choice of detection method significantly impacts the reliability of results. This guide evaluates the most common techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, offering insights into their respective strengths and limitations in achieving specific and accurate measurements.

Performance Comparison of Detection Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques for the analysis of this compound and related α-keto acids.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Specificity High to Very High (dependent on MS/MS transition)High (dependent on derivatization and MS fragmentation)Very High (dependent on enzyme specificity)
Sensitivity High (typically low µM to nM range)[1]High (typically low µM range)Moderate to High (dependent on assay design)
Sample Throughput HighModerateModerate to High
Derivatization Often required to improve chromatographic properties and sensitivity.Mandatory to increase volatility and thermal stability.Not required.
Matrix Effects Can be significant, often requiring internal standards for correction.Less prone to ion suppression, but matrix components can affect derivatization.Can be susceptible to inhibitors or activators in the sample matrix.
Instrumentation Cost HighModerate to HighLow to Moderate

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following sections outline the key steps for each analytical approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of α-keto acids. Derivatization is often employed to enhance chromatographic separation and ionization efficiency.

Sample Preparation (Plasma/Serum):

  • Deproteinization: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile or methanol to the sample.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for derivatization or direct injection.

Derivatization with 3-Nitrophenylhydrazine (3-NPH): This is a common derivatization agent for α-keto acids, targeting the carboxyl group.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution containing 3-NPH, a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst such as pyridine.

  • Incubate the mixture to allow the derivatization reaction to complete.

  • Quench the reaction and dilute the sample with an appropriate solvent before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivative.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring a specific precursor ion to product ion transition for the derivatized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, derivatization is a mandatory step.

Sample Preparation (Urine):

  • Acidification: Acidify the urine sample to stabilize the α-keto acids.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

  • Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen.

Derivatization (Oximation followed by Silylation): This two-step process is common for α-keto acids to ensure stability and volatility.

  • Oximation: React the dried extract with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto group.

  • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to derivatize the hydroxyl and carboxyl groups.

  • Incubate the mixture at an elevated temperature to complete the reaction.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Injection: Splitless injection is often preferred for trace analysis.

  • Oven Program: A temperature gradient is used to separate the derivatized analytes.

  • Ionization: Electron Ionization (EI) is the most common method.

  • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized analyte.

Enzymatic Assay

Enzymatic assays can offer exceptional specificity due to the highly selective nature of enzymes. A potential approach for this compound would involve an α-hydroxy acid dehydrogenase.

Principle: An α-hydroxy acid dehydrogenase could catalyze the oxidation of the hydroxyl group of this compound, with the concomitant reduction of a cofactor like NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Assay Protocol:

  • Reaction Mixture: Prepare a reaction buffer at the optimal pH for the chosen enzyme. Add the sample, NAD+, and any other necessary cofactors.

  • Initiation: Start the reaction by adding the α-hydroxy acid dehydrogenase enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Quantification: The rate of NADH production is proportional to the concentration of this compound in the sample. A standard curve is used for quantification.

Specificity Considerations: The primary determinant of specificity is the substrate selectivity of the chosen enzyme. It is crucial to test the enzyme's activity against structurally similar compounds that may be present in the sample, such as other α-keto acids and α-hydroxy acids, to assess potential cross-reactivity.

Visualizing the Workflow and Metabolic Context

To better understand the experimental processes and the biological relevance of this compound, the following diagrams have been generated.

G Figure 1: Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reaction Reaction with Derivatizing Agent (e.g., 3-NPH) Drying->Reaction Quenching Reaction Quenching Reaction->Quenching Injection LC Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: Workflow for LC-MS/MS analysis.

Figure 2: Threonine degradation pathway.

Assessing Specificity: Potential Interferences

The specificity of a given method is its ability to measure the analyte of interest without interference from other components in the sample matrix. For this compound, potential interferents are primarily other α-keto acids and α-hydroxy acids that are structurally similar and may co-elute or have similar mass fragmentation patterns.

Potential Cross-Reactants in Biological Samples:

  • 2-Oxobutanoate (α-Ketobutyrate): A precursor in the same metabolic pathway.

  • Pyruvate (2-Oxopropanoate): A central metabolite with a similar α-keto acid structure.

  • 2-Oxoglutarate (α-Ketoglutarate): An intermediate in the Krebs cycle.

  • Branched-chain α-keto acids: Such as α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate, which are involved in branched-chain amino acid metabolism.

  • Other hydroxy acids: Such as 3-hydroxybutyrate.

Method-Specific Considerations for Specificity:

  • LC-MS/MS: The high selectivity of MRM significantly reduces the likelihood of interference. By selecting a unique precursor-product ion transition for this compound, it is possible to distinguish it from other compounds, even if they co-elute.

  • GC-MS: Specificity is achieved through a combination of chromatographic retention time and the mass spectrum of the derivatized analyte. While EI fragmentation can be extensive, monitoring specific, characteristic ions in SIM mode enhances specificity. However, isomers or compounds with very similar fragmentation patterns might still pose a challenge.

  • Enzymatic Assays: The specificity is entirely dependent on the enzyme used. An ideal enzyme would have a high affinity for this compound and negligible activity towards other α-keto and α-hydroxy acids present in the sample. Thorough validation of enzyme specificity is paramount.

Conclusion

The choice of method for the detection of this compound should be guided by the specific requirements of the research question, including the need for sensitivity, specificity, and sample throughput. LC-MS/MS currently offers the best combination of specificity and sensitivity, particularly for complex biological matrices. GC-MS provides a robust and reliable alternative, although it requires a more involved sample preparation process. Enzymatic assays, if a highly specific enzyme is available, can offer a cost-effective and high-throughput option. For all methods, careful validation, including the assessment of potential interferences from structurally related metabolites, is essential to ensure the generation of accurate and reliable data.

References

A Guide to the Inter-Laboratory Comparison of 3-Hydroxy-2-oxobutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of 3-Hydroxy-2-oxobutanoic acid measurements. In the absence of a formal, publicly available inter-laboratory study for this specific analyte, this document outlines the key analytical methodologies, performance parameters for comparison, and standardized protocols to enable laboratories to conduct their own comparative studies. Accurate and reproducible measurement of this compound is crucial for its potential role in various metabolic pathways and as a biomarker.

Comparative Overview of Analytical Methodologies

The quantification of small organic acids like this compound in biological matrices such as plasma, serum, or urine is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Method Performance Characteristics

The following table summarizes a collation of typical performance characteristics for the quantification of small organic acids, based on established validation principles and data from analogous compounds. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.995R² ≥ 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.01 - 20 µg/mLDependent on expected physiological concentrations
Precision (%RSD) < 15%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85 - 115%90 - 110%85 - 115%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mLMethod- and matrix-dependent
Limit of Quantification (LOQ) ~0.15 µg/mL~0.015 µg/mLMethod- and matrix-dependent
Specificity High, requires derivatizationExcellent with MRM modeHigh
Sample Derivatization Required to increase volatilityNot always necessary-

Experimental Protocols

Below are detailed methodologies for the quantification of this compound. These protocols are based on established methods for similar analytes and should be validated by individual laboratories.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and is often preferred for its simpler sample preparation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.

2. Liquid Chromatography Conditions

  • Column: A suitable reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These would need to be optimized for this compound and the internal standard. For this compound (C4H6O4, MW: 118.09), a potential precursor ion would be [M-H]⁻ at m/z 117.0. Product ions would be determined by infusion and fragmentation experiments.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for the specific instrument and analyte.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is a robust method, though it requires derivatization to make the analyte volatile.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine or deproteinized plasma, add a suitable internal standard.

  • Acidify the sample to a pH < 2 with HCl.

  • Extract the organic acids with 3 mL of ethyl acetate, vortex, and centrifuge. Repeat the extraction.

  • Pool the organic layers and evaporate to dryness under nitrogen.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60-70°C for 1 hour.

    • Cool to room temperature before injection.

2. Gas Chromatography Conditions

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

  • Source Temperature: e.g., 230°C.

  • Transfer Line Temperature: e.g., 280°C.

Mandatory Visualizations

Experimental Workflow

A structured workflow is essential for a successful inter-laboratory comparison study. The diagram below outlines the key stages from sample receipt to data analysis.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleReceipt Sample Receipt and Logging SamplePrep Sample Preparation (e.g., Protein Precipitation or LLE) SampleReceipt->SamplePrep Derivatization Derivatization (for GC-MS) SamplePrep->Derivatization Optional LCMS LC-MS/MS Analysis SamplePrep->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing GCMS->DataProcessing DataReview Data Review and QC DataProcessing->DataReview Reporting Reporting and Comparison DataReview->Reporting

Caption: General experimental workflow for an inter-laboratory comparison study.

Hypothetical Signaling Pathway Context

This compound is an intermediate in amino acid metabolism. Understanding its metabolic origin can be crucial for interpreting measurement results.

G Threonine Threonine Threonine_dehydratase Threonine dehydratase Threonine->Threonine_dehydratase AlphaKeto 2-Oxobutanoate Threonine_dehydratase->AlphaKeto Target 3-Hydroxy-2-oxobutanoate AlphaKeto->Target Hypothetical Conversion Isoleucine Isoleucine AlphaKeto->Isoleucine PropionylCoA Propionyl-CoA AlphaKeto->PropionylCoA

Caption: Simplified metabolic context of this compound.

A Comparative Guide to the Analytical Methods for 3-Hydroxy-2-oxobutanoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of small organic acids such as 3-Hydroxy-2-oxobutanoic acid is of paramount importance. This guide provides a comparative overview of the performance characteristics of various analytical methods applicable to the analysis of this compound and structurally similar hydroxy and keto acids. The information presented herein is compiled from established methodologies for related compounds, offering a valuable reference for analytical method development and selection.

Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes key quantitative data from various studies on the analysis of short-chain hydroxy and keto acids, providing a baseline for what can be expected in the analysis of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

Analytical MethodAnalyte(s)Sample MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (%RSD)
LC-ESI-MS/MS 3-Hydroxybutyrate, 3-Hydroxyisobutyrate, 3-Hydroxy-3-methylbutyrate, 2-HydroxybutyrateSalivaNot Specified<1 pg on-columnNot Specified98.5 - 108.8%0.45 - 5.28% (between sample preparations)
LC-MS/MS 3-Hydroxypentanoic acidHuman Plasma≥0.998Not Specified0.078 µg/mL>88%1.6 - 6.6% (intra-day), 4.0 - 6.2% (inter-day)
LC-MS/MS 3-Oxopentanoic acidHuman Plasma≥0.998Not Specified0.156 µg/mL>88%1.8 - 7.2% (intra-day), 4.3 - 8.6% (inter-day)
LC-MS/MS 3-Hydroxybutyric acidPlasmaLinear from 0.1 to 10.0 µg/mL0.017 µg/mL0.045 µg/mL92.5 - 99.2%Not Specified
LC-MS/MS 3-Hydroxyisovaleric acidPlasmaLinear from 0.1 to 10.0 µg/mL0.003 µg/mL0.008 µg/mL93.8 - 98.1%Not Specified
HPLC-UV Short-chain fatty and organic acidsFermentation Media> 0.9950.1 - 0.5 mM0.5 - 1.0 mM90 - 110%< 10%
GC-MS 4-Oxobutanoic acid (as derivative)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of experimental protocols for the analysis of related hydroxy and keto acids.

LC-MS/MS Method for Hydroxybutyrates in Saliva[1]
  • Sample Preparation: 5 µL of saliva is used. The four target hydroxybutyrates are extracted and then converted to 2-pyridylmethyl (2PM) ester derivatives.

  • Chromatography: Liquid chromatography is performed, though specific column and mobile phase details are not provided in the abstract.

  • Mass Spectrometry: Detection is achieved using tandem mass spectrometry with positive electrospray ionization (ESI). An internal standard, [13C4]3HB, is used for quantification.

LC-MS/MS Method for 3-Hydroxypentanoic Acid and 3-Oxopentanoic Acid in Human Plasma[2]
  • Sample Preparation: Proteins in human plasma samples are precipitated using methanol containing 0.2% formic acid.

  • Chromatography: A Phenomenex Luna C18 column is used with a gradient elution. The mobile phases consist of water with 0.1% formic acid and methanol with 0.1% formic acid, at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Detection is performed using tandem mass spectrometry. The analytes are detected in negative electrospray ionization mode, and multiple reaction monitoring (MRM) is used for quantification.

GC-MS Method for Volatile Organic Acids (General Protocol)[3][4]
  • Sample Preparation & Derivatization: Due to the low volatility of hydroxy and keto acids, a derivatization step is mandatory for GC-MS analysis.[1] A common two-step process involves:

    • Methoximation: The sample is treated with methoxyamine hydrochloride to stabilize the keto group.[2]

    • Silylation: The hydroxyl and carboxyl groups are then derivatized, for example, using a silylating agent to increase volatility.[1][2]

  • Gas Chromatography: A GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation. The oven temperature is programmed to ramp up to elute the derivatized analytes.

  • Mass Spectrometry: A mass spectrometer is used as the detector, often operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[2]

Visualizing the Analytical Workflow

To better understand the sequence of operations in a typical analytical procedure for this compound and related compounds, the following diagrams illustrate the general workflows.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Saliva) Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Derivatization->Chromatography MassSpec Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification Result Result Quantification->Result

Caption: General workflow for the analysis of this compound.

cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method LC_Sample Direct Injection of Extract LC_Sep Liquid Chromatography LC_Sample->LC_Sep MSMS_Det Tandem Mass Spectrometry LC_Sep->MSMS_Det GC_Deriv Derivatization GC_Inj Injection GC_Deriv->GC_Inj GC_Sep Gas Chromatography GC_Inj->GC_Sep MS_Det Mass Spectrometry GC_Sep->MS_Det Start Start->LC_Sample Sample Extract Start->GC_Deriv Sample Extract

Caption: Comparison of LC-MS/MS and GC-MS experimental workflows.

References

3-Hydroxy-2-oxobutanoic Acid: A Comprehensive Comparison of a Metabolite Underexplored in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence in human metabolism, quantitative data on the levels of 3-Hydroxy-2-oxobutanoic acid in healthy individuals and in various disease states remains elusive in published scientific literature. While its chemical properties are documented, the absence of concentration measurements in biological fluids precludes a direct comparative analysis of its role in health and disease.

This compound, also known by its synonyms 3-hydroxy-alpha-ketobutyrate and beta-hydroxy-alpha-oxobutyric acid, is a short-chain alpha-keto acid.[1] Its structure and basic chemical information are well-characterized in databases such as the Human Metabolome Database (HMDB) and PubChem. However, a thorough review of available research reveals a significant gap in the understanding of its physiological and pathological concentrations. The HMDB entry for this compound explicitly states that it has been "detected, but not quantified in, fruits and milk and milk products," and that "very few articles have been published on xi-3-Hydroxy-2-oxobutanoic acid."[1]

This lack of quantitative data prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate established reference ranges in healthy populations and documented alterations in specific diseases. Without this foundational information, any comparison would be purely speculative.

Potential Metabolic Significance

While direct evidence is lacking, the structure of this compound suggests its potential involvement in amino acid and fatty acid metabolism. As an alpha-keto acid, it could be an intermediate in the catabolism or synthesis of various compounds. Further research is required to elucidate the specific metabolic pathways in which it participates.

Future Research Directions

The absence of quantitative data on this compound highlights a clear need for further investigation. The development of sensitive and specific analytical methods for its quantification in biological samples such as plasma, urine, and cerebrospinal fluid is a critical first step. Such methods would likely involve mass spectrometry-based techniques, which are the gold standard for metabolomic analyses.

Once reliable quantification is possible, future research could focus on:

  • Establishing reference ranges: Determining the normal concentrations of this compound in a healthy population, considering factors such as age, sex, and diet.

  • Investigating disease-related changes: Measuring its levels in various diseases, particularly metabolic disorders, neurological conditions, and cancers, to identify potential correlations and explore its utility as a biomarker.

  • Elucidating its metabolic pathway: Using techniques like stable isotope tracing to identify the metabolic origins and fates of this compound.

Below is a conceptual workflow for future studies aimed at quantifying and understanding the role of this compound.

G cluster_0 Method Development cluster_1 Population Studies cluster_2 Clinical Research A Synthesize or Procure This compound Standard B Develop & Validate LC-MS/MS or GC-MS Method A->B C Collect Biological Samples (Healthy Cohort) B->C F Collect Biological Samples (Disease Cohorts) B->F D Quantify this compound C->D E Establish Normal Reference Range D->E G Compare Levels to Healthy Controls F->G H Correlate with Clinical Parameters & Outcomes G->H

References

Safety Operating Guide

Safe Disposal of 3-Hydroxy-2-oxobutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxy-2-oxobutanoic acid, a key intermediate in various biochemical and metabolic research pathways. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area.[1] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of any dust or aerosols.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical impermeable gloves are required. Always inspect gloves for integrity before use.[1]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used.

Step-by-Step Disposal Procedure

Environmental discharge of this compound must be strictly avoided.[1] The primary method of disposal involves collecting the chemical waste in designated, properly labeled containers for pickup by a certified hazardous waste disposal service.

  • Containment: Carefully collect the this compound waste, whether in solid or solution form. For spills, use an inert absorbent material like vermiculite or sand. Avoid using combustible materials such as paper towels for large spills.

  • Labeling: Transfer the collected waste into a suitable, closed container.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (1944-42-9).

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1]

  • Waste Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Neutralization of Acidic Waste (for dilute aqueous solutions):

For very dilute aqueous solutions, neutralization may be an option prior to collection, in accordance with local regulations. Always consult your institution's EHS guidelines before proceeding with any neutralization.

  • Dilution: If concentrating the acid, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the diluted acidic waste while stirring. Monitor the pH of the solution.

  • Final pH: Adjust the pH to a neutral range (typically between 6 and 8).

  • Collection: Even after neutralization, the resulting salt solution should be collected in a labeled hazardous waste container for proper disposal, as it may still contain organic material unsuitable for drain disposal.

Quantitative Data Summary

PropertyValueSource
CAS Number 1944-42-9[2][3]
Molecular Formula C4H6O4[2]
Molecular Weight 118.09 g/mol [2]
Recommended Storage Tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, -20°C is recommended.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: Have 3-Hydroxy-2-oxobutanoic acid waste for disposal ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a well-ventilated area ppe->ventilation assess_form Is the waste a solid, concentrated liquid, or spill residue? ventilation->assess_form collect_solid Collect directly into a 'Hazardous Waste' container assess_form->collect_solid Yes label_container Label container with chemical name, CAS number, and hazard symbols collect_solid->label_container store_waste Store in a designated secondary containment area label_container->store_waste contact_ehs Arrange for pickup by EHS or certified waste disposal service store_waste->contact_ehs

Caption: Disposal workflow for this compound.

This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always prioritize safety and adhere to the specific guidelines and regulations set forth by your institution and local authorities.

References

Navigating the Safe Handling of 3-Hydroxy-2-oxobutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling 3-Hydroxy-2-oxobutanoic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the analysis of related chemical safety data.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against potential splashes which may cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents direct skin contact, which could lead to irritation or burns.
Body Protection Laboratory coat, long-sleeved gown, or chemical-resistant suit.Shields skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area. If vapors, mists, or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the risk of respiratory tract irritation.

Operational Plan: From Handling to Storage

Proper handling and storage protocols are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureGuidelineRationale
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes. Do not breathe vapors, mists, or sprays. Wash hands thoroughly after handling.[1][2]To minimize exposure and prevent accidental ingestion or inhalation.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][3]To prevent degradation and hazardous chemical reactions.

First Aid Measures: Immediate Response to Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures based on information for similar compounds.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[1][2]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1][2]

Disposal Plan: Managing Chemical Waste Responsibly

The disposal of this compound and its contaminated materials must be conducted in compliance with all federal, state, and local environmental regulations.

Waste TypeDisposal Guideline
Unused or Waste Product Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.[4]
Contaminated Materials Any materials that have come into contact with the chemical (e.g., gloves, absorbent pads, and containers) should be treated as hazardous waste and disposed of accordingly.
Empty Containers Handle uncleaned containers like the product itself. They should be disposed of by a licensed waste disposal contractor.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Handle with Care C->D E Store Properly D->E G Segregate Waste D->G F Decontaminate Work Area E->F F->G H Dispose via Approved Vendor G->H

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.